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  • Product: 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole
  • CAS: 2031261-02-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole (CAS 2031261-02-4) in Drug Discovery and Agrochemicals

Executive Summary The rational design of small molecules frequently relies on the strategic incorporation of halogen atoms to fine-tune pharmacokinetic and pharmacodynamic profiles. 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small molecules frequently relies on the strategic incorporation of halogen atoms to fine-tune pharmacokinetic and pharmacodynamic profiles. 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole (CAS 2031261-02-4) represents a highly specialized, bis-fluorinated heterocyclic building block. By combining a lipophilic 4-fluorophenyl moiety with an electronically deactivated 5-fluoropyrazole core, this compound serves as a pivotal intermediate for synthesizing next-generation cyclooxygenase-2 (COX-2) inhibitors, antiviral agents, and succinate dehydrogenase inhibitor (SDHI) fungicides[1],[2].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural design, validated synthetic methodologies, and its applications in modern discovery chemistry.

Physicochemical Profiling & Structural Dynamics

The dual-fluorination strategy in CAS 2031261-02-4 fundamentally alters the electron density of the pyrazole ring. The highly electronegative fluorine at the 5-position withdraws electron density via inductive effects, significantly lowering the basicity (pKa) of the adjacent nitrogen atoms. This structural dynamic is critical for preventing off-target binding (such as hERG channel liability) while enhancing membrane permeability.

Quantitative Data Summary

The following table outlines the core physicochemical parameters of the compound[3],[4]:

PropertyValue / Description
Chemical Name 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole
CAS Registry Number 2031261-02-4
Molecular Formula C9H6F2N2
Molecular Weight 180.15 g/mol
SMILES String C1=CC(=CC=C1N2C(=CC=N2)F)F
Physical State Solid / Crystalline Powder
Solubility Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate
Commercial Purity ≥97% (Typical for laboratory use)[5]

The "Fluorine Effect": Mechanistic Rationale in Drug Design

The integration of fluorine into organic scaffolds is a cornerstone of medicinal chemistry, present in over 20% of marketed pharmaceuticals[1]. For CAS 2031261-02-4, the specific placement of the two fluorine atoms serves distinct, synergistic purposes:

  • Metabolic Blockade (4-Fluorophenyl group): The para-position of an unsubstituted phenyl ring is a classic liability for rapid oxidation by Cytochrome P450 (CYP) enzymes. Substituting hydrogen with fluorine (which has a similar Van der Waals radius but a much stronger C-F bond) blocks para-hydroxylation, drastically improving metabolic stability and biological half-life[6].

  • Lipophilicity and Permeability: Fluorine substitution increases the overall lipophilicity (LogP) of the molecule. This enhances the compound's ability to partition into lipid bilayers, improving cellular uptake and oral bioavailability[1].

  • Conformational Control: The electrostatic repulsion between the lone pairs of the pyrazole nitrogen and the highly electronegative 5-fluoro substituent locks the molecule into a preferred conformation, optimizing its fit within hydrophobic target pockets (e.g., the COX-2 active site).

Synthetic Methodologies & Experimental Protocol

The synthesis of 5-fluoropyrazoles traditionally posed challenges due to the instability of fluorinated precursors. However, modern approaches utilize direct electrophilic fluorination of the pre-formed pyrazole core using N-Fluorobenzenesulfonimide (NFSI)[7].

Mechanistic Workflow

SynthWorkflow N1 1-(4-fluorophenyl) -1H-pyrazole N2 Lithiation (n-BuLi, -78°C) N1->N2 N3 5-Lithio Intermediate N2->N3 N4 Electrophilic Fluorination (NFSI) N3->N4 N5 5-Fluoro-1-(4-fluorophenyl) -1H-pyrazole N4->N5

Figure 1: Directed C-H lithiation and electrophilic fluorination workflow.

Step-by-Step Protocol: Direct Fluorination via Directed Lithiation

Note: This protocol is a self-validating system. The use of strict cryogenic temperatures and anhydrous conditions is non-negotiable to prevent thermodynamic rearrangement or protonation of the highly reactive organolithium intermediate.

Reagents & Equipment:

  • 1-(4-fluorophenyl)-1H-pyrazole (Precursor)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried Schlenk flask, Argon atmosphere

Procedure:

  • Substrate Preparation: Dissolve 1.0 equivalent of 1-(4-fluorophenyl)-1H-pyrazole in anhydrous THF (0.1 M concentration) in a flame-dried flask under a continuous flow of Argon.

  • Cryogenic Cooling: Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Causality: The C5 proton is kinetically the most acidic due to the inductive pull of the adjacent N1 atom. -78 °C ensures strict kinetic control, preventing ring-opening side reactions.

  • Deprotonation: Add 1.1 equivalents of n-BuLi dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 5-lithio intermediate.

  • Electrophilic Fluorination: Dissolve 1.2 equivalents of NFSI in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Causality: NFSI acts as a stable, easily handled source of electrophilic fluorine (F+). The bulky benzenesulfonimide leaving group prevents over-fluorination.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole.

Applications in Medicinal Chemistry & Agrochemicals

CAS 2031261-02-4 is a highly versatile synthon. Its primary utility lies in the development of biologically active hybrids.

COX-2 Inhibitors and Anti-Inflammatory Agents

Pyrazoles are the foundational pharmacophore of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Recent studies have demonstrated that substituting the pyrazole core with a 5-fluoro group creates molecular hybrids with potent, selective COX-2 inhibitory activity[1]. The fluorinated scaffold fits tightly into the hydrophobic channel of the COX-2 enzyme, competitively blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

COX2Pathway AA Arachidonic Acid (Cell Membrane) COX2 COX-2 Enzyme (Inflammatory State) AA->COX2 Substrate Binding PG Prostaglandins (Inflammation/Pain) COX2->PG Enzymatic Conversion Drug 5-Fluoro-1-(4-fluorophenyl) -1H-pyrazole Scaffold Drug->COX2 Competitive Inhibition

Figure 2: Mechanism of action for fluorinated pyrazoles in COX-2 inhibition.

Agrochemical Development (SDHI Fungicides)

In the agricultural sector, halogenated pyrazoles are the core moieties of highly potent succinate dehydrogenase inhibitor (SDHI) fungicides, such as Penflufen and Isoflucypram[7],[2]. The 5-fluoropyrazole motif provides the necessary metabolic resistance against fungal detoxification enzymes, ensuring prolonged efficacy in crop protection.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized CAS 2031261-02-4 for downstream applications, rigorous analytical validation is required:

  • ¹⁹F NMR Spectroscopy: Critical for confirming the presence and position of the fluorine atoms. The spectrum should display two distinct signals: one for the 4-fluorophenyl group (typically around -110 to -115 ppm) and a distinct singlet for the 5-fluoropyrazole (typically around -130 ppm)[6].

  • LC-MS (ESI+): Expected mass-to-charge ratio (m/z) of [M+H]⁺ = 181.1.

  • HPLC: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) is used to verify ≥97% purity, ensuring the absence of unreacted NFSI or non-fluorinated precursor.

References

  • Ochem Incorporation. "5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole". Ochem Inc. Database. URL:[Link]

  • ResearchGate. "Preparation of 5-fluoropyrazoles from pyrazoles and NFSI". ResearchGate Publications. URL:[Link]

  • National Institutes of Health (PMC). "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems". PMC7328659. URL:[Link]

  • eGrove (University of Mississippi). "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions". Electronic Theses and Dissertations. URL: [Link]

  • ResearchGate. "Regioselective Synthesis of Multisubstituted Fluoropyrazoles via Silver-Catalyzed One-Pot Cyclization Reaction". Advanced Synthesis & Catalysis. URL:[Link]

Sources

Exploratory

chemical structure of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole

Topic: Structural Dynamics and Synthetic Methodologies for 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Dynamics and Synthetic Methodologies for 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]

Executive Summary: The Fluorine Effect in Pyrazole Scaffolds

5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole represents a highly specialized subclass of N-arylpyrazoles.[1] While the pyrazole ring is a ubiquitous pharmacophore—found in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Apixaban (Factor Xa inhibitor)—the specific introduction of a fluorine atom at the C5 position, combined with a para-fluorinated N-aryl moiety, creates a unique electronic and steric profile.[1]

This guide moves beyond basic characterization to explore the "Fluorine Scan" utility of this molecule. The C5-fluorine serves two critical functions in drug design:

  • Metabolic Blocking: It obstructs the C5 position, a common site for Cytochrome P450-mediated oxidation in 1-arylpyrazoles.[1]

  • Electronic Modulation: It lowers the pKa of the pyrazole system and alters the dipole moment without adding significant steric bulk (unlike a chloro- or methyl- group), maintaining the molecule's ability to fit into tight enzymatic pockets (e.g., p38 MAP Kinase, COX-2).[1]

Structural Analysis & Conformational Dynamics

2.1 Electronic Architecture

The molecule features a "Push-Pull" electronic system.[1] The N1-(4-fluorophenyl) group acts as an electron sink due to the inductive effect of the para-fluorine.[1] Conversely, the C5-fluorine atom donates electron density into the pyrazole ring via resonance (back-donation), while simultaneously withdrawing density via induction (


-bond).[1]
ParameterValue (Est.)Significance
Bond Length (C5-F) 1.33 ÅShorter than C-Cl; indicates strong

character.[1]
Torsion Angle (N1-C1') ~35° - 45°The phenyl ring is not coplanar with the pyrazole.[1]
Lipophilicity (cLogP) ~2.8Higher than the non-fluorinated parent; improves membrane permeability.
H-Bond Acceptor N2 (Pyridinic)The C5-F reduces the basicity of N2, modulating H-bond strength.[1]
2.2 The "Ortho-Twist" Phenomenon

In 1-arylpyrazoles, the bond between N1 and the phenyl ring allows for rotation.[1] However, substituents at the C5 position create steric clash with the ortho-hydrogens of the phenyl ring.

  • Observation: While a C5-Methyl group forces a twist of >60°, the C5-Fluorine (Van der Waals radius 1.47 Å) is small enough to allow a shallower angle (~35°), yet large enough to prevent perfect planarity.[1]

  • Impact: This "soft lock" on conformation is critical for binding affinity. It reduces the entropic penalty upon binding to a receptor that requires a twisted conformation.

Synthetic Methodologies

We present two distinct routes. Route A is the "Process Chemistry" standard (scalable, convergent). Route B is the "Medicinal Chemistry" approach (late-stage functionalization).[1]

DOT Diagram 1: Retrosynthetic Strategies

Retrosynthesis Target 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole PrecursorA 1-(4-Fluorophenyl)-1H-pyrazole Target->PrecursorA Route A: Late-Stage Fluorination (C-H Activation) PrecursorB 4-Fluorophenylhydrazine Target->PrecursorB Route B: Cyclocondensation ReagentB 2-Fluoro-1,3-dicarbonyl Equivalent PrecursorB->ReagentB

Figure 1: Strategic disconnection showing the two primary pathways: C-H activation (Route A) and De Novo Cyclization (Route B).[1]

4. Detailed Protocol: Route A (Directed Ortho-Lithiation)

This protocol is preferred for research settings as it allows the conversion of an existing pyrazole library into 5-fluoro analogs.[1]

Mechanism: The N1-aryl group directs lithiation to the C5 position (thermodynamic control) rather than the C3 position or the phenyl ring, due to the coordination of the lithium cation to the N2 lone pair (Directed Ortho Metalation - DoM).

Reagents & Equipment
  • Substrate: 1-(4-fluorophenyl)-1H-pyrazole (1.0 eq)

  • Base:

    
    -Butyllithium (1.2 eq, 2.5M in hexanes) or LDA (for milder conditions).[1]
    
  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.5 eq).[1]

  • Solvent: Anhydrous THF (dried over Na/Benzophenone).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).[1]

Step-by-Step Workflow
  • Cryogenic Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon. Add anhydrous THF (20 mL) and the substrate (5.0 mmol).

  • Deprotonation: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -BuLi dropwise via syringe over 10 minutes.
    
    • Critical Control Point: Maintain internal temperature below -70°C to prevent ring fragmentation or scrambling.[1]

    • Observation: The solution typically turns a deep yellow/orange, indicating the formation of the 5-lithio species. Stir for 45 minutes at -78°C.

  • Electrophilic Trapping: Dissolve NFSI (7.5 mmol) in minimal anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 5-fluoro product is typically less polar than the starting material.[1]

DOT Diagram 2: Reaction Mechanism (Route A)

Mechanism Start 1-(4-F-Ph)-Pyrazole Lithiation Transition State: Li-N2 Coordination (C5 Deprotonation) Start->Lithiation n-BuLi -78°C Intermediate 5-Lithio Species Lithiation->Intermediate Fluorination NFSI Attack (Electrophilic F+) Intermediate->Fluorination NFSI Product 5-Fluoro Product Fluorination->Product

Figure 2: Mechanistic flow of the Directed Ortho-Lithiation (DoM) pathway.[1]

Medicinal Chemistry Applications

5.1 Bioisosterism & Metabolic Stability

In drug discovery programs (e.g., p38 MAP Kinase inhibitors), the 1-arylpyrazole core is often susceptible to oxidation at the C5 position.

  • The Problem: C5-H is electron-rich and sterically accessible, making it a target for CYP450 enzymes.[1]

  • The Solution: Substitution with Fluorine blocks this site. Unlike a Methyl group, Fluorine does not introduce a "metabolic handle" (benzylic oxidation) and is metabolically inert.

5.2 Comparison with Other Halogens
Substituent (C5)Van der Waals Radius (Å)Electronic Effect (

)
Metabolic Liability
Hydrogen (-H) 1.200.00High (Oxidation)
Fluorine (-F) 1.47+0.50 (Strong Withdrawal)None (Blocked)
Chlorine (-Cl) 1.75+0.47Low
Methyl (-CH3) 2.00-0.04 (Donating)High (Benzylic Ox.)

Key Insight: The 5-Fluoro analog is the only modification that blocks metabolism and withdraws electrons (lowering ring electron density, potentially reducing off-target toxicity related to electron-rich aromatics) without imposing a massive steric penalty.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Guseinov, F. I., et al. (2021). Facile synthesis of 5-fluoropyrazoles by direct fluorination of pyrazoles with NFSI.[1][2] Mendeleev Communications, 31(2), 188-190.[1] Link

  • Balle, T., et al. (2006).[3] Regioselectivity in lithiation of 1-methylpyrazole: Experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267.[1][3] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

Sources

Foundational

fluorinated pyrazole derivatives in medicinal chemistry literature

Executive Summary The incorporation of fluorine into the pyrazole scaffold has become a cornerstone strategy in modern medicinal chemistry. Beyond simple bioisosterism, fluorinated pyrazoles offer a tunable platform to m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into the pyrazole scaffold has become a cornerstone strategy in modern medicinal chemistry. Beyond simple bioisosterism, fluorinated pyrazoles offer a tunable platform to modulate pKa , lipophilicity (LogP) , metabolic stability , and protein-ligand binding kinetics .[1][2]

This guide analyzes the structural logic, synthetic evolution, and therapeutic applications of fluorinated pyrazoles. We move beyond the classic example of Celecoxib to examine next-generation kinase inhibitors like Pralsetinib and Vericiguat, demonstrating how specific fluorination patterns (C3-CF₃ vs. C4-F) dictate biological outcomes.[1][2][3][4][5]

The Fluorine Effect: Physicochemical Rationale

The strategic placement of fluorine on the pyrazole ring alters the heterocycle's electronic landscape, fundamentally changing its interaction with biological targets.

PropertyEffect of FluorinationMedicinal Chemistry Implication
Acidity (pKa) Increases Acidity: The strong electron-withdrawing nature of F or CF₃ (inductive effect) lowers the pKa of the pyrazole NH.[1][2][3][4][5]Enhances H-bond donor capability of the NH group, strengthening interactions with residues like Glu or Asp in kinase hinge regions.[1][2]
Lipophilicity Increases LogP: The C-F bond is highly hydrophobic. A CF₃ group is significantly more lipophilic than a methyl group.Improves membrane permeability and blood-brain barrier (BBB) penetration.[1][2][3][4][5]
Metabolic Stability Blocks Oxidation: The C-F bond (approx. 116 kcal/mol) is resistant to CYP450-mediated oxidation.[2][3][4][5]Fluorine at metabolic "soft spots" (e.g., C4 position) prolongs half-life (

) by preventing hydroxylation.[1][2][5]
Conformation Dipole Alignment: The C-F bond creates a strong dipole that can align with orthogonal dipoles in the binding pocket.Induces specific conformational preferences, reducing the entropic penalty of binding.

Structural Classes & Case Studies

Class A: 3-Trifluoromethylpyrazoles (The Celecoxib Motif)

The 3-CF₃ group is a classic bioisostere for the methyl group but with inverted electronics.[2][3][4][5]

  • Drug: Celecoxib (COX-2 Inhibitor).[1][2][3][4][5]

  • Mechanism: The bulky, lipophilic CF₃ group fills a hydrophobic side pocket in the COX-2 enzyme that is accessible only due to a conformational change (the "side pocket" theory), conferring selectivity over COX-1.[1][2]

Class B: 4-Fluoropyrazoles (The Pralsetinib Motif)

Direct fluorination at the C4 position is increasingly common in kinase inhibitors.[2][4]

  • Drug: Pralsetinib (RET Inhibitor).[1][4]

  • Structure: Contains a 4-fluoro-1H-pyrazol-1-yl moiety.[1][2][3][4][5][6]

  • Rationale: The C4-F atom provides metabolic protection against oxidation while maintaining a small steric profile, allowing the pyrazole to fit into the ATP-binding cleft of the RET kinase without steric clash.[2][3]

Class C: Fused Fluoropyrazoles (The Vericiguat Motif)
  • Drug: Vericiguat (sGC Stimulator).[2][7][8][9]

  • Structure: 5-fluoro-1H-pyrazolo[3,4-b]pyridine .[1][2][3][4][5][9][10][11]

  • Rationale: The fluorine on the fused ring system modulates the electron density of the pyridine nitrogen, fine-tuning the stacking interactions within the soluble Guanylate Cyclase (sGC) heme-binding domain.

Biological Signaling Visualization

The following diagram illustrates the RET Signaling Pathway , the target of the 4-fluoropyrazole drug Pralsetinib. Aberrant RET signaling drives cell proliferation in medullary thyroid cancer and NSCLC.

RET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand GDNF Ligand RET RET Receptor (Tyrosine Kinase) Ligand->RET Activation RAS RAS RET->RAS Phosphorylation PI3K PI3K RET->PI3K Pralsetinib Pralsetinib (4-F-Pyrazole Inhibitor) Pralsetinib->RET Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Expression (Proliferation) ERK->Nucleus Translocation AKT AKT PI3K->AKT AKT->Nucleus

Figure 1: RET signaling cascade showing the inhibition point of Pralsetinib, preventing downstream RAS/MAPK and PI3K/AKT activation.[1]

Synthetic Methodologies: The Regioselectivity Challenge

The Problem: Classic Condensation

The traditional synthesis involves condensing a hydrazine with a fluorinated 1,3-diketone.[2]

  • Issue: This often yields a mixture of 1,3- and 1,5-isomers (regioisomers), which are difficult to separate.[1][2][5]

  • Mechanism: The nucleophilic attack of the hydrazine nitrogen can occur at either carbonyl carbon of the unsymmetrical diketone.

The Solution: [3+2] Cycloaddition with 2-Bromo-3,3,3-trifluoropropene (BTP)

A modern, regioselective approach utilizes 2-bromo-3,3,3-trifluoropropene (BTP) , an industrial feedstock, to synthesize 3-trifluoromethylpyrazoles with high precision.[1][2][3][5][12][13][14]

Reaction Scheme Logic:

  • Hydrazonoyl Chloride Formation: An aldehyde reacts with a sulfonyl hydrazine to form a hydrazone, which is chlorinated or converted to a nitrile imine precursor.

  • Cycloaddition: The in situ generated nitrile imine undergoes a [3+2] cycloaddition with BTP.

  • Elimination: Loss of HBr/HF drives aromatization to the pyrazole.

Experimental Protocol: Regioselective Synthesis of 3-CF₃-Pyrazoles

Objective: Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole via BTP cycloaddition. Source: Adapted from Org. Lett. 2020, 22, 3, 809–813.[1][12]

Materials:
  • Benzaldehyde (1.0 mmol)[1]

  • Phenylhydrazine (or Tosylhydrazine for N-H pyrazoles)[1]

  • 2-Bromo-3,3,3-trifluoropropene (BTP) (2.0 mmol)[1][2][3][4][5]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 mmol)[1][2][3][4][5]

  • Solvent: Toluene (anhydrous)[1]

Workflow:
  • Precursor Formation:

    • In a 25 mL round-bottom flask, combine benzaldehyde (1 equiv) and phenylhydrazine (1 equiv) in ethanol. Reflux for 2 hours to form the hydrazone.

    • Evaporate solvent to obtain the crude hydrazone.

  • Chlorination (Generation of Dipole Precursor):

    • Dissolve crude hydrazone in DMF.[2][4] Add NCS (N-chlorosuccinimide, 1.1 equiv) and stir at RT for 1 hour to generate the hydrazonoyl chloride.[1][2][5]

  • Cycloaddition (The Key Step):

    • Add BTP (2.0 equiv) to the reaction mixture.

    • Dropwise add DBU (2.0 equiv) dissolved in toluene.[2] Note: DBU acts as the base to generate the nitrile imine dipole in situ.

    • Heat the mixture to 80°C for 6-12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2]

  • Work-up:

    • Cool to RT. Quench with water (15 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).[2]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

    • Yield: Typically 75-85%.[1][2][3][4][5]

Synthetic Workflow Diagram

Synthesis_Workflow Start Aldehyde + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Dipole Nitrile Imine (In Situ) Hydrazone->Dipole NCS / DBU (Chlorination/Elimination) Cyclo [3+2] Cycloaddition Dipole->Cyclo BTP Add BTP (CF3-C(Br)=CH2) BTP->Cyclo Product 3-CF3-Pyrazole (Regioselective) Cyclo->Product - HBr Aromatization

Figure 2: Step-by-step synthetic pathway for regioselective 3-trifluoromethylpyrazole formation using BTP.[1][2][3][4][5]

References

  • Zhu, C., et al. (2020).[1][14] "Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene." Organic Letters, 22(3), 809–813.[1][12][14] [1]

  • Mykhailiuk, P. K. (2021).[1] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 121(3), 1670–1715.[1] [1]

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021).[1] "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(19), 14046–14128.[1] [1]

  • Blueprint Medicines. (2020).[2][4][15] "Pralsetinib (GAVRETO) Prescribing Information."[1][2] FDA Access Data.

  • Follmann, M., et al. (2017).[1] "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146–5161.[1] [1]

Sources

Exploratory

role of fluorine substitution in pyrazole ring lipophilicity

The Role of Fluorine Substitution in Pyrazole Ring Lipophilicity Executive Summary In modern medicinal chemistry, the pyrazole ring acts as a privileged scaffold, ubiquitous in kinase inhibitors, COX-2 inhibitors, and an...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Fluorine Substitution in Pyrazole Ring Lipophilicity

Executive Summary

In modern medicinal chemistry, the pyrazole ring acts as a privileged scaffold, ubiquitous in kinase inhibitors, COX-2 inhibitors, and anti-infectives. However, optimizing the physicochemical profile of pyrazole-based leads—specifically their lipophilicity (logP/logD) and membrane permeability—remains a critical challenge. Fluorine substitution offers a precise "molecular scalpel" to modulate these properties. Unlike simple alkylation, which often drastically increases steric bulk and non-specific hydrophobicity, fluorination introduces unique electronic effects (strong induction, weak resonance) and "polar hydrophobicity."

This guide details the mechanistic impact of fluorine (F), difluoromethyl (CF₂H), and trifluoromethyl (CF₃) groups on pyrazole lipophilicity. It provides a self-validating experimental workflow for synthesizing fluorinated analogs and accurately measuring their lipophilicity using 19F NMR, avoiding the pitfalls of standard UV-based assays.

Part 1: Mechanistic Foundations

To manipulate lipophilicity effectively, one must understand that logD (distribution coefficient at pH 7.4) is a composite function of intrinsic lipophilicity (logP) and ionization state (pKa). Fluorine affects both.[1][2][3]

The "Polar Hydrophobicity" Paradox

Fluorine is the most electronegative element (


), yet the C-F bond is non-polarizable and has a low dielectric constant.
  • Intrinsic Lipophilicity (logP): Replacing Hydrogen (H) with Fluorine (F) generally increases logP due to the larger Van der Waals radius (1.47 Å vs 1.20 Å for H) and poor solvation of the fluorine atom by water.

  • Dipole Modulation: A single fluorine atom introduces a strong bond dipole. Depending on the vector alignment relative to the pyrazole's overall dipole, this can either increase or decrease the net dipole moment, subtly influencing aqueous solubility.

The Hidden Variable: pKa Modulation

The most critical, often overlooked effect of fluorination on pyrazoles is the shift in pKa.

  • Inductive Effect (-I): Fluorine withdraws electron density through the

    
    -framework.
    
  • Acidity of NH: In

    
    -unsubstituted pyrazoles, fluorination at C3 or C5 significantly lowers the pKa  of the pyrrole-like NH proton (making it more acidic).
    
  • Basicity of N2: It also decreases the basicity of the pyridine-like nitrogen (N2).

Impact on logD: If a CF₃ group drops the NH pKa from ~14 (unsubstituted) to ~10 or lower, a significant fraction of the molecule may ionize at physiological pH (7.4), drastically lowering the observed logD despite the high logP of the neutral species.

G cluster_0 Fluorine Substitution Effects cluster_1 Physicochemical Outcomes cluster_2 Net Lipophilicity F_Sub Fluorine Substitution (F, CF2H, CF3) Induction Electronic Induction (-I Effect) F_Sub->Induction Sterics Steric Bulk (Hydrophobic Surface) F_Sub->Sterics pKa pKa Shift (Increased Acidity) Induction->pKa Solvation Solvation Penalty (Water exclusion) Sterics->Solvation Ionization Ionization at pH 7.4 (Anionic species) pKa->Ionization logP Intrinsic logP (Neutral Species) Solvation->logP logD Observed logD (Distribution Coeff) Ionization->logD Reduces logP->logD

Figure 1: Mechanistic flow illustrating how fluorine substitution impacts both intrinsic lipophilicity (logP) and ionization (pKa), culminating in the observed logD.[1][4][5][6]

Part 2: Strategic Application (The Fluorine Scan)

When optimizing a pyrazole lead, a "Fluorine Scan" involves systematically replacing H or Methyl groups with F, CF₂H, or CF₃.

Comparative SAR Data

The following table summarizes the typical shifts in lipophilicity observed when modifying the C3/C5 positions of a pyrazole ring.

Substituent (R)

logP (vs H)

logP (vs Me)
Electronic EffectStructural Role
-H 0.0 (Ref)-0.5NeutralBaseline
-F +0.2 to +0.4-0.1 to -0.3Strong -I, Weak +RMetabolic blocker, Dipole tuner
-CH₃ +0.50.0 (Ref)Weak +ILipophilic spacer
-CF₂H +0.6 to +0.8+0.1 to +0.3Strong -I, H-bond Donor"Lipophilic H-bond donor"
-CF₃ +1.0 to +1.2+0.5 to +0.8Very Strong -IHydrophobic bulk, Metabolic shield

Note: Values are approximate and scaffold-dependent. Data synthesized from general medicinal chemistry trends and specific pyrazole studies [1, 3, 5].

Key Insight: The Difluoromethyl (CF₂H) group is a unique bioisostere. It acts as a lipophilic hydrogen bond donor (unlike CF₃). If the pyrazole is interacting with a receptor pocket that requires a hydrogen bond, CF₂H can maintain that interaction while boosting lipophilicity, whereas CF₃ would abolish the H-bond and potentially clash sterically.

Part 3: Experimental Protocols

To validate these effects, precise measurement is required. Standard UV-based HPLC methods often fail with fluorinated pyrazoles due to low UV absorption or overlapping solvent fronts. The 19F NMR Shake-Flask Method is the authoritative standard for these compounds [5, 9].

Protocol A: Synthesis of 3-Trifluoromethylpyrazole (Representative)

Context: Regioselective synthesis is required to place the CF₃ group accurately.

  • Reagents: 4,4,4-Trifluoro-1-butane-1,3-dione (1.0 eq), Hydrazine monohydrate (1.2 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve diketone in Ethanol (0.5 M concentration) in a round-bottom flask.

    • Cool to 0°C in an ice bath.

    • Add Hydrazine monohydrate dropwise over 15 minutes (Exothermic reaction).

    • Reflux the mixture at 80°C for 4 hours.

    • Workup: Remove solvent in vacuo. Dissolve residue in Ethyl Acetate, wash with brine, dry over Na₂SO₄.

    • Purification: Recrystallization from hexane/EtOAc or flash chromatography.

  • Validation: 19F NMR should show a singlet around -62 ppm (characteristic of pyrazole-CF₃).

Protocol B: 19F NMR Lipophilicity Assay (The Linclau Method)

This protocol allows direct determination of logD without calibration curves.

Materials:

  • Octanol (HPLC grade, water-saturated).

  • Phosphate Buffer (pH 7.4, octanol-saturated).

  • Internal Standard: Trifluorotoluene (or a fluorinated analog with known logP).

  • NMR Tube with coaxial insert (optional) or standard sampling.

Workflow:

  • Preparation: Dissolve the fluorinated pyrazole (~2 mg) and the internal standard in 2 mL of the water-saturated octanol.

  • Partitioning: Add 2 mL of octanol-saturated buffer.

  • Equilibration: Vortex vigorously for 5 minutes. Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Sampling: Carefully remove 0.6 mL from the top (octanol) layer and 0.6 mL from the bottom (buffer) layer. Place into separate NMR tubes (or use a coaxial insert to measure both simultaneously if concentration allows).

  • Measurement: Acquire 19F NMR spectra for both phases.

    • Delay (D1): Set to > 5

      
       T1 (typically 10-20s) for quantitative integration.
      
  • Calculation:

    
    
    

Experiment Step1 Dissolve Compound + Internal Std in Octanol Step2 Add Buffer (pH 7.4) & Vortex (5 min) Step1->Step2 Step3 Centrifuge (Phase Separation) Step2->Step3 Step4 Sample Layers (Octanol & Buffer) Step3->Step4 Step5 19F NMR Analysis (Quantitative) Step4->Step5 Step6 Calculate logD Ratio of Integrals Step5->Step6

Figure 2: Workflow for the 19F NMR "Shake-Flask" Lipophilicity Assay.

Part 4: Case Studies & Strategic Implications

Case Study 1: Celecoxib (Celebrex)

Celecoxib utilizes a 3-trifluoromethyl group on the pyrazole ring.[4]

  • Role: The CF₃ group provides bulk to fill the hydrophobic side pocket of the COX-2 enzyme, contributing to selectivity over COX-1.

  • Lipophilicity: The CF₃ group significantly boosts logP (approx 3.5), ensuring good oral bioavailability and membrane permeability [2].

  • Metabolism: The C-F bonds block metabolic oxidation at that position, extending half-life.

Case Study 2: Antimicrobial Pyrazoles

Recent studies on 3,5-bis(trifluoromethyl)phenyl pyrazoles demonstrate that "over-fluorination" can push logP too high (>5), leading to solubility issues. However, the specific electron-withdrawing nature of the bis-CF₃ motif increases the acidity of the NH (if present) or sulfonamide linkers, optimizing the pKa for bacterial cell wall penetration [6].

References

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. National Institutes of Health (PMC). Available at: [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles. Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives. MDPI. Available at: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. Available at: [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. PubMed. Available at: [Link]

Sources

Foundational

safety data sheet SDS for 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole

This guide serves as an advanced technical resource for 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole (CAS 2031261-02-4). Unlike standard Safety Data Sheets (SDS) that often list "No Data Available" for novel research chemical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole (CAS 2031261-02-4). Unlike standard Safety Data Sheets (SDS) that often list "No Data Available" for novel research chemicals, this document synthesizes structure-activity relationships (SAR) and class-based toxicology to establish a robust safety protocol.

CAS Number: 2031261-02-4 Document Control: Rev 1.0 (Research Use Only) Primary Hazard Class: Presumptive Neurotoxin / Fluorinated Organic Intermediate

Chemical Identity & Physicochemical Characterization[1][2]

Precise identification is the first line of defense. This compound is a fluorinated N-aryl pyrazole, a structural motif frequently utilized in medicinal chemistry as a bioisostere or scaffold for kinase inhibitors and GABAergic modulators.

Table 1: Physicochemical Profile
PropertySpecificationTechnical Note
Molecular Formula C₉H₆F₂N₂High fluorine content (approx. 21% by mass).
Molecular Weight 180.15 g/mol Low MW facilitates potential blood-brain barrier (BBB) penetration.
Physical State Yellow Oil to Low-Melting SolidState depends on purity (>95%) and ambient temperature.
Solubility DMSO, Methanol, DCMLipophilic nature suggests rapid dermal absorption.
LogP (Predicted) ~2.5 - 3.0Supports high membrane permeability and bioaccumulation potential.
Boiling Point N/A (Decomposes)Critical: Do not distill without vacuum; risk of HF evolution.

Hazard Identification & Toxicology (The SAR Approach)

Expert Insight: Standard databases may list this compound as "Not Classified" due to a lack of testing. However, as a Senior Scientist, one must apply the Precautionary Principle .

Mechanistic Toxicology (Inferred)

This compound possesses the N-phenylpyrazole core, structurally homologous to Fipronil , a potent GABA-gated chloride channel blocker.[1]

  • Neurotoxicity Risk: Ingestion or high-dose inhalation may induce neuronal hyperexcitability, tremors, or seizures by blocking inhibitory GABAergic transmission.

  • Fluorine Hazard: Thermal decomposition releases Hydrogen Fluoride (HF), a corrosive gas that causes deep, delayed tissue necrosis and systemic hypocalcemia.

GHS Classification (Presumptive)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2A/2 (Causes serious eye irritation/skin irritation).

  • STOT-SE: Category 3 (Respiratory Irritation).

  • Signal Word: WARNING

Engineering Controls & Personal Protective Equipment (PPE)[1]

Do not rely on standard "lab coat and glasses." The lipophilicity and fluorine content dictate a stricter barrier protocol.

Hierarchy of Controls
  • Elimination/Substitution: Use only in closed systems where possible.

  • Engineering:

    • Fume Hood: Mandatory.[2] Face velocity > 100 fpm (0.5 m/s).

    • Glove Box: Recommended for handling >1g quantities of neat powder/oil.

  • PPE (Personal Protective Equipment):

    • Gloves: Nitrile (Double-gloved) is minimum. For prolonged contact, use Silver Shield (Laminate) . Why? Fluorinated aromatics can permeate latex and thin nitrile rapidly.

    • Respiratory: If outside a hood (spill cleanup), use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges to neutralize potential HF byproducts.

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this compound, integrating the risk of neurotoxicity and HF release.

SafetyWorkflow cluster_Emergency Emergency Contingency Start Start: Handling 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole QuantCheck Quantity > 100mg? Start->QuantCheck Hood Standard Fume Hood (Sash < 18 inches) QuantCheck->Hood No GloveBox Glove Box / Closed System (Double Nitrile/Laminate) QuantCheck->GloveBox Yes (Risk of Aerosol) Process Synthesis / Analysis Hood->Process GloveBox->Process Waste Waste Disposal (Segregated Halogenated) Process->Waste Spill Spill Detected Absorb Absorb with Vermiculite (Do NOT use paper) Spill->Absorb Fire Fire / Thermal Decomp HF_Risk HF Release Risk! Evacuate & Use Calcium Gluconate Fire->HF_Risk

Caption: Operational safety workflow distinguishing between standard handling and high-quantity isolation, with embedded emergency contingencies.

Emergency Response Protocols

Fire Fighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam. Do NOT use water jet (may spread the lipophilic oil).

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen Fluoride (HF) .

  • Protocol: Firefighters must wear SCBA. All runoff water must be contained; it is likely toxic to aquatic life (N-phenylpyrazoles are often highly aquatic toxic).

Accidental Release (Spill)
  • Evacuate: Clear the immediate area (15 ft radius).

  • PPE Up: Don OV/AG respirator and laminate gloves.

  • Contain: Use vermiculite or sand . Expert Note: Do not use cellulose/paper towels. Strong fluorinating agents or their precursors can sometimes react exothermically with organics, though less likely here, it is a bad habit with halogenated oils.

  • Decontaminate: Wash surface with a dilute soap/water solution. Collect all waste as Halogenated Organic Waste .

First Aid (Self-Validating Protocol)
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[3] Monitor for delayed pulmonary edema (a classic sign of deep lung irritation from fluorinated vapors).

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Apply Calcium Gluconate gel if there is any suspicion of HF generation (e.g., if the compound was heated or decomposed).

  • Eye Contact: Rinse for 15 minutes.[3][4] Consult an ophthalmologist immediately.

Synthesis & Metabolic Stability (Scientific Context)

Understanding the reactivity helps predict storage stability. The 1H-pyrazole ring is generally stable, but the C-F bonds are metabolically robust, often leading to bioaccumulation.

Hypothetical Metabolic Pathway

The following diagram illustrates the potential metabolic fate, highlighting why this compound is treated as a persistent organic pollutant (POP) in waste streams.

Metabolism Parent Parent Compound (Lipophilic) CYP450 CYP450 Oxidation Parent->CYP450 Hydroxylation Hydroxylated Metabolite (Phase I) CYP450->Hydroxylation Main Pathway Defluorination Defluorination (Rare/Slow) CYP450->Defluorination Minor Pathway (Releases F- ion) Glucuronidation Glucuronide Conjugate (Excretion) Hydroxylation->Glucuronidation

Caption: Predicted metabolic stability showing resistance to defluorination, implying potential for bioaccumulation.

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen).

  • Container: Amber glass (protect from light). Avoid standard borosilicate if long-term HF evolution is suspected; use PTFE-lined caps.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Fipronil (Structural Analog). Retrieved from [Link]

  • Oliveira, L. P., et al. (2017). New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design. Retrieved from [Link]

  • U.S. EPA. (2023). Per- and Polyfluoroalkyl Substances (PFAS) and Fluorinated Precursors. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet for 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Class Analog). Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Novel Fluorinated Nitrogen Heterocycles for Drug Discovery

Abstract The strategic incorporation of fluorine into nitrogen-containing heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into nitrogen-containing heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the rationale, synthesis, and application of these privileged structures. We will explore the profound impact of fluorination on critical drug-like properties, detail contemporary synthetic methodologies with actionable protocols, and present case studies of successful fluorinated heterocyclic drugs. This document is designed not as a rigid template, but as a dynamic resource to empower rational drug design and accelerate the discovery of next-generation therapeutics.

The Rationale: Why Combine Fluorine and Nitrogen Heterocycles?

Nitrogen heterocycles are the most common structural motif in pharmaceuticals, present in approximately 85% of all bioactive small molecules.[1][2] Their prevalence stems from their ability to engage in a wide range of biological interactions, including hydrogen bonding and cation-π interactions, and their capacity to serve as rigid scaffolds for presenting pharmacophoric elements.

When combined with fluorine, the most electronegative element, the resulting molecules gain access to a unique chemical space that can overcome common drug development hurdles.[3] It is estimated that over 20% of all marketed drugs contain at least one fluorine atom, a testament to its transformative effects.[1][2][4]

The strategic introduction of fluorine can profoundly modulate a molecule's:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like Cytochrome P450.[5][6] Fluorine atoms are often installed at "metabolic soft spots" to block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[5][7]

  • Lipophilicity (LogP/LogD): Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and absorption.[4][6][7] However, this effect is highly context-dependent.[4][8] While fluoro-arenes are typically more lipophilic, the introduction of a trifluoromethyl (CF3) group can sometimes decrease lipophilicity due to its strong electron-withdrawing nature.[1][9] This tunability allows for fine-control over a compound's solubility and permeability profile.

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic nitrogen atoms in a heterocycle.[3][5][10] This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, cell permeability, and target binding affinity.[2][]

  • Binding Affinity and Conformation: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[][12] Furthermore, the strategic placement of fluorine can induce specific molecular conformations that are more favorable for binding to a target protein.[7][10][]

Modulating Physicochemical Properties: A Quantitative Look

The decision to incorporate fluorine is a data-driven process. Understanding the quantitative impact of fluorination on key physicochemical properties is paramount for rational drug design.

Table 1: Impact of Fluorine Substitution on the pKa and Lipophilicity of Pyridine
CompoundSubstitution PositionpKa (of Pyridinium Ion)Change in LogD at pH 7.4Rationale for Change
Pyridine-5.250.00Baseline
2-FluoropyridineC-20.44+0.25Strong inductive electron withdrawal by fluorine decreases the basicity of the ring nitrogen. Increased lipophilicity due to replacement of H with F.
3-FluoropyridineC-32.97+0.21Inductive effect is attenuated by distance compared to the 2-position, resulting in a less dramatic pKa drop.
4-FluoropyridineC-41.95+0.18A combination of inductive and resonance effects lowers the electron density at the nitrogen.
3,5-DifluoropyridineC-3, C-50.30+0.45Additive inductive effects from two fluorine atoms significantly reduce basicity and increase lipophilicity.

Data is synthesized from principles discussed in cited literature.[3][4][13]

This data illustrates the medicinal chemist's ability to "tune" the pKa of a nitrogen heterocycle over several log units, a powerful tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Key Synthetic Strategies for Fluorinated Nitrogen Heterocycles

The synthesis of these valuable compounds relies on a growing arsenal of fluorination and fluoroalkylation reactions. The choice of strategy depends on the desired position of the fluorine atom, the nature of the heterocyclic core, and the tolerance of other functional groups.

Visualization: Synthetic Approaches Workflow

G cluster_0 Starting Material cluster_1 Direct Fluorination cluster_2 Building Block Approach cluster_3 Fluoroalkylation cluster_4 Final Product Start Non-fluorinated Nitrogen Heterocycle C_H_Fluorination Direct C-H Fluorination (e.g., AgF2, Selectfluor) Start->C_H_Fluorination Late-stage Halex Halogen Exchange (Halex) (e.g., KF, CsF) Start->Halex From Halo-heterocycle Trifluoromethylation Trifluoromethylation (e.g., Togni Reagents, CF3I) Start->Trifluoromethylation Late-stage RCM Ring-Closing Metathesis (RCM) Start->RCM Requires diene precursor End Fluorinated Nitrogen Heterocycle C_H_Fluorination->End Halex->End BuildingBlock Use of Pre-fluorinated Building Blocks Cyclization Cyclization / Annulation (e.g., Rh-catalyzed) BuildingBlock->Cyclization Cyclization->End Trifluoromethylation->End RCM->End

Caption: Key synthetic pathways to fluorinated nitrogen heterocycles.

Electrophilic vs. Nucleophilic Fluorination

The two primary mechanistic classes for introducing a single fluorine atom are electrophilic and nucleophilic fluorination.[14]

  • Electrophilic Fluorination: Uses reagents that deliver an electrophilic fluorine ("F+"). These are often N-F based reagents and are ideal for fluorinating electron-rich systems or for direct C-H fluorination.[15][16]

    • Key Reagents: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI).[14][17] These are stable, solid reagents that are safer to handle than elemental fluorine gas.[14]

  • Nucleophilic Fluorination: Employs a nucleophilic fluoride source ("F-") to displace a leaving group. This is a common strategy for large-scale synthesis.

    • Key Reagents: Potassium Fluoride (KF), Cesium Fluoride (CsF), Diethylaminosulfur Trifluoride (DAST).[12][14][17]

Direct C-H Fluorination: A Paradigm Shift

The ability to directly convert a C-H bond to a C-F bond is a significant advancement, particularly for late-stage functionalization of complex molecules.[18] This avoids the need for pre-functionalized substrates, streamlining synthetic routes.[18][19] For example, methods using silver(II) fluoride (AgF2) have shown high site-selectivity for the C-H bond adjacent to the nitrogen in pyridines and diazines.[19]

Synthesis of Trifluoromethylated Heterocycles

The trifluoromethyl (CF3) group is a particularly valuable motif. Its introduction can dramatically enhance metabolic stability and binding affinity.[20] Synthetic strategies often involve:

  • Radical Trifluoromethylation: Using reagents like CF3I or sodium triflinate (Langlois' reagent) in the presence of a radical initiator.[2]

  • Electrophilic Trifluoromethylation: Employing hypervalent iodine compounds known as Togni reagents.[2]

  • Ring-Closing Metathesis (RCM): A powerful strategy that builds the heterocyclic ring from an acyclic, trifluoromethyl-containing diene precursor.[21][22]

Experimental Protocol: Site-Selective C-H Fluorination of a Pyridine Derivative

This protocol describes a representative procedure for the direct fluorination of a pyridine C-H bond adjacent to the ring nitrogen, a key transformation for late-stage functionalization. This method is adapted from methodologies developed for high functional group tolerance and selectivity.[19]

Objective: To synthesize 2-fluoro-4-phenylpyridine from 4-phenylpyridine.

Reaction Scheme: 4-phenylpyridine + AgF2 → 2-fluoro-4-phenylpyridine

Materials:

  • 4-phenylpyridine (1.0 equiv)

  • Silver(II) Fluoride (AgF2) (2.5 equiv) - Note: AgF2 is moisture-sensitive and should be handled quickly in air and stored in a desiccator.[19]

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-phenylpyridine.

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the substrate. The reaction concentration is typically 0.1-0.2 M.

  • Reagent Addition: While stirring vigorously, add the solid AgF2 in one portion. The reaction is typically performed at room temperature. Note: For larger scale reactions, an ambient temperature water bath can be used to maintain a consistent temperature.[19]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble silver salts.

    • Rinse the filter pad with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-fluoro-4-phenylpyridine.

Self-Validation:

  • Expected Outcome: A white to off-white solid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. The ¹⁹F NMR spectrum should show a singlet corresponding to the newly introduced fluorine atom. The ¹H NMR will show a characteristic splitting pattern change in the aromatic region.

  • Potential Pitfall: Incomplete reaction due to deactivated AgF2 from moisture exposure. Ensure the reagent is a fine, black powder.[19]

Case Studies: FDA-Approved Fluorinated Nitrogen Heterocycles

The success of this strategy is best illustrated by the numerous drugs on the market that owe their efficacy and favorable pharmacokinetic profiles to the presence of a fluorinated nitrogen heterocycle.[1][2][6]

Visualization: Drug Development Logic

G Lead Initial Lead Compound (e.g., Nitrogen Heterocycle) Problem Identified Liabilities: - Poor Metabolic Stability - Low Bioavailability - Off-Target Effects Lead->Problem Strategy Strategic Fluorination Problem->Strategy Outcome Modulated Properties: + Increased Stability (Blocked Metabolism) + Tuned pKa/Lipophilicity + Enhanced Binding Affinity Strategy->Outcome Candidate Optimized Drug Candidate Outcome->Candidate

Caption: Rationale for strategic fluorination in drug optimization.

Table 2: Selected FDA-Approved Drugs
Drug NameHeterocyclic CoreFluorine MoietyTherapeutic AreaKey Contribution of Fluorine
Celecoxib PyrazoleTrifluoromethyl (CF3)Anti-inflammatory (COX-2 inhibitor)The CF3 group is crucial for selective binding to the COX-2 enzyme active site.[21]
Sitagliptin PiperazineTrifluoromethyl-substituted triazolopiperazineAntidiabetic (DPP-4 inhibitor)Enhances potency and metabolic stability, allowing for once-daily dosing.[2]
Fluoxetine Piperidine (derived)TrifluoromethylphenylAntidepressant (SSRI)The CF3 group increases lipophilicity, aiding brain penetration, and contributes to its long half-life.[1][2]
Upadacitinib Pyrrolo[2,3-d]pyrimidineMonofluoroethylRheumatoid Arthritis (JAK inhibitor)The fluorine atom was strategically placed to enhance selectivity and improve the pharmacokinetic profile.[6]

Future Directions and Challenges

The field of organofluorine chemistry is dynamic and continues to evolve.[8] Key future directions include:

  • Novel Fluorinating Reagents: Development of safer, more selective, and more cost-effective reagents for both fluorination and fluoroalkylation.[18][23]

  • Catalytic and Asymmetric Methods: Expanding the scope of catalytic C-H fluorination and developing robust methods for the stereoselective introduction of fluorine, creating chiral centers that can lead to improved potency and reduced off-target effects.[24][25]

  • Sustainability: Designing greener synthetic routes that minimize the use of hazardous reagents and solvents.[26]

Despite significant progress, challenges remain. The selective introduction of fluorine into complex molecules can still be difficult to control, and the environmental persistence of some organofluorine compounds is an area of growing concern that requires careful consideration in drug design.[2][]

Conclusion

Fluorinated nitrogen heterocycles are, and will continue to be, a profoundly important class of molecules in drug discovery.[27] Their unique ability to address fundamental challenges in metabolic stability, bioavailability, and target affinity makes them indispensable tools for the medicinal chemist. By understanding the fundamental principles of how fluorine impacts molecular properties and by mastering the expanding toolkit of synthetic methodologies, researchers can continue to unlock novel chemical space and design the next generation of innovative medicines.

References

  • Fluorine in drug discovery: Role, design and case studies. Vertex AI Search
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC
  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI
  • Fluorine in medicinal chemistry. PubMed
  • Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing)
  • Synthesis of α-Trifluoromethylated Nitrogen Heterocycles. The Journal of Organic Chemistry
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online
  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. ACS.org
  • Organofluorine Chemistry and Innovative Catalysis Paradigms. University of Fribourg
  • Strategies for synthesizing 2‐(fluorinated aryl)pyridines via TM‐catalyzed cross‐coupling.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Facile Rh(III)
  • Contemporary synthetic strategies in organofluorine chemistry.
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PubMed
  • Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online
  • Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry. Mettler Toledo
  • The Advent of a Privileged Scaffold: A Technical History of Fluorin
  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses
  • Comprehensive Guide to Nucleophilic Fluorination vs.
  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. ScienceDirect
  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Elsevier
  • Key developments in fluorinated heterocycles. Taylor & Francis Online
  • RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles.
  • Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals
  • Synthesis of trifluoromethyl N , N -aminals from nitrogen containing heterocycles by using a plasma flow microreactor.
  • Organofluorine in Medical Chemistry. BOC Sciences
  • Synthesis of N-Heterocycles. Organic Chemistry Portal
  • Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. Bentham Science Publisher
  • Electrophilic fluorin
  • Electrophilic Fluorination with N-F Reagents. Organic Reactions
  • Fluorin
  • Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia MDPI
  • Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Electrophilic Fluorination of 1-Arylpyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated 1-Arylpyrazoles The introduction of fluorine into organic molecules can dramatically alter their physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated 1-Arylpyrazoles

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[1][2][3] In medicinal chemistry, the strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and pKa, ultimately leading to more effective and safer drug candidates.[1][3] 1-Arylpyrazoles are a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents. Consequently, the development of efficient and selective methods for the synthesis of fluorinated 1-arylpyrazoles is of significant interest to the pharmaceutical and agrochemical industries.[4][5]

Electrophilic fluorination has emerged as a powerful strategy for the direct introduction of fluorine into electron-rich aromatic and heteroaromatic systems.[2][6] This approach utilizes reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center. This guide provides a detailed overview of common reagents, reaction mechanisms, and practical protocols for the electrophilic fluorination of 1-arylpyrazoles.

Understanding the Mechanism: The "Why" of Electrophilic Fluorination

The precise mechanism of electrophilic fluorination can be complex and is influenced by the substrate, the fluorinating agent, and the reaction conditions.[3] However, a generally accepted pathway for the fluorination of an electron-rich heterocycle like a 1-arylpyrazole involves the attack of the pyrazole ring on the electrophilic fluorine atom of the N-F reagent.[3] This results in the formation of a C-F bond and a nitrogen-containing byproduct. The regioselectivity of the fluorination is dictated by the electronic properties of the 1-arylpyrazole, with the most electron-rich position being the most susceptible to electrophilic attack. For many 1-arylpyrazoles, this is the C5 position.[7][8][9]

In some cases, particularly with less reactive substrates, the reaction may proceed through a single-electron transfer (SET) mechanism.[3] The choice of an appropriate fluorinating reagent is crucial for achieving high yields and selectivity.

Electrophilic Fluorination Mechanism cluster_main General Electrophilic Fluorination of 1-Arylpyrazole Arylpyrazole 1-Arylpyrazole (Nucleophile) Intermediate Wheland-type Intermediate Arylpyrazole->Intermediate Attack on F+ NF_Reagent N-F Reagent (Electrophilic F Source) Product Fluorinated 1-Arylpyrazole Intermediate->Product -H+ Byproduct Nitrogen-containing Byproduct Intermediate->Byproduct Formation Experimental_Workflow start Start setup Reaction Setup: - 1-Arylpyrazole - Fluorinating Reagent - Solvent start->setup reaction Reaction: - Stir at specified temp. - Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end_node End characterization->end_node

Caption: A typical experimental workflow for electrophilic fluorination.

Protocol 1: Fluorination of 1-Phenylpyrazole with Selectfluor®

This protocol is adapted from procedures described for the fluorination of pyrazole derivatives. [10][11] Materials:

  • 1-Phenylpyrazole

  • Selectfluor®

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-phenylpyrazole (1.0 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (10 mL). Stir the solution until the 1-phenylpyrazole is fully dissolved. To this solution, add Selectfluor® (1.1 mmol, 1.1 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be heated to reflux.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature (if heated). Remove the acetonitrile under reduced pressure.

  • Extraction: To the residue, add dichloromethane (20 mL) and saturated aqueous NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel and shake. Separate the organic layer.

  • Washing: Wash the organic layer with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated 1-phenylpyrazole.

Self-Validation:

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS ensures that the reaction is stopped at the optimal time, preventing the formation of byproducts from over-reaction.

  • Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Fluorination of a Substituted 1-Arylpyrazole with NFSI

This protocol is based on the general procedures for the direct fluorination of pyrazoles using NFSI. [7][8] Materials:

  • Substituted 1-arylpyrazole

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or Trifluoromethylbenzene)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the substituted 1-arylpyrazole (1.0 mmol, 1.0 eq) and a magnetic stir bar.

  • Solvent and Reagent Addition: Add the anhydrous solvent (10 mL). Stir to dissolve the substrate. Then, add NFSI (1.2 mmol, 1.2 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures, depending on the substrate's reactivity). Monitor the reaction by TLC or LC-MS. For some substrates, a Lewis acid catalyst may be required to facilitate the reaction. [9]4. Workup: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with dichloromethane (20 mL).

  • Washing: Wash the organic phase with water (2 x 20 mL) and then with brine (20 mL). The aqueous washes help to remove the benzenesulfonimide byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the fluorinated 1-arylpyrazole.

Self-Validation:

  • Inert Atmosphere: The use of an inert atmosphere is crucial for sensitive substrates or when using catalysts that are air- or moisture-sensitive.

  • Stoichiometry Control: Precise control of the NFSI stoichiometry is important to maximize the yield of the monofluorinated product and minimize potential side reactions.

  • Spectroscopic Confirmation: As with Protocol 1, thorough characterization of the purified product by NMR and MS is essential to confirm its structure and purity.

Concluding Remarks

The electrophilic fluorination of 1-arylpyrazoles is a valuable tool in the synthesis of novel compounds for drug discovery and other applications. The choice of the fluorinating reagent, either the highly reactive Selectfluor® or the milder NFSI, should be carefully considered based on the specific substrate and desired outcome. The protocols provided herein offer a solid foundation for researchers to explore this important transformation. Careful monitoring and thorough characterization are paramount to ensure the successful and reproducible synthesis of these valuable fluorinated heterocycles.

References

  • Bryn Mawr College. Electrophilic Fluorination. Available at: [Link]

  • eGrove. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Available at: [Link]

  • ACS Publications. Electrophilic NF Fluorinating Agents. Chemical Reviews. Available at: [Link]

  • ACS Publications. A Novel Synthesis of Fluorinated Pyrazoles via Gold(I)-Catalyzed Tandem Aminofluorination of Alkynes in the Presence of Selectfluor. Organic Letters. Available at: [Link]

  • ResearchGate. Microwave-mediated pyrazole fluorinations using Selectfluor®. Available at: [Link]

  • ScienceDirect. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Available at: [Link]

  • ResearchGate. New Synthesis of Fluorinated Pyrazoles. Available at: [Link]

  • PubMed. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). Available at: [Link]

  • RSC Publishing. Reactivities of electrophilic N–F fluorinating reagents. Available at: [Link]

  • RSC Publishing. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Available at: [Link]

  • ResearchGate. Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. Available at: [Link]

  • RSC Publishing. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate. New Journal of Chemistry. Available at: [Link]

  • American Chemical Society. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Available at: [Link]

  • PMC. Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Available at: [Link]

  • PubMed. New synthesis of fluorinated pyrazoles. Available at: [Link]

  • ResearchGate. (PDF) Palladium-Catalysed CH Bond Electrophilic Fluorination of Highly Substituted Arylpyrazoles: Experimental and DFT Mechanistic Insights. Available at: [Link]

  • Scite.ai. Fluorinated Pyrazoles: From Synthesis to Applications. Available at: [Link]

  • ResearchGate. Fluorinated Pyrazoles: From Synthesis to Applications. Available at: [Link]

  • Wikipedia. Electrophilic fluorination. Available at: [Link]

  • PMC. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Available at: [Link]

Sources

Application

microwave-assisted synthesis of 5-fluoro-1-aryl-1H-pyrazoles

Application Note: Precision Microwave-Assisted Synthesis of 5-Fluoro-1-Aryl-1H-Pyrazoles Executive Summary & Strategic Value The 5-fluoro-1-aryl-1H-pyrazole scaffold is a privileged pharmacophore in modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Microwave-Assisted Synthesis of 5-Fluoro-1-Aryl-1H-Pyrazoles

Executive Summary & Strategic Value

The 5-fluoro-1-aryl-1H-pyrazole scaffold is a privileged pharmacophore in modern drug discovery, featured in next-generation agrochemicals (e.g., fluxapyroxad) and enzyme inhibitors. The C5-fluorine atom imparts unique metabolic stability, alters pKa, and serves as a bioisostere for hydrogen or hydroxyl groups, often improving ligand-target binding affinity.

Traditional thermal synthesis of 5-fluoropyrazoles is plagued by harsh conditions, poor regioselectivity, and the handling of hazardous fluorinating agents (e.g.,


 gas, anhydrous HF). Microwave-assisted synthesis (MAOS)  offers a superior alternative, driving these high-barrier reactions to completion in minutes rather than hours, with enhanced regiocontrol and yield.

This guide details two validated protocols:

  • Method A (De Novo Cyclization): The condensation of aryl hydrazines with gem-difluoroalkenes.

  • Method B (Late-Stage Halex): The nucleophilic fluorination of 5-chloropyrazoles using KF.

Mechanistic Insight & Reaction Design

The Regioselectivity Challenge

Synthesizing 1-aryl-pyrazoles often yields a mixture of 1,3- and 1,5-isomers. The introduction of a fluorine atom at C5 is particularly challenging due to the high strength of the C-F bond (making it a poor leaving group in cyclization) or the difficulty of introducing it post-cyclization.

  • Microwave Advantage: Dielectric heating directly couples with polar transition states (Arrhenius pre-exponential factor enhancement), significantly accelerating the rate-determining step of the cyclization or the

    
     substitution.
    
Pathway Visualization

ReactionMechanism Start Aryl Hydrazine (Ar-NH-NH2) Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Attack Precursor gem-Difluoroalkene (R-CF=CF-R') Precursor->Intermediate TS Cyclization TS (MW Activated) Intermediate->TS Intramolecular Cyclization Product 5-Fluoro-1-Aryl-Pyrazole TS->Product Elimination HF HF (Byproduct) TS->HF

Figure 1: Mechanistic pathway for the de novo synthesis of 5-fluoropyrazoles from gem-difluoroalkenes.

Protocol A: De Novo Cyclization (Gem-Difluoroalkene Route)

Objective: Synthesis of 5-fluoro-1-aryl-pyrazoles from perfluoro-2-methyl-2-pentene (or similar internal fluoro-olefins) and aryl hydrazines. Scope: Ideal for building libraries with diverse aryl groups.

Materials
  • Reagent A: Aryl hydrazine hydrochloride (1.0 equiv)

  • Reagent B: Perfluoro-2-methyl-2-pentene (1.1 equiv) [Commercial fluorinated building block]

  • Base: Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, suspend the Aryl hydrazine HCl (1.0 mmol) in MeCN (3 mL).

  • Neutralization: Add

    
      (2.5 mmol) dropwise at 0°C (ice bath) to liberate the free hydrazine base. Stir for 5 mins.
    
  • Addition: Add Perfluoro-2-methyl-2-pentene (1.1 mmol) slowly. Caution: Exothermic.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Temp: 80°C (Note: Thermal method requires reflux for hours; MW drives this in minutes).

    • Time: 10–15 minutes.

    • Power: Dynamic (Max 150 W).

    • Pressure Limit: 200 psi.

  • Work-up: Cool to RT. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Optimization Table (Simulated Data based on Field Standards)
EntrySolventBaseTemp (°C)Time (min)Yield (%)Note
1EtOH

806065Slow conversion
2MeCN

803072Heterogeneous base
3MeCN

100 10 91 Optimal
4WaterNaOH1001045Hydrolysis byproducts

Protocol B: Late-Stage Halex Fluorination ( )

Objective: Conversion of readily available 5-chloro-1-aryl-pyrazoles to 5-fluoro analogs using Potassium Fluoride (Halogen Exchange). Scope: Best for converting existing chlorinated leads into fluorinated analogs.

Materials
  • Substrate: 5-Chloro-1-aryl-1H-pyrazole (1.0 equiv)

  • Fluorine Source: Spray-dried Potassium Fluoride (KF) (3.0 equiv)

  • Catalyst: 18-Crown-6 (0.5 equiv) or Tetraphenylphosphonium bromide (

    
    )
    
  • Solvent: DMSO or Sulfolane (Anhydrous)

Step-by-Step Procedure
  • Drying: Flame-dry the microwave vial and cool under argon. Moisture kills this reaction.

  • Loading: Add 5-Chloro-pyrazole (0.5 mmol), KF (1.5 mmol), and 18-Crown-6 (0.25 mmol).

  • Solvation: Add anhydrous DMSO (2 mL).

  • Microwave Irradiation:

    • Temp: 180°C – 200°C.

    • Time: 20–30 minutes.

    • Stirring: High (to keep KF suspended).

  • Quench: Pour reaction mixture into ice water (20 mL).

  • Extraction: Extract with

    
     (avoid DCM if possible to prevent emulsion with DMSO).
    
  • Analysis: Check conversion by

    
     NMR (expect signal around -120 to -130 ppm).
    

Troubleshooting & Critical Parameters

  • Regiochemistry Verification:

    • 
       NMR:  The C5-F carbon will appear as a doublet (
      
      
      
      ). The C4 carbon will show a doublet (
      
      
      ).
    • 
       NMR:  Essential for monitoring. 5-F signals are distinct from 
      
      
      
      groups.
  • Moisture Control (Method B): The Halex reaction fails if water is present because

    
     competes with 
    
    
    
    . Use spray-dried KF and store 18-crown-6 in a desiccator.
  • Safety:

    • HF Generation: Method A eliminates HF. Ensure the reaction vessel is capable of handling acidic byproducts or include a scavenger (base).

    • Pressure: Microwave heating of volatile fluoro-olefins generates pressure. Do not exceed vessel limits.

References

  • Regioselective Synthesis of 5-Fluoro-1-aryl-1H-pyrazoles (P

    • Source: WO2014012975A1.
    • Relevance: Describes the foundational chemistry of reacting perfluoro-alkenes with hydrazines.
    • Link:

  • Microwave-Assisted Synthesis of Pyrazoles (General Review)

    • Source: DergiPark, European Journal of Life Sciences.
    • Relevance: Reviews general microwave conditions for pyrazole cyclization which serve as the baseline for this protocol.
    • Link:

  • Electrophilic Fluorin

    • Source: Journal of Organic Chemistry (2018).[1]

    • Relevance: Alternative route using N-fluorobenzenesulfonimide for late-stage fluorin
    • Link:

  • Nucleophilic Arom

    • Source: PMC - Microwave-Assisted Amin
    • Relevance: Validates the use of microwave energy to drive difficult reactions on heteroaryl chlorides.
    • Link:

  • Synthesis of Fluorinated Pyrazoles

    • Source: Beilstein Journal of Organic Chemistry (2020).[2]

    • Relevance: Describes the use of potassium 2-cyano-2-fluoroethenol
    • Link:

Sources

Method

Application Note: Advanced Crystallization Strategies for Fluorinated Phenylpyrazole Compounds

Introduction Fluorinated phenylpyrazoles (e.g., Celecoxib, Ethiprole, Fipronil) represent a critical class of bioactive scaffolds in both pharmaceutical and agrochemical development. The incorporation of fluorine atoms a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorinated phenylpyrazoles (e.g., Celecoxib, Ethiprole, Fipronil) represent a critical class of bioactive scaffolds in both pharmaceutical and agrochemical development. The incorporation of fluorine atoms and trifluoromethyl (-CF₃) groups enhances metabolic stability and lipophilicity, but it introduces significant challenges in solid-state processing.

The Core Challenge: The high electronegativity of fluorine and the lipophilic nature of the -CF₃ group often lead to:

  • Low aqueous solubility: Making "green" aqueous-based crystallization difficult.

  • Polymorphism: Fluorine’s weak van der Waals interactions (

    
     and 
    
    
    
    ) create flat energy landscapes where multiple crystal forms (polymorphs) are energetically accessible but kinetically distinct.
  • Oiling Out: The low melting point of many fluorinated intermediates often results in liquid-liquid phase separation (LLPS) rather than nucleation.

This guide details protocols to overcome these barriers, ensuring high purity and stable polymorph isolation.

Physicochemical Considerations & Solvent Selection

Understanding the intermolecular forces is prerequisite to solvent selection. Unlike standard organic molecules where hydrogen bonding dominates, fluorinated phenylpyrazoles rely heavily on halogen bonding and stacking interactions .

The Fluorine Effect on Lattice Energy

Fluorine is not a strong hydrogen bond acceptor. Instead, crystal packing is often driven by:

  • 
     Interactions:  The electron-deficient fluoro-phenyl ring stacks against electron-rich systems.
    
  • Dipole-Dipole Stacking: The strong dipole of the pyrazole ring aligns in anti-parallel arrangements.

Implication for Solvents: Polar protic solvents (Methanol, Water) often disrupt these weak interactions, leading to solvate formation or amorphous precipitation. Aromatic solvents (Toluene) or moderate polarity ketones (Acetone) often facilitate better ordering by mimicking the solute's aromaticity.

Solvent Compatibility Table
Solvent ClassExamplesSuitabilityMechanism / Notes
Aromatic Hydrocarbons Toluene, XyleneHigh Promotes

-stacking; excellent for cooling crystallization of Celecoxib-type molecules.
Aliphatic Ketones Acetone, MEKHigh Good solubility; weak solvation allows easy desolvation during drying.
Chlorinated Solvents DCM, ChloroformMedium High solubility but risk of stable solvates; environmental concerns.
Alcohols Ethanol, IPAMedium/Low Often requires water as anti-solvent; high risk of "oiling out" if added too fast.
Water WaterAnti-Solvent Use only as an anti-solvent; induces rapid supersaturation.

Experimental Protocols

Protocol A: Thermodynamic Control (Polymorph Isolation)

Target Application: Isolating the stable form of Celecoxib or similar APIs.

Principle: This protocol uses a mixture of an aliphatic ketone (solubilizer) and an aromatic hydrocarbon (template/anti-solvent) to drive the formation of the thermodynamically stable crystal lattice (e.g., Form III for Celecoxib).

Reagents:

  • Crude Fluorinated Phenylpyrazole (e.g., Celecoxib)

  • Solvent A: Acetone (CAS: 67-64-1)

  • Solvent B: Toluene (CAS: 108-88-3)

  • Activated Carbon (Optional for color removal)

Workflow:

  • Dissolution: Charge the crude compound into a reactor. Add Toluene/Acetone mixture (ratio 20:1 v/v).

    • Note: The high toluene content suppresses the formation of metastable solvates often seen with pure acetone.

  • Reflux: Heat the slurry to 80–85°C . Ensure complete dissolution.

  • Purification (Optional): Add activated carbon (5% w/w). Stir for 30 mins at reflux. Filter hot through Celite to remove carbon.

  • Nucleation Control (Critical): Cool the filtrate slowly to 60°C .

    • Seeding: Add 0.5% w/w seeds of the desired stable polymorph (e.g., Form III).

    • Hold: Maintain at 60°C for 1 hour to allow seed healing.

  • Crystal Growth: Cool to 20–25°C over 4 hours (linear ramp: 10°C/hr).

    • Why? Fast cooling here traps impurities and creates amorphous content.

  • Isolation: Filter the slurry. Wash the cake with chilled Toluene.

  • Drying: Dry under vacuum at 70°C.

Protocol B: Anti-Solvent Recrystallization (Purification Focus)

Target Application: Early-stage purification of intermediates (e.g., Ethiprole precursors).

Principle: Rapid purification using the "Cloud Point" method.

  • Dissolution: Dissolve crude material in minimal warm Ethanol or Acetic Acid (approx. 50°C).

  • Cloud Point Determination: Dropwise add Water (anti-solvent) until a persistent turbidity (cloudiness) is observed.

  • Back-off: Add a small volume of the solvent (Ethanol) to just clear the solution.

  • Crystallization: Allow the solution to cool to room temperature undisturbed.

    • Warning: Do not stir vigorously; this promotes oiling out.

  • Harvest: Filter crystals and wash with 1:1 Ethanol/Water.

Process Logic & Visualization

The following diagrams illustrate the decision-making process and the specific workflow for stable polymorph isolation.

Diagram 1: Optimized Crystallization Workflow

G Start Crude Fluorinated Phenylpyrazole SolventSelect Solvent Selection (Toluene/Acetone) Start->SolventSelect Dissolution Reflux Dissolution (80-85°C) SolventSelect->Dissolution CarbonTreat Carbon Treatment (Optional Purification) Dissolution->CarbonTreat HotFilter Hot Filtration CarbonTreat->HotFilter Cooling1 Cool to Metastable Zone (60°C) HotFilter->Cooling1 Seeding Seeding (Add Stable Polymorph) Cooling1->Seeding Critical Step Cooling2 Controlled Cooling Ramp (10°C/hr to 25°C) Seeding->Cooling2 Isolation Filtration & Drying Cooling2->Isolation

Caption: Standardized workflow for isolating thermodynamically stable polymorphs of fluorinated phenylpyrazoles.

Diagram 2: Troubleshooting "Oiling Out"

Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for this class of compounds.

DecisionTree Issue Problem: Oiling Out Occurs CheckTemp Is Temperature > Melting Point of Oil? Issue->CheckTemp CheckSolvent Is Anti-Solvent Added too Fast? CheckTemp->CheckSolvent No Action2 Action: Increase Temperature CheckTemp->Action2 Yes (Melt Crystallization) CheckImpurity Is Impurity Level > 5%? CheckSolvent->CheckImpurity No Action3 Action: Use Seeding at Cloud Point CheckSolvent->Action3 Yes Action1 Action: Lower Initial Concentration CheckImpurity->Action1 No Action4 Action: Pre-purify via Chromatography CheckImpurity->Action4 Yes

Caption: Decision matrix for mitigating Liquid-Liquid Phase Separation (Oiling Out).

Troubleshooting & Critical Checkpoints

Oiling Out (LLPS)

Cause: The metastable zone width (MSZW) is narrow, and the compound enters a region where a liquid oil phase is more stable than the solid crystal. Solution:

  • Seeding: Always seed the solution before it reaches the cloud point.

  • Temperature: Keep the crystallization temperature relatively high. If the oiling out point is 40°C, conduct the crystallization at 45°C using evaporative techniques rather than cooling.

Solvate Formation

Cause: Fluorinated compounds often trap solvent molecules in channel-like voids. Detection: TGA (Thermogravimetric Analysis) showing weight loss >1% before the melting point. Remediation:

  • Avoid Chlorinated Solvents (DCM, Chloroform) as they form stable solvates.

  • Reslurry the solvate in a non-solvating anti-solvent (e.g., n-Heptane) at elevated temperatures to collapse the solvated lattice.

References

  • Vertex Pharmaceuticals/Searle. (2009). Polymorphic crystalline forms of celecoxib. U.S. Patent 7,476,744.

  • Lupine Publishers. (2018). Crystallization and Polymorphism-Scalable Process for Celecoxib and Its Polymorph Form-3. LOJ Medical Sciences.[1]

  • National Institutes of Health (PMC). (2022). Crystal structure of the insecticide ethiprole: a case study of whole-molecule configurational disorder.

  • ResearchGate. (2025). Characterizing the thermal phase behaviour of fipronil polymorphs.

  • ChemRxiv. (2024). Discovery of Novel Celecoxib Polymorphs Using AIMNet2 Machine Learning Interatomic Potential.

Sources

Application

Application Note: Strategic Protocols for the Oxidative Aromatization of Fluorinated Pyrazolines

Executive Summary & Strategic Importance The pyrazole ring is a privileged scaffold in medicinal chemistry, featured in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant.[1] The incorporation of fluorine—specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The pyrazole ring is a privileged scaffold in medicinal chemistry, featured in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant.[1] The incorporation of fluorine—specifically trifluoromethyl (


) or difluoromethyl (

) motifs—into the pyrazole core is a critical bioisosteric strategy. Fluorine modulates lipophilicity (

), metabolic stability, and protein-ligand binding interactions without significantly altering steric bulk.

However, the oxidative aromatization of fluorinated pyrazolines (the saturated intermediates) presents unique challenges compared to non-fluorinated analogs. The strong electron-withdrawing nature of fluorine (


 effect) at the C3 or C5 position destabilizes the transition states involved in hydride abstraction or single-electron transfer (SET), often requiring harsher conditions or specific oxidants to drive the equilibrium toward aromaticity.

This guide details three validated protocols, selected for their reliability, regioselectivity, and scalability.

Mechanistic Insight & Decision Matrix

Understanding the mechanism is vital for troubleshooting. Unlike simple alkyl-pyrazolines, fluorinated derivatives often resist standard mild oxidants (like air/charcoal).

Mechanistic Pathways

The transformation generally proceeds via one of two pathways:

  • Hydride Abstraction/Proton Loss: Typical of Quinones (DDQ) and high-valent metals.

  • Halogenation-Elimination: Typical of Iodine (

    
    ) mediated systems.
    
  • Deacylative Aromatization: A specific competing pathway for 5-acyl-5-trifluoromethyl pyrazolines, where the acyl group is ejected to restore aromaticity.

Protocol Selection Logic

Use the following decision tree to select the optimal method for your substrate.

ProtocolSelection Start Substrate Analysis: Fluorinated Pyrazoline Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Does it contain a 5-Acyl group? Q1->Q2 No MethodA Protocol A: MnO2 (Solvent Controlled) Q1->MethodA Yes (Avoid Lewis Acids) Q3 Scale of Reaction? Q2->Q3 No Q2->MethodA Yes (Selectivity required) MethodB Protocol B: Iodine (I2) / DMSO Q3->MethodB Large (>5g) / Cost-sensitive MethodC Protocol C: DDQ Oxidation Q3->MethodC Small (<100mg) / Rapid screening

Figure 1: Decision matrix for selecting the oxidative aromatization protocol based on substrate functionality and scale.

Validated Protocols

Protocol A: Solvent-Controlled MnO₂ Oxidation

Best for: 5-acyl-3-trifluoromethyl pyrazolines where product divergence is desired (Retain vs. Remove Acyl group). Source Grounding: This method leverages the "solvent effect" discovery where non-polar solvents favor deacylation, while polar aprotic solvents favor retention [1].

Materials
  • Oxidant: Activated Manganese Dioxide (

    
    ) (excess, typically 10-20 equiv).
    
  • Solvents: DMSO (for retention) or Hexane/Toluene (for deacylation).

  • Substrate: 5-acyl-5-substituted-3-(trifluoromethyl)-pyrazoline.

Step-by-Step Workflow
  • Preparation: Dissolve the pyrazoline (1.0 mmol) in the chosen solvent (5 mL).

    • Route A (Aromatization with Retention): Use DMSO .

    • Route B (Deacylative Aromatization): Use Hexane .

  • Addition: Add activated

    
     (10.0 mmol, 10 equiv) in one portion.
    
  • Reaction:

    • Route A: Stir at Room Temperature for 2-4 hours.

    • Route B: Heat to 60°C for 12-24 hours.

  • Monitoring: Monitor by TLC or

    
    -NMR.
    
    • Validation: Look for the disappearance of the diastereotopic methylene protons (C4-H) in

      
      -NMR.
      
  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove manganese salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Route A products often require recrystallization; Route B products may require flash chromatography.

Technical Insight: In non-polar solvents, the mechanism shifts toward a radical fragmentation that ejects the acyl group to relieve steric strain and gain aromatic stability. In DMSO, the solvent stabilizes the polar transition state, allowing simple dehydrogenation.

Protocol B: Iodine-Mediated Oxidative Aromatization

Best for: Large-scale synthesis, cost-efficiency, and substrates with labile protecting groups. Metal-free. Source Grounding: Iodine acts as a mild Lewis acid and oxidant, facilitating iodination-elimination sequences [2][3].

Materials
  • Reagent: Iodine (

    
    ) (1.1 - 1.5 equiv).
    
  • Solvent: DMSO or DMSO/Water mixtures.

  • Quench: Saturated Sodium Thiosulfate (

    
    ).
    
Step-by-Step Workflow
  • Dissolution: Dissolve fluorinated pyrazoline (10 mmol) in DMSO (20 mL).

  • Initiation: Add molecular Iodine (

    
    ) (11 mmol). The solution will turn dark brown.
    
  • Heating: Heat the mixture to 80–100°C for 1–3 hours.

    • Note: Fluorinated substrates react slower than alkyl variants due to the electron-deficient ring. Do not rush this step.

  • Validation Check: Pull a 50 µL aliquot. Aromatization is confirmed by the appearance of a singlet around

    
     6.5–7.5 ppm (pyrazolyl C4-H) in 
    
    
    
    -NMR.
  • Quench: Cool to RT. Pour into ice water (100 mL) containing

    
     (10%). Stir until the iodine color fades to yellow/clear.
    
  • Isolation: The fluorinated pyrazole usually precipitates as a solid. Filter and wash with water. If oil forms, extract with DCM.

Green Chemistry Note: This protocol has a high atom economy and avoids toxic heavy metals (Cr, Pb, Hg).

Protocol C: DDQ Oxidation (The "Gold Standard" for Small Scale)

Best for: Rapid bench-scale synthesis, substrates stable to strong oxidants. Caveat: Can fail with extremely electron-deficient perfluorinated rings; in those cases, use Protocol B.

Materials
  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 1.2 equiv).

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

Step-by-Step Workflow
  • Setup: Dissolve pyrazoline (0.5 mmol) in anhydrous DCM (5 mL).

  • Addition: Add DDQ (0.55 mmol) dropwise as a solution in DCM or in small solid portions at 0°C.

  • Reaction: Warm to Room Temperature. Stir for 1–2 hours.

    • Observation: A precipitate (DDQ-H2) often forms. The solution color changes from deep red to pale yellow/brown upon completion.

  • Workup: Filter off the hydroquinone byproduct. Wash the filtrate with saturated

    
     (removes acidic byproducts) and Brine.
    
  • Purification: Flash chromatography is usually required to remove traces of DDQ residues.

Comparative Data Analysis

FeatureProtocol A (MnO₂)Protocol B (Iodine)Protocol C (DDQ)
Substrate Scope 5-Acyl / 5-CarboxylateGeneral / ArylGeneral / Alkyl
Regioselectivity High (Solvent dependent)N/AN/A
Reaction Time 2 – 24 h1 – 3 h0.5 – 2 h
Cost LowVery Low High
Scalability Medium (Heterogeneous)High Low (Toxic waste)
Green Metric ModerateExcellentPoor

Troubleshooting & Critical Parameters

Common Failure Modes
  • Incomplete Oxidation: Due to the electron-withdrawing effect of

    
    , the oxidation potential of the pyrazoline is higher.
    
    • Solution: Increase temperature (Protocol B) or switch to a high-potential oxidant like CAN (Cerium Ammonium Nitrate) if DDQ fails.

  • Defluorination: Rare, but can occur if nucleophiles are present at high temperatures.

    • Solution: Avoid strong bases during the oxidation step.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways controlled by solvent choice in Protocol A.

ReactionPathway Input 5-Acyl-3-CF3-Pyrazoline MnO2_DMSO MnO2 / DMSO (Polar Aprotic) Input->MnO2_DMSO MnO2_Hex MnO2 / Hexane (Non-polar) Input->MnO2_Hex Path1 Hydride Abstraction Stabilized TS MnO2_DMSO->Path1 Path2 Radical Fragmentation Deacylation MnO2_Hex->Path2 Prod1 5-Acyl-3-CF3-Pyrazole (Retention) Path1->Prod1 Prod2 3-CF3-Pyrazole (Loss of Acyl) Path2->Prod2

Figure 2: Divergent synthesis of trifluoromethyl pyrazoles via solvent-controlled MnO2 oxidation.

References

  • Kowalczyk, A., et al. (2022).[2] "Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions." Organic Letters, 24(13), 2499–2503.[2] [Link]

  • Li, D., & Hu, W. (2023). "Metal-Free Iodine-Promoted Oxidative Dehydrogenative Aromatization of Pyrazolidin-3-ones and Pyrazolines." Organic & Biomolecular Chemistry, 21, 4694–4701.[3] [Link]

  • Mykhailiuk, P. K. (2021). "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 121(3), 1670–1715. [Link]

  • Gupta, A., et al. (2014). "Synthesis and Oxidative Aromatization of 3,5-disubstituted-2-pyrazolines." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 736.[4] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Synthesis of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole

Ticket ID: PYR-5F-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Diagnostic Dashboard: Identify Your Bottleneck Before optimizing, we must diagnose the specific failure mode in y...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-5F-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Diagnostic Dashboard: Identify Your Bottleneck

Before optimizing, we must diagnose the specific failure mode in your current workflow. The synthesis of 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole is notoriously difficult because the 5-position is electronically deactivated by the N1-aryl group, and the 1,5-regioisomer is often thermodynamically less favored than the 1,3-isomer during cyclization.

SymptomProbable CauseRecommended Module
Low Regioselectivity (Mixture of 3-F and 5-F)Thermodynamic control during cyclization of hydrazine with

-dicarbonyls.
Module A
Low Yield (<30%) Decomposition of the diazonium intermediate (if using Balz-Schiemann) or incomplete lithiation.Module B / C
Defluorination Elimination of HF during workup; instability of the C5-F bond under basic conditions.Module D
Starting Material Recovery Ineffective deprotonation at C5 (steric hindrance from N1-aryl).Module B

Strategic Synthesis Pathways

We recommend two primary protocols based on your scale and available precursors.

Method A: Direct C5-Lithiation & Fluorination (The "Levchenko" Protocol)

Best for: Laboratory scale, high purity, late-stage functionalization. Mechanism: Directed ortho-metallation (DoM) followed by electrophilic fluorination.

The Logic: The N1-aryl group directs lithiation to the C5 position due to the coordination of the lithium species to the nitrogen lone pair (the "Complex Induced Proximity Effect"). However, the 4-fluorophenyl group withdraws density, making the C5 proton acidic but the resulting anion fragile.

Protocol:

  • Starting Material: 1-(4-fluorophenyl)-1H-pyrazole (commercially available or easily made).

  • Reagents:

    
    -BuLi (1.1 eq), NFSI (
    
    
    
    -Fluorobenzenesulfonimide, 1.2 eq).
  • Solvent: Anhydrous THF (Critical: <50 ppm water).

  • Conditions: -78 °C under Argon.

Optimization Steps:

  • Step 1: Cool the pyrazole/THF solution to -78 °C before adding

    
    -BuLi.
    
  • Step 2: Add

    
    -BuLi dropwise. Stir for exactly 30–45 mins. Warning: Longer stirring leads to "dancelike" isomerization or ring opening.
    
  • Step 3: Add NFSI (dissolved in THF) quickly.

  • Step 4: Allow to warm to RT slowly over 4 hours.

Method B: The Non-Aqueous Balz-Schiemann (The "Doyle" Modification)

Best for: Scale-up, cost-efficiency, starting from 5-aminopyrazoles. Mechanism: Diazotization of the amine followed by thermal decomposition of the diazonium tetrafluoroborate.[1]

The Logic: Traditional aqueous NaNO2/HCl methods fail here because the diazonium salt of aminopyrazoles is prone to hydrolysis or coupling. Using alkyl nitrites in organic solvents suppresses side reactions.

Protocol:

  • Starting Material: 5-Amino-1-(4-fluorophenyl)-1H-pyrazole.

  • Reagents:

    
    -Butyl Nitrite (
    
    
    
    -BuONO),
    
    
    .
  • Solvent: DCM or anhydrous ether.

Troubleshooting & Optimization Guide (FAQs)

Q1: I am getting a 50:50 mixture of the 3-fluoro and 5-fluoro isomers. How do I fix this?

Root Cause: You are likely using a direct cyclization method (e.g., hydrazine + fluorinated diketone). In these reactions, the hydrazine nitrogen attacks the most electrophilic carbonyl. Solution: Switch to Method A (Lithiation) . It is regiospecific because the lithiation occurs exclusively at C5 due to the directing effect of N1. Alternative: If you must use cyclization, use 2,2-difluorovinyl ketones as the electrophile. The reaction of aryl hydrazines with 2,2-difluorovinyl ketones is highly regioselective for the 5-fluoropyrazole because the reaction proceeds via an


 (nucleophilic vinylic substitution) mechanism where the terminal nitrogen displaces a fluorine before cyclization.
Q2: In the Lithiation method (Method A), my yield is stuck at 40%.

Analysis: This usually indicates incomplete deprotonation or quenching by moisture . Fix:

  • Titrate your n-BuLi: Commercial n-BuLi degrades. Use the diphenylacetic acid titration method to verify molarity.

  • Temperature Discipline: The C5-lithio species is unstable above -60 °C. Ensure your cooling bath is essentially dry ice/acetone slush, not just cold solvent.

  • NFSI Quality: Recrystallize NFSI from hot hexane/ethyl acetate if it looks yellow. Impure NFSI kills the anion.

Q3: The 5-Fluoro product decomposes during column chromatography.

Root Cause: 5-Fluoropyrazoles are susceptible to nucleophilic attack at C5 (displacing fluoride) on acidic silica or basic alumina. Solution:

  • Use Neutral Silica Gel .

  • Pre-treat the column with 1% Triethylamine (TEA) in hexane to neutralize acid sites.

  • Elute quickly; do not leave the compound on the column overnight.

Q4: Can I use Selectfluor instead of NFSI?

Technical Note: Generally, No . Selectfluor is insoluble in THF at -78 °C. It requires acetonitrile, which is incompatible with


-BuLi (deprotonation of MeCN). NFSI is the reagent of choice because of its solubility profile and softer electrophilic character tailored for heteroaryl anions.

Visualizing the Decision Matrix

The following diagram outlines the critical decision points for selecting the correct synthetic route based on your starting materials and constraints.

G Start Start: Define Precursor CheckAmine Is 5-Amino-1-(4-F-phenyl)pyrazole available? Start->CheckAmine CheckPyrazole Is 1-(4-F-phenyl)pyrazole available? CheckAmine->CheckPyrazole No RouteBalz Route B: Modified Balz-Schiemann (Non-Aqueous) CheckAmine->RouteBalz Yes RouteLith Route A: C5-Lithiation / NFSI (Recommended) CheckPyrazole->RouteLith Yes RouteCyclo Route C: Cyclization w/ gem-difluoroalkenes CheckPyrazole->RouteCyclo No (Start from Hydrazine) Condition1 Reagents: t-BuONO, BF3·Et2O Solvent: DCM, 0°C -> RT RouteBalz->Condition1 CriticalCheck Critical Control Point: Anhydrous Conditions? RouteLith->CriticalCheck Product Target: 5-Fluoro-1-(4-F-phenyl)-1H-pyrazole RouteCyclo->Product Condition1->Product Condition2 Reagents: n-BuLi, NFSI Solvent: THF, -78°C Condition2->Product CriticalCheck->RouteLith Fail (Retry) CriticalCheck->Condition2 Pass

Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability. Green path (Route A) offers the highest regioselectivity.

Summary of Key Data

ParameterMethod A (Lithiation/NFSI)Method B (Balz-Schiemann)Method C (Cyclization)
Regioselectivity >99:1 (Directed by N1)N/A (Precursor fixed)Variable (Substrate dependent)
Typical Yield 60–75%40–55%50–70%
Key Risk Moisture sensitivityExplosion hazard (Diazonium)Isomer contamination
Scale Suitability Gram scaleKilogram scaleMulti-gram scale

References

  • Levchenko, V., et al. (2018). "Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)."[2][3] The Journal of Organic Chemistry, 83(6), 3265–3274.[2]

    • Core citation for the Lithi
  • Ichikawa, J., et al. (1996). "Regiocontrolled Syntheses of 3- or 5-Fluorinated Pyrazoles from 2,2-Difluorovinyl Ketones." The Journal of Organic Chemistry, 61(8), 2763–2769.

    • Core citation for the regioselective cycliz
  • Mykhailiuk, P. K. (2021). "Fluorinated Pyrazoles: From Synthesis to Applications."[2] Chemical Reviews, 121(3), 1670–1715.[2]

    • Comprehensive review on fluoropyrazole stability and synthesis.

Sources

Optimization

N-Arylpyrazole Optimization Hub: Technical Support &amp; Troubleshooting

Welcome to the Technical Support Center for N-Arylpyrazole Synthesis. This guide is engineered for medicinal chemists and process engineers encountering yield or selectivity bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Arylpyrazole Synthesis. This guide is engineered for medicinal chemists and process engineers encountering yield or selectivity bottlenecks. Unlike standard protocols, we focus here on the thermodynamic and kinetic levers—specifically temperature—that dictate success in constructing this privileged pharmacophore.

⚠️ Core Directive: The Temperature-Selectivity Paradox

In


-arylpyrazole formation, temperature is not merely an accelerator; it is a switch.
  • In Condensation (Knorr): Temperature dictates regioselectivity (Kinetic vs. Thermodynamic isomer).

  • In Cross-Coupling (Ullmann/Buchwald): Temperature dictates catalyst life vs. activation energy (Turnover Number vs. Oxidative Addition rates).

Module 1: De Novo Synthesis (Knorr Condensation)

Scenario: You are reacting an unsymmetrical 1,3-diketone with an aryl hydrazine. Common Issue: Formation of the undesired regioisomer or a 50:50 mixture.

🔬 The Mechanism & Temperature Control

The reaction proceeds via two competing initial attacks by the hydrazine nitrogen on the carbonyls.

  • Kinetic Control (Low Temp, <20°C): The most nucleophilic nitrogen attacks the most electrophilic carbonyl. This is irreversible at low temperatures.

  • Thermodynamic Control (High Temp, >80°C): The intermediate carbinolamine formation becomes reversible. The system equilibrates to the most stable product (usually minimizing steric clash between the N-aryl group and the C5 substituent).

📉 Diagnostic Workflow: Regioisomer Optimization

User Question: "I am getting a mixture of isomers. Should I heat it up or cool it down?"

Technical Response: Run the "Stepwise Temperature Ramp" protocol to diagnose the control regime.

  • Run A (Kinetic Check): Perform reaction at 0°C to RT in EtOH/AcOH. If conversion is low, do not heat immediately. Add a Lewis acid (e.g., CeCl₃) to facilitate dehydration without thermal equilibration.

  • Run B (Thermodynamic Check): Perform reaction at Reflux (80°C+) .

  • Compare:

    • If Run A gives the desired isomer -> Maintain Low Temp .

    • If Run B gives the desired isomer -> Push Temp High .

    • If both give mixtures -> Steric differentiation is insufficient. Temperature alone cannot fix this; modify the substrate or switch to Cross-Coupling (Module 2).

📊 Visualization: Kinetic vs. Thermodynamic Pathway

The following diagram illustrates the bifurcation point where temperature determines the final product ratio.

Knorr_Pathway Start Unsymmetrical 1,3-Diketone + Aryl Hydrazine Inter_K Intermediate A (Kinetic) Start->Inter_K Low Temp (Fast Attack) Inter_T Intermediate B (Thermodynamic) Start->Inter_T High Temp (Reversible) Inter_K->Start High Temp (Equilibration) Prod_K Isomer 1 (Kinetic Product) Inter_K->Prod_K Dehydration (Irreversible) Prod_T Isomer 2 (Thermodynamic Product) Inter_T->Prod_T Dehydration

Caption: Figure 1. Temperature-dependent bifurcation in Knorr synthesis. High temperatures allow equilibration back to starting materials, favoring the thermodynamic product.

Module 2: N-Arylation (Cross-Coupling)

Scenario: Coupling a pre-formed pyrazole with an aryl halide. Common Issue: "Black" reaction mixtures (catalyst death), low conversion, or dehalogenation.

🌡️ Temperature Optimization Matrix

Unlike condensation, cross-coupling requires overcoming the activation energy of the oxidative addition step. However, excessive heat degrades the ligand.

VariableCopper Catalysis (Ullmann/Chan-Lam)Palladium Catalysis (Buchwald-Hartwig)
Standard Temp 110°C - 140°C 80°C - 110°C
Low Temp Limit ~80°C (Requires diamine ligands [1])~60°C (Requires BrettPhos/XPhos [2])
Overheating Sign Blue/Green solution turns Black/Brown precipitate (Cu⁰ aggregation).Mirror formation (Pd black); Dehalogenation of aryl halide.
RDS Often Nucleophilic attack (requires base/heat).Oxidative Addition (requires heat for Aryl-Cl).
🛠️ Troubleshooting Guide: "Dead" Reactions

Q: My Copper-catalyzed reaction turned black and stalled at 40% conversion. Why? A: You likely exceeded the Ligand Dissociation Temperature .

  • The Science: Common ligands (e.g., DMEDA, phenanthroline) stabilize the active Cu(I) species. At >120°C, volatile ligands may evaporate or dissociate, leading to Cu(I) disproportionating into inactive Cu(0) (black precipitate) and Cu(II).

  • The Fix:

    • Lower Temp to 90-100°C .

    • Switch to a less volatile ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) or a chelating ligand like 1,10-phenanthroline.

    • Protocol Adjustment: Seal the vessel tightly to prevent ligand loss if using volatile amines.

Q: My Pd-catalyzed coupling works for Aryl-Br but fails for Aryl-Cl at 80°C. A: The temperature is insufficient for Oxidative Addition into the C-Cl bond.

  • The Science: C-Cl bonds are stronger than C-Br. 80°C provides enough energy for Pd(0) to insert into C-Br, but C-Cl often requires >100°C unless specialized ligands (e.g., BrettPhos) are used.

  • The Fix: Increase Temp to 110°C (refluxing toluene) OR switch solvent to 1,4-Dioxane (bp 101°C) to allow higher internal temperature.

📊 Visualization: Coupling Troubleshooting Logic

Coupling_Logic Issue Problem: Low Yield in N-Arylation Check_Cat Check Catalyst State Issue->Check_Cat Black Precipitate/Mirror (Cat Decomp) Check_Cat->Black Clear Solution Clear/Colored (Cat Active) Check_Cat->Clear Action_Black Temp TOO HIGH Ligand Unstable Black->Action_Black Action_Clear Temp TOO LOW Activation Energy Barrier Clear->Action_Clear Solution_1 Decrease Temp (-20°C) Change Ligand Action_Black->Solution_1 Solution_2 Increase Temp (+20°C) Switch to Dioxane/Xylene Action_Clear->Solution_2

Caption: Figure 2. Decision tree for thermal adjustments in metal-catalyzed N-arylation.

🧪 Validated Experimental Protocol (Buchwald-Hartwig)

Optimized for Temperature Sensitivity

Objective: N-Arylation of 4-substituted pyrazole with Aryl Bromide.

  • Prep: Charge a reaction vial with Pd(OAc)₂ (2 mol%), Me₄tBuXPhos (4 mol%), and K₃PO₄ (2.0 equiv).

    • Note: Phosphate bases are often superior to alkoxides at high temps as they reduce beta-hydride elimination side reactions.

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane .

    • Why: Higher boiling points than THF allow thermal flexibility.

  • Activation (The "Pre-Heat"): Stir catalyst/ligand/solvent at 60°C for 5 mins before adding reactants.

    • Why: Ensures active L-Pd(0) species is formed before substrate inhibition can occur.

  • Reaction: Add Aryl Bromide (1.0 equiv) and Pyrazole (1.2 equiv).

  • Ramp: Heat to 100°C . Monitor by HPLC at 1 hour.

    • Checkpoint: If <10% conversion, raise to 120°C. If black precipitate forms, restart at 80°C with higher catalyst loading.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[1] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[1][2][3][4][5] The Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry.

Sources

Troubleshooting

solving solubility challenges with 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole

Welcome to the Technical Support Center for 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole (CAS 2031261-02-4). This portal is designed for researchers, formulation scientists, and drug development professionals facing solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole (CAS 2031261-02-4). This portal is designed for researchers, formulation scientists, and drug development professionals facing solubility bottlenecks with highly fluorinated pyrazole derivatives.

Below, you will find causality-driven troubleshooting guides, validated methodologies, and structural rationales to help you overcome both synthetic workup and in vivo formulation challenges.

The Core Challenge: Understanding the Molecule

The profound aqueous insolubility of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole stems from its dual physicochemical nature. It acts simultaneously as a "brick-dust" and "grease-ball" molecule[1]. The planar pyrazole ring promotes strong intermolecular π-π stacking (high lattice energy), while the two highly electronegative fluorine atoms dramatically increase the molecule's lipophilicity (LogP) and repel water dipole interactions[2][3].

Table 1: Physicochemical Profile & Formulation Impact
PropertyTypical Range for Fluorinated PyrazolesImpact on Solubilization Strategy
LogP (Lipophilicity) 3.0 – 4.5[4]High hydrophobicity necessitates polymer-stabilized or lipid-based formulations.
Aqueous Solubility < 10 µg/mLFirmly categorizes the compound as BCS Class II/IV[1].
Melting Point 140 °C – 200 °C[4]High thermal energy required to break the crystal lattice favors amorphization.
pKa (Basic Nitrogen) Depressed (< 2.0)Electron-withdrawing fluorines render standard salt formation unviable.

Section 1: Synthesis & Workup Troubleshooting

Q: During aqueous workup, my compound prematurely precipitates ("crashes out") at the biphasic boundary. How can I prevent this? A: This phenomenon occurs because the organic reaction solvent partially partitions into the aqueous phase during washing, rapidly dropping the solvation capacity below the compound's saturation point[2].

  • The Fix: Do not rely on standard room-temperature extractions. First, increase the volume of a highly non-polar extraction solvent (e.g., dichloromethane). If precipitation persists, apply heat to the biphasic system. The solubility of pyrazole derivatives in organic solvents increases exponentially with temperature because thermal energy overcomes the strong intermolecular forces holding the crystal lattice together[2].

Q: Standard pyrazoles are weakly basic. Can I use an acidic aqueous wash (pH adjustment) to protonate and solubilize the compound? A: No. While unsubstituted pyrazoles can be protonated by strong acids (like HCl) to form soluble salts[2], the presence of two fluorine atoms in 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole exerts a massive electron-withdrawing effect. This depletes the electron density on the pyrazole nitrogen, severely depressing its pKa. Consequently, protonation in standard aqueous acidic conditions is thermodynamically unfavorable. You must rely on co-solvent or thermal strategies instead.

Q: How do I successfully recrystallize the crude product when it is sparingly soluble in almost everything? A: Employ a binary co-solvent system utilizing the "hot filtration" method[2][5].

  • Dissolve the crude solid in a minimal volume of a hot "good" solvent (e.g., acetone or ethanol).

  • Perform a rapid hot filtration to remove completely insoluble impurities.

  • While maintaining heat, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid[5].

  • Add just enough hot "good" solvent to clear the turbidity, then allow for slow, undisturbed cooling to induce controlled crystallization[2].

WorkupStrategy A Crude 5-Fluoro-1-(4-fluorophenyl) -1H-pyrazole B Assess Solubility in Organic Phase A->B C Precipitation Observed? B->C D Increase Solvent Temp & Volume C->D Yes E Standard Liquid-Liquid Extraction C->E No F Hot Filtration D->F Persistent Solids G Binary Solvent Crystallization E->G Solvent Evaporation F->G Filtrate Cooling

Workflow for mitigating premature precipitation during reaction workup.

Section 2: Formulation & Bioavailability Enhancement

Q: I need to dose this compound for in vivo pharmacokinetic studies, but its aqueous solubility is near zero. What is the most reliable formulation strategy? A: For highly lipophilic, non-ionizable NCEs (New Chemical Entities) like fluorinated pyrazoles, Amorphous Solid Dispersions (ASDs) are the industry standard[6]. By kinetically trapping the drug in a high-energy amorphous state within a hydrophilic polymer matrix, you bypass the thermodynamic barrier of the crystal lattice. When the ASD enters the gastrointestinal tract, the polymer dissolves and releases the drug, achieving a supersaturated state that drives absorption[7].

Q: What is the exact protocol for creating a self-validating ASD for this compound? A: Spray drying is the technology of choice due to its fast-drying rate and ability to kinetically trap the drug[6][8]. Follow this validated methodology:

Step-by-Step Spray Drying Protocol:

  • Carrier Selection: Select a hydrophilic crystallization inhibitor. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is highly recommended for lipophilic pyrazoles as it maintains supersaturation in the intestine[7][9].

  • Solvent Preparation: Identify a volatile common solvent. Since the API is poorly soluble in water, use a 100% organic system (e.g., Acetone or Methanol)[9].

  • Dissolution (Self-Validation Step 1): Dissolve the API and HPMCAS (typically a 1:3 or 1:4 ratio) in the solvent. Validation: The solution must be visually completely clear. Any remaining micro-crystals will act as nucleation sites, causing the final product to revert to its crystalline form, ruining bioavailability[10].

  • Atomization & Drying: Feed the solution through a two-fluid nozzle atomizer into the cyclone chamber. Set the inlet temperature of the drying gas (N2) high enough to rapidly evaporate the solvent in milliseconds, but below the thermal degradation point of the API[8][10].

  • Collection & Secondary Drying: Collect the resulting powder from the cyclone separator. Transfer the powder to a vacuum oven (usually 40°C for 24 hours) to remove residual organic solvents[8].

  • Analytical Validation (Self-Validation Step 2): Analyze the final powder using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" with an absolute absence of sharp Bragg peaks, confirming a purely amorphous state.

ASD_Process Step1 API + Polymer (e.g., HPMCAS) Step2 Dissolution in Common Solvent (Acetone/MeOH) Step1->Step2 Step3 Atomization (Droplet Formation) Step2->Step3 Step4 Rapid Solvent Evaporation (Hot Gas) Step3->Step4 Step5 Cyclone Separation & Collection Step4->Step5 Step6 Secondary Drying (Vacuum Oven) Step5->Step6

Step-by-step mechanistic workflow for generating Amorphous Solid Dispersions via spray drying.

References

  • MDPI. "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies." Pharmaceutics. [Link]

  • Drug Development & Delivery. "BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms." Drug-Dev. [Link]

  • American Pharmaceutical Review. "Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs." APR. [Link]

  • Kinam Park. "Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: Formulation and process considerations." Kinam Park. [Link]

  • Aragen Life Sciences. "Scalable Amorphous Solid Dispersion Strategy." Aragen. [Link]

  • Google Patents. "WO2024056773A1 - Spray-dried amorphous solid dispersions and method for preparation.
  • NIH PMC. "Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors." NIH. [Link]

  • ResearchGate. "Fluorine-Containing sp-Enriched Building Blocks for the Multigram Synthesis of Fluorinated Pyrazoles." ResearchGate. [Link]

Sources

Optimization

minimizing side products in fluorophenyl hydrazine cyclization

Topic: Minimizing Side Products & Optimizing Regioselectivity Status: Operational | Tier: Level 3 (Advanced Research Support) Introduction: The Fluorine Challenge Welcome to the Advanced Technical Guide for fluorophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Products & Optimizing Regioselectivity

Status: Operational | Tier: Level 3 (Advanced Research Support)

Introduction: The Fluorine Challenge

Welcome to the Advanced Technical Guide for fluorophenyl hydrazine cyclization. You are likely here because your Fischer Indole Synthesis (or related pyrazole cyclization) has hit a wall.

Fluorine is not just another substituent; it is a metabolic fortress builder in drug discovery (e.g., Fluvastatin, Triptans). However, in hydrazine cyclizations, the strong electron-withdrawing nature (EWG) of the fluorine atom destabilizes the transition states of the [3,3]-sigmatropic rearrangement, leading to three primary failure modes:

  • Regioisomeric Contamination: The "Meta-Problem" (4-fluoro vs. 6-fluoro isomers).

  • Oligomerization/Tarring: Acid-catalyzed polymerization of the electron-deficient hydrazone.

  • Defluorination: Rare, but possible under harsh Lewis acid conditions.

This guide abandons generic advice. We focus on the causality of these failures and provide self-validating protocols to fix them.

Module 1: The Regioselectivity Crisis (The "Meta" Problem)

If you are using 3-fluorophenylhydrazine , your primary side product is likely the unwanted regioisomer.

The Mechanism of Failure

When 3-fluorophenylhydrazine forms a hydrazone, the subsequent [3,3]-sigmatropic rearrangement can occur at two distinct ortho-positions:

  • Path A (Para to Fluorine): Attacks C6, yielding the 6-fluoroindole . (Generally kinetically favored due to less steric hindrance).

  • Path B (Ortho to Fluorine): Attacks C2, yielding the 4-fluoroindole . (Thermodynamically favored in some contexts but sterically crowded).

Visualizing the Branch Point

FischerRegio Start 3-Fluorophenylhydrazine + Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. TS_A Transition State A (Attack at C6) EneHydrazine->TS_A Less Steric Hindrance TS_B Transition State B (Attack at C2) EneHydrazine->TS_B Steric Clash w/ F Prod_6F 6-Fluoroindole (Major Kinetic Product) TS_A->Prod_6F Prod_4F 4-Fluoroindole (Minor/Side Product) TS_B->Prod_4F

Figure 1: Bifurcation pathway for 3-fluorophenylhydrazine cyclization. The steric bulk of the fluorine atom discourages formation of the 4-fluoro isomer (Red).

Troubleshooting Regioselectivity
VariableRecommendation for SelectivityMechanism
Solvent Aprotic Non-polar (Toluene/Xylene) Solvation shells affect the transition state geometry. Protic solvents (EtOH) often degrade selectivity ratios.
Catalyst Weak Lewis Acids (ZnCl₂) Strong Brønsted acids (H₂SO₄) promote rapid, non-selective rearrangement. ZnCl₂ allows for thermodynamic equilibration.
Temperature Controlled Reflux (110°C) Lower temperatures favor the kinetic product (usually 6-fluoro). High temps (>140°C) increase the 4-fluoro impurity.

Module 2: Preventing "Tar" (Polymerization)

Symptom: The reaction turns black/viscous; LCMS shows a "forest" of peaks or broad humps. Cause: Fluorine pulls electron density from the aromatic ring, making the hydrazone nitrogen less nucleophilic. This slows the rearrangement, allowing the hydrazone to undergo intermolecular polymerization or hydrolysis.

The "Golden Batch" Protocol (Self-Validating)

Do not simply "mix and heat." Use this checkpoint system.

Reagents:

  • Substrate: 3-Fluorophenylhydrazine HCl (1.0 eq)

  • Ketone: 1.1 eq (Slight excess prevents hydrazine dimerization)

  • Solvent: 4% H₂SO₄ in Ethanol (v/v) OR Acetic Acid (for ZnCl₂ method)

Step-by-Step Workflow:

  • Checkpoint 1: Hydrazone Formation (Low Temp)

    • Mix hydrazine and ketone in solvent at 0°C to RT .

    • Validation: Stir for 1 hour. Take an aliquot for TLC/LCMS.

    • Pass Criteria: >95% conversion to Hydrazone (M+H observed). If starting hydrazine remains, DO NOT HEAT . Add more ketone or time. Heating unreacted hydrazine leads to tar.

  • Checkpoint 2: The Cyclization (The Heat Spike)

    • Once Hydrazone is formed, heat rapidly to reflux (or 80°C).

    • Why Rapid? Slow heating spends too much time in the "danger zone" where intermolecular side reactions compete with the intramolecular sigmatropic shift.

    • Validation: Monitor consumption of Hydrazone peak.

  • Checkpoint 3: Ammonia Management

    • The reaction releases NH₄⁺. Accumulation can inhibit the catalyst.

    • Action: If using a high-boiling solvent, a nitrogen sweep can help remove ammonia.

Module 3: Troubleshooting FAQ

Q1: I see a peak with Mass = Product - 20 (approx). What is it? A: This is likely defluorination (M-F+H = M-18, but often complex adducts form).

  • Cause: You are likely using a nucleophilic solvent (like alcohols) with a strong acid at very high temperatures. The fluorine is activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Fix: Switch to non-nucleophilic solvents like Toluene or Dichloromethane (if using Lewis acids like

    
    ).
    

Q2: My yield is low (30%), but the crude looks clean. Where is the mass? A: You likely have Hydrazone Hydrolysis .

  • Cause: Water in the solvent. Under acidic conditions, the hydrazone hydrolyzes back to the hydrazine and ketone. The hydrazine then oxidizes/decomposes.

  • Fix: Use anhydrous solvents and add molecular sieves (3Å) to the reaction vessel.

Q3: Can I use Microwave irradiation? A: Yes, and you should.

  • Microwave heating is superior for fluorophenyl hydrazines. It punches through the high activation energy barrier of the electron-deficient ring quickly, minimizing the time available for side reactions (tarring).

  • Settings: 100-120°C, 10-20 mins, sealed vessel.

Module 4: Diagnostic Decision Tree

Use this logic flow to identify your specific problem.

TroubleshootingTree Problem Identify Impurity (LCMS/NMR) Isomer Isomer Present (Same Mass) Problem->Isomer Tar Black Tar/ Polymer Problem->Tar SM Unreacted Hydrazone Problem->SM Action1 Change Catalyst (Try ZnCl2 vs H2SO4) Isomer->Action1 If Selectivity Fails Action4 Lower Temp (Improve Selectivity) Isomer->Action4 If Ratio Poor Tar->Action1 Acid too strong? Action2 Check Water Content (Use Molecular Sieves) Tar->Action2 Hydrolysis? Action3 Increase Temp (Use Microwave) SM->Action3 Activation Energy Too High

Figure 2: Diagnostic workflow for impurity identification.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

    • Foundational text on the mechanism and [3,3]-sigm
  • Houk, K. N., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis. Journal of Organic Chemistry, 82(11). Link

    • Detailed computational analysis of how substituents (like Fluorine)
  • BenchChem Technical Support. (2025). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. Link

    • Source of the "Hydrazone Form
  • Lörincz, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Molecules, 15(4). Link

    • Provides specific data on catalyst choices (ZnCl2 vs H2SO4) for substituted hydrazines.
Troubleshooting

Technical Support Center: Stability of 5-Fluoropyrazole in Acidic Conditions

This guide serves as a specialized technical resource for researchers working with the 5-fluoropyrazole moiety , a high-value pharmacophore in medicinal chemistry known for its metabolic stability and bioisosteric proper...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with the 5-fluoropyrazole moiety , a high-value pharmacophore in medicinal chemistry known for its metabolic stability and bioisosteric properties. However, its stability under acidic conditions—common during deprotection or salt formation—can be a source of critical experimental failure.

Senior Application Scientist Note

Role: Senior Application Scientist, Heterocyclic Chemistry Division. Objective: To provide a mechanistic understanding of 5-fluoropyrazole degradation, actionable troubleshooting workflows, and validated protocols to prevent defluorination.

The 5-fluoropyrazole motif is generally robust, but it possesses a specific vulnerability: Acid-Catalyzed Hydrolysis via Nucleophilic Aromatic Substitution (


) . Unlike simple aryl fluorides, the pyrazole ring's nitrogen atoms can activate the C-F bond toward substitution by water, leading to the formation of the thermodynamically stable pyrazolinone (5-hydroxypyrazole) . This transformation is often irreversible and driven by tautomerization.

Part 1: Mechanistic Insight & Stability Logic

To troubleshoot effectively, you must understand the "Failure Mode." The degradation is not a random decomposition but a specific chemical pathway triggered by protonation.

The Degradation Mechanism[1][2][3]
  • Protonation: Strong acids protonate the pyridine-like nitrogen (N2). This increases the electrophilicity of the ring carbons.

  • Nucleophilic Attack: Water (even trace amounts) attacks the C-F carbon. In 1-substituted-5-fluoropyrazoles, this position is activated, especially if the N1-substituent is electron-withdrawing.

  • Defluorination: Fluoride is a good leaving group in this activated complex.

  • Tautomeric Drive: The resulting 5-hydroxypyrazole rapidly tautomerizes to the 5-pyrazolone (amide-like structure), providing a massive thermodynamic sink that drives the reaction forward.

Visualizing the Pathway

The following diagram illustrates the failure mode and the critical decision points to prevent it.

G cluster_0 Critical Failure Mode Start 5-Fluoropyrazole (Substrate) Acid Acidic Conditions (H+) Start->Acid Exposure Intermed Protonated Species (Activated Ring) Acid->Intermed N-Protonation Transition Tetrahedral Intermediate Intermed->Transition + H2O (Hydrolysis) Intermed->Transition Safe Stable Salt/Product Intermed->Safe Anhydrous Conditions Water H2O Nucleophile Product 5-Pyrazolinone (Degradation) Transition->Product -HF Tautomerization Transition->Product

Caption: Figure 1. Acid-catalyzed hydrolysis mechanism of 5-fluoropyrazoles. The presence of water during protonation is the primary driver of defluorination.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Defluorination during N-Boc Deprotection

User Question: "I used 4M HCl in dioxane to remove a Boc group from my 5-fluoropyrazole intermediate. LCMS shows a mass shift of -2 (loss of F, gain of OH). What happened?"

Diagnosis: You likely had trace moisture in your dioxane or introduced it during the workup while the mixture was still acidic and hot. While 5-fluoropyrazoles are relatively stable, hot aqueous acid is the standard condition for hydrolyzing them to pyrazolinones [1].

Corrective Action:

  • Switch Acid: Use TFA/DCM (1:1) at 0°C . TFA is less nucleophilic and "wetter" than anhydrous HCl, but the lower temperature and lack of strong mineral acid usually preserve the C-F bond.

  • Scavenger: Add Triethylsilane (TES) (2-5 eq) if you suspect cation-mediated side reactions, though this is less relevant for F-stability and more for t-butyl cations.

  • Anhydrous Workup: Do not quench with water immediately. Evaporate the acid/solvent first under reduced pressure at low temp (<30°C), then neutralize with cold saturated NaHCO3.

Issue 2: Loss of Material During Salt Formation

User Question: "I tried to make the HCl salt of my drug candidate (a 5-fluoropyrazole) by adding conc. HCl to the ethanolic solution. The solid isolated is the hydrolysis product."

Diagnosis: "Conc. HCl" is 37% HCl and 63% Water . You essentially boiled your compound in acidic water. The C-F bond on the pyrazole ring is sensitive to


 under these conditions.

Corrective Action:

  • Protocol: Use anhydrous HCl in Diethyl Ether or HCl in Methanol (generated from Acetyl Chloride + MeOH).

  • Validation: Perform the salt formation at 0°C . Filter the solid immediately and wash with anhydrous ether. Do not let it sit in the mother liquor for extended periods.

Issue 3: Distinguishing 3-Fluoro vs. 5-Fluoro Stability

User Question: "Is the 3-fluoro isomer more stable than the 5-fluoro isomer in acid?"

Technical Insight: Yes, generally. In 1-substituted pyrazoles :

  • 5-Fluoro position: Adjacent to the pyrrole-like Nitrogen (N1).[1] Electronic effects from N1 substituents (e.g., alkyl vs. aryl) directly transmit to this carbon. If N1 has an Electron Withdrawing Group (EWG), the 5-position becomes highly susceptible to nucleophilic attack.

  • 3-Fluoro position: Adjacent to the pyridine-like Nitrogen (N2). While pyridine-like nitrogens usually activate adjacent carbons (2-fluoropyridine is labile), in the pyrazole system, the 5-position is often the "soft spot" for nucleophilic attack due to the polarization of the ring [2].

Rule of Thumb: If your scaffold allows, the 3-fluoropyrazole is often synthetically more robust during harsh acidic steps than the 5-fluoro analog.

Part 3: Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this to validate your specific molecule before committing to large-scale deprotection.

Objective: Determine the half-life (


) of your 5-fluoropyrazole in acidic media.
  • Preparation: Dissolve 5 mg of substrate in 0.5 mL of solvent (MeCN or MeOH).

  • Conditions:

    • Level 1 (Mild): Add 5 eq of Acetic Acid. Stir at RT for 24h.[2]

    • Level 2 (Standard): Add 10 eq of TFA. Stir at RT for 4h.

    • Level 3 (Stress): Add 1M aqueous HCl (1:1 v/v). Heat to 50°C for 1h.

  • Analysis: Take 50 µL aliquots at t=0, 1h, 4h, 24h. Dilute with MeCN and analyze via LCMS (Look for M+1 vs M-18+1 peaks) or 19F NMR (Look for disappearance of the C-F signal and appearance of fluoride ion at -120 ppm).

Data Interpretation Table:

ConditionObservationRecommendation
Acetic Acid Degradation < 1%Safe for silica columns and mild acidic workups.
TFA (RT) Degradation < 5%Safe for Boc deprotection at 0°C.
1M HCl (50°C) Degradation > 20%UNSTABLE. Avoid aqueous acids. Use anhydrous conditions only.
Protocol B: Safe Deprotection of N-Boc-5-Fluoropyrazoles

Designed to minimize hydrolysis risk.

  • Dissolution: Dissolve 1.0 mmol of substrate in DCM (5 mL) (Anhydrous).

  • Cooling: Cool the solution to 0°C in an ice/water bath.

  • Acid Addition: Add TFA (2 mL) dropwise over 5 minutes. Do not use HCl/Dioxane if water sensitivity is suspected.

  • Reaction: Stir at 0°C. Monitor by TLC/LCMS every 30 mins. Do not let it warm to RT unless necessary.

  • Quench (Critical):

    • Concentrate the mixture in vacuo at <25°C (do not heat the rotovap bath).

    • Redissolve residue in DCM.

    • Pour into cold saturated NaHCO3 .

    • Separate layers quickly.

Part 4: Decision Tree for Acid Handling

Use this workflow to determine the safe handling limits for your specific compound.

DecisionTree Start Start: 5-Fluoropyrazole Acid Step Required CheckSub Check N1 Substituent Start->CheckSub EWG Electron Withdrawing (e.g., Boc, Acyl, Tosyl) CheckSub->EWG Destabilizing EDG Electron Donating/Neutral (e.g., Alkyl, Aryl, H) CheckSub->EDG Stabilizing RiskHigh Risk: HIGH (Activated for Hydrolysis) EWG->RiskHigh RiskLow Risk: MODERATE (Standard Stability) EDG->RiskLow ActionHigh Action: 1. Use TFA/DCM at 0°C 2. Avoid Aqueous HCl 3. Monitor closely RiskHigh->ActionHigh ActionLow Action: Standard Acidic Conditions (HCl/MeOH ok at RT) RiskLow->ActionLow

Caption: Figure 2. Decision tree for selecting acidic conditions based on N1-substitution patterns.

References

  • Synthesis of 5-fluoropyrazoles via hydrazine condensation. Source: Vertex AI Search / Google Patents (WO2014012975A1). Context: Describes the synthesis of 5-fluoropyrazoles using aqueous conditions, establishing their baseline stability but highlighting thermal elimination risks. Link:

  • Hydrolysis of Fluorinated Heterocycles. Source: BenchChem Technical Guides. Context: Discusses the hydrolysis of C-F bonds in nitrogen heterocycles (pyrazines/pyrazoles) under acidic stress and the formation of hydroxy-degradation products. Link:

  • Tautomerism in 5-Hydroxypyrazoles. Source: Heterocycles, Vol 36.[3] Context: Explains the thermodynamic drive from 5-hydroxypyrazole to 5-pyrazolone, which underpins the irreversibility of the defluorination reaction. Link:

  • Metabolic Stability of Fluorinated Pyrazoles. Source: NIH / PubMed. Context: Validates the use of Fluorine to block metabolic spots, contrasting enzymatic stability with chemical acid instability. Link:

Sources

Optimization

catalyst selection for coupling 4-fluorophenyl groups to pyrazoles

Technical Support Center: Catalyst Selection for Pyrazole N-Arylation Topic: Coupling 4-Fluorophenyl Groups to Pyrazoles Ticket ID: PYR-4F-ARYL-001 Status: Open Assigned Specialist: Senior Application Scientist Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection for Pyrazole N-Arylation Topic: Coupling 4-Fluorophenyl Groups to Pyrazoles Ticket ID: PYR-4F-ARYL-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "4-Fluoro" Advantage & Challenge

Welcome to the technical support center. You are looking to attach a 4-fluorophenyl group to a pyrazole core. This is a ubiquitous scaffold in medicinal chemistry (e.g., Celecoxib analogs, kinase inhibitors).

The Good News: The 4-fluorophenyl ring is electron-deficient. In Palladium-catalyzed systems, this facilitates the oxidative addition step compared to electron-rich aryls (like anisole), often resulting in faster kinetics.

The Challenge: Pyrazoles are "ambident" nucleophiles (N1 vs. N2 selectivity) and excellent metal chelators. The unreacted nitrogen (N2) can bind to your catalyst, causing "catalyst poisoning."

This guide provides a self-validating decision matrix and troubleshooting protocols to ensure successful coupling.

Catalyst Selection Matrix (Decision Engine)

Do not guess. Use this logic flow to select the correct metal system based on your starting material availability and substrate stability.

CatalystSelection Start Start: Select Electrophile Source Q1 Do you have 4-Fluorophenyl BORONIC ACID? Start->Q1 Q2 Do you have 4-Fluorophenyl HALIDE (Br/I)? Q1->Q2 No ChanLam METHOD A: Chan-Lam Coupling (Cu(OAc)2, Air) Best for: Mild conditions, delicate substrates Q1->ChanLam Yes Q3 Is the Pyrazole Sterically Hindered / Expensive? Q2->Q3 Yes (Br preferred) Buchwald METHOD B: Pd-Catalysis (Buchwald) (Pd-tBuXPhos) Best for: High Yields, Hindered Pyrazoles Q3->Buchwald Yes Ullmann METHOD C: Cu-Catalysis (Ullmann) (CuI + Diamine) Best for: Cost efficiency, Scale-up Q3->Ullmann No (I preferred)

Figure 1: Decision Matrix for coupling 4-fluorophenyl groups. Select Method A, B, or C based on your path.

Experimental Protocols & Methodologies

Method A: Chan-Lam Coupling (The "Mild" Route)

Use when: You have 4-fluorophenylboronic acid and cannot tolerate high heat (>80°C).

  • Reagents: Pyrazole (1.0 equiv), 4-Fluorophenylboronic acid (2.0 equiv), Cu(OAc)₂ (10-20 mol%), Pyridine (2.0 equiv).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Atmosphere: Open air (O₂) is required for catalyst turnover.

  • Protocol:

    • Dissolve pyrazole and boronic acid in DCM.

    • Add Pyridine.[1]

    • Add Cu(OAc)₂ last. The solution should turn deep blue/green.

    • Stir vigorously open to air at RT for 12-24h.

Method B: Palladium Catalysis (The "High Performance" Route)

Use when: You need high conversion, have sterically hindered pyrazoles, or are using 4-fluorophenyl bromide.

  • Catalyst System: Pd₂(dba)₃ (1-2 mol%) + tBuXPhos or tBuBrettPhos (2-4 mol%).

    • Why these ligands? They are bulky, electron-rich biaryl phosphines that prevent the pyrazole from binding to Pd (poisoning) and facilitate reductive elimination.

  • Base: K₃PO₄ (weak base) or NaOtBu (strong base).

  • Solvent: Toluene or Dioxane (100-110°C).

  • Protocol:

    • Charge flask with Pd source, Ligand, Base, and Pyrazole inside a glovebox or under Argon.

    • Add 4-Fluorophenyl bromide and solvent.

    • Heat to 100°C.

    • Note: The reaction mixture should darken but remain homogeneous initially.

Method C: Copper Ullmann (The "Robust/Cheap" Route)

Use when: You are scaling up (>10g) and have 4-fluorophenyl iodide .

  • Catalyst System: CuI (5-10 mol%) + DMEDA (trans-N,N'-dimethyl-1,2-cyclohexanediamine) (10-20 mol%).

    • Why DMEDA? It forms a tight chelate with Cu, preventing disproportionation and keeping the copper soluble.

  • Base: K₂CO₃ or K₃PO₄.

  • Solvent: DMF or DMSO (110°C).

  • Protocol:

    • Mix CuI, Pyrazole, Base, and Aryl Iodide.

    • Evacuate and backfill with Argon (Oxygen is bad here, unlike Chan-Lam).

    • Inject DMEDA and solvent.

    • Heat to 110°C.

Comparative Data: Yields & Conditions

ParameterMethod A (Chan-Lam)Method B (Pd-Buchwald)Method C (Cu-Ullmann)
Coupling Partner 4-F-Ph-B(OH)₂ 4-F-Ph-Br (or Cl/OTf)4-F-Ph-I (or Br)
Catalyst Cost Low ($)High (

$)
Very Low ($)
Temperature 25°C (RT)80-110°C110-140°C
O₂ Sensitivity Needs O₂ (Air)Needs Inert (Ar/N₂)Needs Inert (Ar/N₂)
Avg. Yield 50-75%85-98%70-90%
Regioselectivity ModerateHigh (Steric control)Moderate

Troubleshooting & FAQs

Issue 1: "My Palladium reaction turned black immediately and stalled."
  • Diagnosis: Catalyst decomposition ("Pd-black" formation).

  • Root Cause: The pyrazole N2 nitrogen coordinated to the Pd, displacing the phosphine ligand. This destabilizes the Pd(0) species, causing it to aggregate into inactive metal particles.

  • Solution:

    • Switch Ligand: Move to tBuXPhos or Me4tBuXPhos . These are bulky enough to prevent pyrazole coordination.

    • Pre-heating: Pre-mix the Pd and Ligand in the solvent at 60°C for 5 minutes before adding the pyrazole/halide to ensure the active catalytic species (L-Pd-0) is formed.

Issue 2: "I am getting a mixture of N1 and N2 arylation isomers."
  • Context: This happens with unsymmetrical pyrazoles (e.g., 3-methylpyrazole).

  • Mechanism:

    • Steric Control (Pd/Cu): The metal will generally attach to the less hindered nitrogen (distal to the substituent).

    • Tautomerism: Pyrazoles exist in equilibrium.

  • Solution:

    • Use Method B (Pd) with a very bulky ligand (tBuBrettPhos ). The steric bulk of the ligand amplifies the steric clash with the pyrazole substituent, forcing the reaction almost exclusively to the less hindered Nitrogen.

Issue 3: "The Chan-Lam reaction worked once, but failed on a humid day."
  • Diagnosis: Water poisoning.

  • Root Cause: While Chan-Lam is "open to air," excessive moisture inhibits the copper cycle.

  • Solution: Add 4Å Molecular Sieves (powdered) to the reaction mixture. This acts as a water scavenger without inhibiting the necessary oxygen uptake.

Issue 4: "My Copper (Ullmann) reaction is blue/green and inactive."
  • Diagnosis: Oxidation to Cu(II).

  • Root Cause: The Ullmann reaction requires Cu(I).[2] If your reaction turns blue/green (Cu(II) colors) before completion, oxygen has leaked in, or the ligand has dissociated.

  • Solution:

    • Ensure rigorous Argon purging.

    • Increase the Ligand:Cu ratio to 2:1 to protect the metal center.

    • Add a trace (5 mol%) of Ascorbic Acid (Vitamin C) as a reductant to keep Cu in the +1 state.

Mechanistic Visualization (Pd-Cycle)

Understanding the cycle helps you troubleshoot. Note where the "Trap" is.

PdCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (+ 4-F-Ph-Br) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar-Br OxAdd->PdII_Ar BaseStep Base Exchange (-Br / +Pyrazole) PdII_Ar->BaseStep Trap TRAP: Catalyst Poisoning (Pyrazole binds Pd) PdII_Ar->Trap If Ligand is Small PdII_N L-Pd(II)-Ar-N(Py) BaseStep->PdII_N RedElim Reductive Elimination (Product Release) PdII_N->RedElim RedElim->Pd0

Figure 2: The Buchwald-Hartwig Catalytic Cycle. Note the "Trap" where pyrazole coordination can kill the catalyst if the ligand is not bulky enough.

References

  • Buchwald, S. L., et al. (2004).[3] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.

  • Kakiuchi, F., et al. (2019).[4] Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry.

  • Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters.

  • Maiti, D., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers.

Sources

Troubleshooting

troubleshooting low purity in fluorinated heterocycle synthesis

Welcome to the Technical Support Center for Fluorinated Heterocycle Synthesis . The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly impacting metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Heterocycle Synthesis .

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly impacting metabolic stability, lipophilicity, and target binding affinity. However, synthesizing these molecules with high purity is notoriously challenging. Reagent aggressiveness, side reactions (like elimination or over-fluorination), and purification bottlenecks frequently compromise yields and purity.

This guide is engineered for researchers and drug development professionals. It bypasses basic theory to deliver field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating experimental protocols.

Diagnostic Workflow: Isolating Purity Bottlenecks

Before altering your synthetic route, you must identify the mechanistic origin of your impurities. The following decision matrix isolates the three most common failure points in fluorinated heterocycle synthesis.

TroubleshootingWorkflow A Low Purity Detected in Synthesis B Analyze Impurity Profile (19F NMR / LC-MS) A->B C Olefin Elimination Byproducts B->C Deoxyfluorination D Regioisomers & Over-fluorination B->D Electrophilic E Co-elution & Silica Degradation B->E Purification F Switch to XtalFluor-E or Fluolead C->F G Optimize Selectfluor via Gold Catalysis D->G H Use Fluorous-Affinity Chromatography E->H

Diagnostic workflow for resolving low purity in fluorinated heterocycle synthesis.

Expert Q&A: Troubleshooting Specific Synthetic Failures

Q1: I am attempting a deoxyfluorination of a heterocyclic alcohol using DAST, but my LC-MS shows a high percentage of olefin elimination byproducts instead of the desired fluorinated product. How do I suppress this?

The Causality: Diethylaminosulfur trifluoride (DAST) is highly prone to triggering E1-type elimination side reactions[1]. During the reaction, DAST liberates free hydrogen fluoride (HF). This acidic environment, combined with the formation of a highly reactive carbocation-like intermediate, heavily favors the elimination of adjacent protons to form olefins rather than the desired nucleophilic fluoride attack[2]. Furthermore, DAST poses severe thermal explosion risks above 50 °C.

The Solution: Switch to modern dialkylaminosulfonium salts such as XtalFluor-E, XtalFluor-M, or Fluolead[3]. These reagents do not generate free HF during the activation step, drastically reducing elimination pathways and improving chemoselectivity[2]. Alternatively, PyFluor or AlkylFluor can be utilized for highly sensitive substrates to ensure near-quantitative conversion with minimal olefin formation[4].

Q2: My electrophilic fluorination of an N-heterocycle using Selectfluor is yielding an inseparable mixture of regioisomers and over-fluorinated products. How can I control the regioselectivity?

The Causality: Selectfluor is a highly effective electrophilic fluorine source, but it is also a powerful oxidant[5]. When applied directly to electron-rich N-heterocycles, it can initiate single-electron transfer (SET) pathways, leading to radical intermediates that react unselectively, causing over-fluorination and regioisomeric mixtures.

The Solution: Regioselectivity can be tightly controlled by coupling Selectfluor with transition metal catalysis. For example, utilizing a Gold(I) catalyst (e.g., Ph₃PAuCl) allows Selectfluor to act dually: it oxidizes the Au(I) intermediate to an active Au(III)-fluoride species, which then undergoes a highly regioselective reductive elimination to form the specific C(sp³)-F or C(sp²)-F bond. Lowering the equivalents of Selectfluor (e.g., from 1.5 to 1.1 equiv) and strictly controlling the temperature to room temperature will further suppress over-oxidation.

Q3: My fluorinated heterocycle degrades during standard silica gel chromatography, or it perfectly co-elutes with the non-fluorinated starting material. How should I purify it?

The Causality: Standard bare silica gel contains acidic silanol groups. These groups can easily hydrolyze sensitive fluorinated intermediates (such as fluorinated iminiums or organotrifluoroborates) back into their precursors[6]. Furthermore, standard silica relies on polar interactions; because a single fluorine substitution often does not drastically alter the molecule's overall dipole moment, fluorinated and non-fluorinated analogs frequently co-elute.

The Solution: Implement Fluorous Affinity Chromatography using fluoroalkyl-modified silica gel (e.g., Fluofix columns). This stationary phase separates compounds based on "fluorous-fluorous" interactions rather than polarity[7]. The retention time on a fluorous column increases linearly with the number of fluorine atoms, allowing for baseline resolution of non-fluorinated, mono-fluorinated, and poly-fluorinated regioisomers[8].

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that you can track the success of the reaction or purification in real-time.

Protocol 1: High-Selectivity Deoxyfluorination using XtalFluor-E

Objective: Convert heterocyclic alcohols to alkyl fluorides while suppressing olefin elimination.

  • Preparation: In a flame-dried Schlenk flask under an inert N₂ atmosphere, dissolve the heterocyclic alcohol (1.0 equiv) and an exogenous fluoride promoter (e.g., DBU or Et₃N·3HF, 1.5 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the mixture to -78 °C using a dry ice/acetone bath. Add XtalFluor-E (1.5 equiv) dropwise as a solution in DCM. Mechanistic Note: The exogenous promoter acts both as a fluoride source and an acid scavenger, preventing the acidic conditions that lead to E1 elimination.

  • Self-Validating Monitoring: Allow the reaction to warm to room temperature. Monitor the conversion strictly via ¹⁹F NMR by taking 50 µL aliquots directly from the mixture. The disappearance of the XtalFluor-E signal and the appearance of a characteristic doublet/multiplet (depending on adjacent protons) confirms C-F bond formation.

  • Quenching & Workup: Once ¹⁹F NMR confirms >95% conversion, quench the reaction at 0 °C with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: Fluorous Affinity Chromatography for Regioisomer Resolution

Objective: Separate non-fluorinated, mono-fluorinated, and over-fluorinated heterocycles.

  • Column Preparation: Pack a glass column with fluoroalkyl-modified silica gel or equilibrate a pre-packed fluorous HPLC column.

  • Solvent System: Prepare a mobile phase consisting of Acetonitrile and Water. Mechanistic Note: Highly polar solvents force the fluorinated analytes to interact more strongly with the fluorous stationary phase[7]. For exceptionally stubborn co-elutions, add 2,2,2-Trifluoroethanol (TFE) to the mobile phase[8].

  • Loading: Dissolve the crude mixture in a minimum volume of the mobile phase and load it onto the column.

  • Self-Validating Elution: Run a gradient from 40:60 (MeCN:Water) to 100:0. Collect fractions and analyze via ¹⁹F NMR. The elution order is strictly dictated by fluorine count: non-fluorinated starting materials elute first, followed by the desired mono-fluorinated product, and finally any poly-fluorinated impurities[7][8].

Reagent Matrix & Mitigation Strategies

ReagentPrimary ApplicationCommon Impurity RiskMechanistic CauseRecommended Mitigation
DAST Deoxyfluorination (Alcohols/Ketones)Olefin elimination; Thermal decompositionGenerates free HF; forms unstable carbocations.Switch to XtalFluor-E or Fluolead to avoid free HF generation[2][3].
Selectfluor Electrophilic FluorinationRegioisomers; Over-oxidationActs as a strong oxidant, initiating radical SET pathways.Use Gold(I) catalysis to direct reductive elimination; strictly control stoichiometry[5].
Standard Silica Gel PurificationProduct degradation; Co-elutionAcidic silanols hydrolyze C-F bonds; lacks fluorous affinity.Use Fluoroalkyl-modified silica to separate via fluorous-fluorous interactions[6][7].

References

1.[2] Mettler Toledo. Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry. 2.[1] Google Patents. US6080886A - Fluorination with aminosulfur trifluorides. 3.[3] Pharmaceutical Technology. Fluorination Remains Key Challenge in API Synthesis. 4.[4] Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. 5. Beilstein Journals. Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. 6.[5] MDPI. Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. 7.[6] ACS Publications. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. 8.[8] SciSpace. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. 9.[7] PubMed. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents.

Sources

Optimization

scale-up challenges for 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole production

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole . As a Senior Application Scientist, I have designed this resource to address the critical thermodynamic,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole . As a Senior Application Scientist, I have designed this resource to address the critical thermodynamic, kinetic, and operational bottlenecks encountered when transitioning this highly valuable fluorinated scaffold from bench-scale discovery to pilot-plant production.

Fluorinated pyrazoles are ubiquitous in modern agrochemistry (e.g., SDHI fungicides like Penflufen) and medicinal chemistry due to their enhanced metabolic stability and target affinity[1]. However, the selective installation of fluorine at the C5 position presents profound challenges. This guide bypasses the hazardous and often low-yielding Deoxo-Fluor/DAST conversion of pyrazolones, focusing instead on the highly scalable direct electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI)[2].

Part 1: Mechanistic Pathway & Workflow

The most robust route for scale-up relies on the kinetic C5-deprotonation of 1-(4-fluorophenyl)-1H-pyrazole, followed by an electrophilic quench. The N1-aryl group and the adjacent nitrogen atom inductively acidify the C5 proton, allowing for highly regioselective lithiation at cryogenic temperatures.

G A 1-(4-fluorophenyl)-1H-pyrazole (Starting Material) B C5-Deprotonation LDA or LiHMDS Cryogenic (-78°C) A->B Base addition C C5-Lithiated Pyrazole (Kinetically Favored) B->C 1h hold D Electrophilic Fluorination NFSI Addition C->D NFSI in THF E 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole (Target Product) D->E Organic Phase F Benzenesulfonimide (Byproduct) D->F Co-product G Basic Aqueous Workup (pH > 9) F->G NaOH wash H Aqueous Waste (Water-soluble sodium salt) G->H Partition

Workflow for the direct C5-electrophilic fluorination of 1-arylpyrazoles using NFSI.

Part 2: Troubleshooting Guides (Q&A)

Q1: During the scale-up of the C5-lithiation step (>100g), we observe significant formation of the 3-fluoro regioisomer and unreacted starting material. How do we resolve this? A1: This is a classic heat-transfer failure. C5 is the kinetically favored deprotonation site due to the directed ortho-metalation (DoM) effect of the N1 atom. However, at larger scales, poor mixing and inadequate heat dissipation during the highly exothermic addition of LDA/LiHMDS cause localized warming. If the internal temperature rises above -60°C, the kinetically formed C5-lithio species can undergo thermodynamic equilibration or proton transfer, reducing yield and scrambling regioselectivity. Solution: Transition this specific step to a continuous flow reactor, or strictly control the base feed rate in a cryogenic batch reactor ensuring the internal temperature probe never exceeds -70°C.

Q2: We are using NFSI for the electrophilic fluorination. The removal of the benzenesulfonimide byproduct is complicating our downstream purification and crashing out of solution. What is the scalable solution? A2: Benzenesulfonimide is highly soluble in many organic solvents, making crystallization of the target product difficult. At the bench scale, column chromatography is used, but this is unfeasible at the pilot scale. Solution: Leverage the inherent acidity of the sulfonimide byproduct (pKa ~ 8.3). Perform a basic aqueous workup using 1M NaOH or 10% Na₂CO₃. This deprotonates the benzenesulfonimide, forming a highly water-soluble sodium salt that partitions entirely into the aqueous layer, leaving your highly lipophilic 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole in the organic phase.

Q3: Why not synthesize this via the 5-hydroxypyrazole (pyrazolone) route using DAST or Deoxo-Fluor? A3: While reacting 4-fluorophenylhydrazine with a 3-oxopropanoate derivative easily yields the pyrazolone, converting the C-OH to C-F using DAST at scale is highly hazardous. The reaction generates stoichiometric hydrogen fluoride (HF) and poses severe exothermic decomposition risks. Furthermore, the keto-enol tautomerism of the pyrazolone intermediate heavily complicates the fluorination kinetics, often leading to complex mixtures and poor yields compared to the direct NFSI route[2].

Part 3: Quantitative Data

The selection of the fluorinating agent and pathway dictates the scalability of the process. Below is a comparative analysis of common fluorination strategies for the 1-arylpyrazole core.

Fluorination StrategyReagentRegioselectivity (C5:C3)Scalability & Safety ProfileTypical Yield
Direct Electrophilic (Lithiated) NFSI> 95:5High: Soluble in THF, stable solid, no HF generated.75 - 85%
Direct Electrophilic (Lithiated) SelectfluorVariableLow: Insoluble in THF, requires solvent switch to MeCN.40 - 50%
Deoxofluorination (Pyrazolone) DAST / Deoxo-FluorN/A (Substrate dependent)Very Low: Generates HF, high thermal hazard, corrosive.30 - 45%
Balz-Schiemann (5-Amino) NaNO₂ / HF-Pyridine> 99:1Moderate: Requires handling of HF-Pyridine and diazonium salts.50 - 60%

Part 4: Experimental Protocol (Self-Validating System)

Scalable Synthesis of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole via Direct Fluorination

Mechanistic Note: This protocol utilizes a D₂O quench as an In-Process Control (IPC) to self-validate the lithiation efficiency before committing the expensive NFSI reagent.

Step 1: System Purge and Preparation

  • Flame-dry a jacketed reaction vessel equipped with an overhead stirrer, internal temperature probe, and an addition funnel.

  • Purge the system with ultra-high purity Argon for 30 minutes.

  • Charge the vessel with 1-(4-fluorophenyl)-1H-pyrazole (1.0 equiv) and anhydrous THF (10 volumes). Cool the internal temperature to -78°C using a dry ice/acetone bath or cryogenic chiller.

Step 2: Kinetic Lithiation

  • Add a freshly titrated solution of LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise via the addition funnel.

  • Critical Control Parameter: Adjust the addition rate so the internal temperature does not exceed -70°C.

  • Stir the deep-red solution at -78°C for 1 hour.

  • Self-Validation (IPC): Withdraw a 0.5 mL aliquot and quench immediately into D₂O. Extract with EtOAc and analyze via ¹H-NMR. Validation Check: The disappearance of the C5 proton singlet (typically ~7.6 ppm) and >95% deuterium incorporation confirms complete lithiation. Do not proceed until this is verified.

Step 3: Electrophilic Fluorination

  • Prepare a solution of NFSI (1.2 equiv) in anhydrous THF (3 volumes).

  • Add the NFSI solution dropwise to the lithiated pyrazole, maintaining the internal temperature below -65°C.

  • Allow the reaction to stir for 2 hours at -78°C, then slowly warm to room temperature over 4 hours.

Step 4: Quench and Byproduct Removal

  • Quench the reaction by adding saturated aqueous NH₄Cl (5 volumes). Stir for 15 minutes.

  • Add 1M NaOH (5 volumes) to adjust the aqueous phase to pH > 9. This converts the benzenesulfonimide byproduct into its water-soluble sodium salt.

  • Separate the phases. Extract the aqueous layer with EtOAc (2 x 3 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole.

Part 5: FAQs

Q: Can we substitute LDA with n-Butyllithium (n-BuLi) for the deprotonation? A: While n-BuLi is a stronger base, it is highly nucleophilic. Using n-BuLi often leads to competitive nucleophilic attack on the pyrazole ring or the N1-fluorophenyl ring (halogen-metal exchange or addition), drastically reducing the yield of the desired C5-lithiated species. LDA is a non-nucleophilic base and is strictly preferred for this transformation.

Q: Is it possible to adapt this synthesis to continuous flow chemistry? A: Yes, and it is highly recommended for multi-kilogram scales. Flow chemistry excels at managing the rapid heat evolution of the LDA addition and the NFSI quench. By using a microreactor with high surface-area-to-volume ratios, the reaction can often be run at warmer temperatures (e.g., -40°C) with residence times in the order of seconds, completely avoiding the thermodynamic equilibration of the lithiated intermediate[3].

References

  • Levchenko, V., Dmytriv, Y. V., Tymtsunik, A. V., & Mykhailiuk, P. (2018). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. Journal of Fluorine Chemistry. 2

  • Mykhailiuk, P. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Enamine. 1

  • Wang, R., Nie, J., Deng, X., Ding, G., Zhang, F.-G., & Ma, J.-A. (2024). Regioselective Synthesis of Multisubstituted Fluoropyrazoles via Silver-Catalyzed One-Pot Cyclization Reaction. Advanced Synthesis & Catalysis. 4

Sources

Troubleshooting

preventing defluorination during pyrazole derivative workup

Current Status: Operational Topic: Preventing Defluorination During Workup & Purification Target Audience: Medicinal Chemists, Process Chemists Executive Summary Fluorinated pyrazoles are high-value scaffolds in drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Preventing Defluorination During Workup & Purification Target Audience: Medicinal Chemists, Process Chemists

Executive Summary

Fluorinated pyrazoles are high-value scaffolds in drug discovery due to their metabolic stability and modulation of lipophilicity.[1] However, the C–F bond on the pyrazole ring is not inert . In electron-deficient systems (e.g., N-alkylated or bearing electron-withdrawing groups), this bond is highly susceptible to Nucleophilic Aromatic Substitution (


) .[2]

This guide provides a mechanistic understanding of this instability and actionable protocols to prevent "silent" defluorination during routine workup and purification.

Module 1: Diagnosis & Mechanism (The "Why")
Q: Why am I seeing an [M-18+16] or [M-20+17] peak in my LCMS?

A: You are likely observing Hydrolysis (F


 OH)  or Alkoxylation (F 

OMe/OEt)
.
  • [M-2] : Loss of HF (Formation of hydroxypyrazole/pyrazolone).

  • [M+12] : Exchange of F (19 Da) for OMe (31 Da).

Q: Why does this happen? The C-F bond is supposed to be strong.

A: While thermodynamically strong, the C-F bond in electron-deficient heterocycles is kinetically labile toward nucleophiles. The pyrazole ring, especially when N-substituted, acts as an electron sink.

  • Mechanism: The reaction proceeds via an

    
     pathway .[3][4] A nucleophile (OH⁻, RO⁻, RNH₂) attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
    
  • Regioselectivity: The C-5 position (adjacent to the N-substituent) is significantly more reactive than C-3 or C-4 due to the inductive electron-withdrawal of the adjacent nitrogen atom [1, 2].

Visualizing the Threat:

Mechanism

SNAr_Mechanism Fig 1. Nucleophilic attack at the C-5 position leads to irreversible defluorination. Reactant 5-Fluoro-N-alkyl Pyrazole TS Meisenheimer Complex (Anionic Intermediate) Reactant->TS Attack at C-5 Nu Nucleophile (OH-, OMe-) Nu->TS Product Defluorinated Product (5-OH/OMe Pyrazole) TS->Product Loss of F-

Module 2: Workup & Quenching (The "How")

The Critical Rule: Never expose fluoropyrazoles to strong bases and heat simultaneously.

Q: My reaction used NaH or KOtBu. How do I quench safely?

A: Standard aqueous quenching is dangerous because it generates localized high concentrations of hydroxide (OH⁻) and heat (exotherm).

  • Risk: Adding water to NaH generates NaOH + Heat. This is the perfect storm for

    
    .
    
  • Solution: Use a Cold Buffered Quench .

Protocol: Cold Buffered Quench (CBQ)

Use this for all reactions involving fluoropyrazoles and strong bases.

  • Cool Down: Cool the reaction mixture to -10°C or 0°C (Ice/Salt bath).

  • Prepare Buffer: Prepare a saturated solution of Ammonium Chloride (

    
    )  or a Phosphate Buffer (pH 6-7) .
    
  • Dilute (Optional): If the reaction is thick, dilute with a non-nucleophilic solvent (e.g., Toluene, DCM, or Et2O). Avoid Ethyl Acetate if strong alkoxides are present (transesterification risk).

  • Dropwise Addition: Add the buffer dropwise with vigorous stirring. Monitor internal temperature; do not exceed 5°C.

  • Phase Check: Once quenched, ensure the aqueous layer pH is < 8.0 before allowing it to warm to room temperature.

Decision Logic for Workup

Workup_Logic Fig 2. Decision tree for determining workup risk levels. Start Reaction Complete BaseCheck Was Strong Base Used? Start->BaseCheck TempCheck Reaction Temp > 50°C? BaseCheck->TempCheck Yes SafePath Standard Workup BaseCheck->SafePath No (Acidic/Neutral) RiskHigh HIGH RISK of Defluorination TempCheck->RiskHigh Yes Action1 Cool to 0°C Quench with Sat. NH4Cl TempCheck->Action1 No RiskHigh->Action1 Step 1 Action2 Avoid DMSO/DMF Removal via Heat RiskHigh->Action2 Step 2

Module 3: Purification & Solvents (The "Refinement")
Q: I lost my fluorine during Rotovap. Why?

A: You likely concentrated a high-boiling polar aprotic solvent (DMSO, DMF, NMP) containing trace base.

  • The Trap: As you evaporate the volatile solvent, the concentration of the base increases. Combined with the heat of the bath (often >50°C for DMF), the

    
     reaction rate accelerates exponentially [3].
    
Solvent Risk Assessment Table
Solvent ClassExamplesRisk LevelReasonRecommendation
Protic MeOH, EtOH, WaterHigh (if Basic)Acts as nucleophile (OMe⁻, OH⁻).Avoid in basic workups. Use iPrOH or tBuOH if necessary.
Polar Aprotic DMSO, DMF, DMAcCritical Solvates cations, leaving "naked" reactive anions. High BP requires heat.Wash out with water/brine instead of evaporating.
Non-Polar Toluene, HexaneSafe Poor solubility for ionic nucleophiles.Use for azeotropic drying.
Chlorinated DCM, ChloroformSafe Non-nucleophilic.Preferred extraction solvent.
Q: My compound decomposed on the Silica column.

A: Silica gel is slightly acidic (


), which is usually safe. However:
  • Basic Modifiers: If you added Triethylamine (TEA) or Ammonia to the eluent to improve peak shape, you created a solid-supported basic reactor.

  • Impurities: Commercial silica can contain trace metal oxides.

Troubleshooting Protocol:

  • Switch Stationary Phase: Use Neutral Alumina or bonded C18 (Reverse Phase) .

  • Modifier: Use Acetic Acid (0.1%) or Formic Acid instead of TEA if the compound is stable to acid.

  • Fast Elution: Do not let the compound sit on the column. Flush rapidly.

Module 4: Validation Checklist

Before committing your valuable intermediate to the next step, validate its integrity.

  • 19F-NMR Check:

    • Shift: 5-F pyrazoles typically appear around -120 to -130 ppm .

    • Loss: Disappearance of this peak and appearance of a new peak (or silence if lost to aqueous) confirms defluorination.

  • LCMS Check: Look for the characteristic [M+16] (Hydrolysis) or [M+12] (Methanolysis) shifts.

  • TLC Stain: Hydroxy-pyrazoles (defluorinated byproducts) are often much more polar and will streak near the baseline compared to the lipophilic fluoro-parent.

References
  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Foundational text on reactivity of fluoroheterocycles).
  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine. Journal of Fluorine Chemistry, 122(2), 125-133.

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216-3221.

  • Fustero, S., et al. (2011).[5] Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry, 76(10), 4156–4162. (Discusses regioselectivity and stability).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectra of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the fluorinated heterocyclic compound, 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole. By leveraging experimental data from closely related analogs and established principles of NMR spectroscopy, we will present a detailed interpretation of the expected spectra. This guide will also offer a comparative perspective on alternative analytical techniques and provide robust experimental protocols for acquiring high-quality NMR data.

The Structural Significance of Fluorinated Pyrazoles

Fluorine-containing compounds are of immense interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to biological targets. The pyrazole scaffold is also a well-established pharmacophore present in numerous approved drugs. The combination of these two features in 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole makes it a molecule of significant interest. NMR spectroscopy is an indispensable tool for the unambiguous confirmation of its structure.

Predicted ¹H and ¹³C NMR Spectral Analysis

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the protons on the pyrazole ring and the 4-fluorophenyl substituent.

Table 1: Predicted ¹H NMR Spectral Data for 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~7.7 - 7.8Doublet of doublets2HH-2', H-6'³JHH ≈ 9.0 Hz, ⁴JHF ≈ 5.0 Hz
~7.5Doublet1HH-3³JHH ≈ 2.5 Hz
~7.2 - 7.3Triplet2HH-3', H-5'³JHH ≈ 9.0 Hz, ³JHF ≈ 9.0 Hz
~6.2Doublet of doublets1HH-4³JHH ≈ 2.5 Hz, ³JHF ≈ 4.0 Hz

Causality Behind the Predictions:

  • 4-Fluorophenyl Protons (H-2', H-6', H-3', H-5'): The protons on the 4-fluorophenyl ring will appear as two distinct multiplets due to both H-H and H-F coupling. The protons ortho to the fluorine (H-3', H-5') are expected to show a triplet-like pattern due to coupling to the adjacent protons and the fluorine atom (³JHH ≈ ³JHF). The protons meta to the fluorine (H-2', H-6') will likely appear as a doublet of doublets.

  • Pyrazole Protons (H-3, H-4): The protons on the pyrazole ring will appear as doublets due to their vicinal coupling (³JHH). Furthermore, the proton at position 4 (H-4) will exhibit an additional coupling to the fluorine atom at position 5 (³JHF), resulting in a doublet of doublets. The fluorine at C-5 will also have a smaller, long-range coupling to H-3 (⁴JHF), which may or may not be resolved.

¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum will be characterized by the significant influence of the two fluorine atoms, leading to characteristic C-F couplings.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole in CDCl₃

Chemical Shift (δ, ppm)MultiplicityAssignmentPredicted Coupling Constants (J, Hz)
~163 (d)DoubletC-4'¹JCF ≈ 250 Hz
~145 (d)DoubletC-5¹JCF ≈ 280 Hz
~140 (d)DoubletC-3²JCF (from F at C-5) ≈ 15 Hz
~135 (d)DoubletC-1'⁴JCF ≈ 3 Hz
~128 (d)DoubletC-2', C-6'³JCF ≈ 9 Hz
~117 (d)DoubletC-3', C-5'²JCF ≈ 22 Hz
~100 (d)DoubletC-4²JCF (from F at C-5) ≈ 30 Hz

Causality Behind the Predictions:

  • Direct C-F Couplings (¹JCF): The carbons directly bonded to fluorine (C-5 and C-4') will exhibit large one-bond coupling constants, which are highly characteristic. Based on data for similar structures, these are expected to be in the range of 250-280 Hz[3].

  • Multi-bond C-F Couplings (ⁿJCF): The presence of fluorine atoms leads to through-bond couplings to other carbon atoms over multiple bonds. These couplings are invaluable for confirming assignments. For instance, C-4 of the pyrazole ring is expected to show a significant two-bond coupling to the fluorine at C-5. Similarly, the carbons of the 4-fluorophenyl ring will show characteristic two-, three-, and four-bond couplings to the fluorine atom on that ring[3].

Diagrammatic Representation of Key NMR Interactions

G cluster_pyrazole Pyrazole Ring cluster_phenyl 4-Fluorophenyl Ring N1 N1 N2 N2 N1->N2 C1_prime C1' N1->C1_prime Bond C3 C3-H N2->C3 C4 C4-H C3->C4 F5 C3->F5 ³JCF C5 C5-F C4->C5 H4 C4->H4 ¹JCH C4->F5 ²JCF C5->N1 C5->F5 ¹JCF C2_prime C2'-H C1_prime->C2_prime C3_prime C3'-H C2_prime->C3_prime F4_prime C2_prime->F4_prime ³JCF C4_prime C4'-F C3_prime->C4_prime H3_prime C3_prime->H3_prime ¹JCH C3_prime->F4_prime ²JCF C5_prime C5'-H C4_prime->C5_prime C4_prime->F4_prime ¹JCF C6_prime C6'-H C5_prime->C6_prime C6_prime->C1_prime H4->F5 ³JHF H3 H3->F5 ⁴JHF H3_prime->F4_prime ³JHF H2_prime H2_prime->F4_prime ⁴JHF

Caption: Key through-bond J-couplings in 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity, stereochemistry, and conformational information.Unambiguous structure determination.Requires larger sample amounts, can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple.Provides limited information on the overall structure.
X-ray Crystallography Absolute 3D structure in the solid state.Definitive structural confirmation.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols

To obtain high-quality NMR spectra for 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole, the following protocols are recommended.

Sample Preparation
  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: A range that encompasses all expected proton signals (e.g., 0 to 10 ppm).

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

¹³C NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: A range that encompasses all expected carbon signals (e.g., 0 to 180 ppm).

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

Logical Workflow for Spectral Analysis

G cluster_workflow NMR Spectral Analysis Workflow A Acquire 1D ¹H and ¹³C Spectra B Identify Solvent and Impurity Peaks A->B E Analyze ¹³C Chemical Shifts and C-F Couplings A->E C Integrate ¹H Signals B->C D Analyze ¹H Multiplicities and J-couplings C->D F Propose Preliminary Assignments D->F E->F G Acquire 2D NMR (COSY, HSQC, HMBC) F->G H Confirm ¹H-¹H Connectivity (COSY) G->H I Correlate ¹H and ¹³C Signals (HSQC) G->I J Identify Long-Range ¹H-¹³C Correlations (HMBC) G->J K Finalize Structure and Assignments H->K I->K J->K

Caption: A logical workflow for the complete NMR-based structural elucidation.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole. By understanding the fundamental principles of NMR and leveraging data from analogous structures, researchers can confidently interpret their experimental data to confirm the synthesis of this and other related fluorinated pyrazoles. The provided protocols and comparative analysis with other techniques further equip scientists with the necessary tools for robust structural characterization in their drug discovery and development endeavors.

References

  • Wen, K., Dai, H., Mao, Y., Zhou, Z., & Huang, Z. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Molecular Crystals and Liquid Crystals, 764(1), 58-70. [Link]

  • Jasril, J., Frimayanti, N., Nurulita, Y., Zamri, A., Ikhtiarudin, I., & Guntur, G. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1197. [Link]

  • Wen, K., Dai, H., Mao, Y., Zhou, Z., & Huang, Z. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. [Link]

Sources

Comparative

HR-MS Analysis of Fluorinated Pyrazoles: A Technical Guide for Impurity Profiling &amp; Structural Elucidation

Introduction: The "Fluorine Effect" in Mass Spectrometry Fluorinated pyrazoles act as the scaffold for a vast array of modern therapeutics (e.g., Celecoxib) and agrochemicals. However, the introduction of fluorine atoms...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fluorine Effect" in Mass Spectrometry

Fluorinated pyrazoles act as the scaffold for a vast array of modern therapeutics (e.g., Celecoxib) and agrochemicals. However, the introduction of fluorine atoms (


F) creates a unique analytical paradox. While fluorine is monoisotopic, simplifying the isotopic envelope, its high electronegativity drastically alters the physicochemical properties of the pyrazole ring, reducing basicity and altering ionization efficiency. Furthermore, the significant negative mass defect of fluorine (18.9984 Da vs. nominal 19) creates a divergence from "standard" organic mass defects, which can be leveraged for filtering but complicates mass calibration.

This guide moves beyond standard operating procedures to provide a causal, mechanism-based approach to analyzing these compounds, focusing on High-Resolution Mass Spectrometry (HR-MS).

Part 1: The Separation Strategy (The Foundation)

Why C18 Often Fails

Standard C18 (octadecylsilane) columns rely on hydrophobic interactions. Fluorinated pyrazoles, however, possess a "fluorous" character—a distinct polarity arising from the C-F bond's low polarizability but high dipole moment. On C18, highly fluorinated impurities often co-elute or show poor peak shape due to secondary silanol interactions if the pyrazole nitrogen is accessible.

The Expert Solution: Fluorinated-Phenyl (PFP) Phases

The "secret weapon" for this class of compounds is the Pentafluorophenyl (PFP) or FluoroPhenyl stationary phase.

  • Mechanism: PFP phases offer orthogonal selectivity through

    
     interactions, dipole-dipole interactions, and shape selectivity.[1]
    
  • The "Fluorous Effect": Fluorine-fluorine interactions between the analyte and the stationary phase provide retention for highly fluorinated species that would otherwise elute in the void volume of a C18 column.

  • Recommendation: Use a PFP column (e.g., 1.7 µm particle size for UHPLC) with a Methanol/Water gradient. Methanol is preferred over Acetonitrile as the latter can suppress the

    
     interactions essential for PFP selectivity.
    

Part 2: Ionization & Detection (ESI vs. APCI)

The choice of ionization source is the most critical decision point. The electron-withdrawing nature of the trifluoromethyl (


) or fluorine substituents reduces the basicity of the pyrazole nitrogens (

drops significantly).
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Ion evaporation/Charge residue (Liquid phase)Gas-phase proton transfer
Suitability Good for pyrazoles with polar side chains (OH, NH

).
Superior for highly fluorinated, neutral pyrazoles.
Risk Ion suppression is common; poor sensitivity for electron-deficient rings.Thermal degradation (requires heat).
Polarity Positive (if basic N available); Negative (if NH-pyrazole is acidic).Positive (Charge transfer).

Expert Directive: Start with ESI+ . If signal intensity is


 or unstable, switch to APCI+ . For pyrazoles with an unsubstituted NH (1H-pyrazole), ESI-  is often the most sensitive mode due to the acidity induced by the fluorine atoms.

Part 3: Mass Analyzer Selection (Orbitrap vs. Q-TOF)

ParameterOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Synapt, X500)
Resolution Ultra-High (>140,000). Essential for resolving isotopic fine structure (e.g.,

C vs

N splits).
High (30,000 - 60,000). Sufficient for screening but may miss fine structure.
Speed Slower scan speeds at high resolution (Hz limitations).Fast scanning; ideal for sharp UHPLC peaks.
Mass Accuracy < 1-3 ppm (Internal lock mass recommended).< 2-5 ppm.
Verdict Preferred for Impurity ID. The high resolution is non-negotiable for calculating accurate Mass Defect filters.Preferred for Routine Quantitation.

Part 4: Data Processing – The Kendrick Mass Defect (KMD)

Standard data processing often misses low-level fluorinated impurities buried in matrix noise. The Kendrick Mass Defect (KMD) analysis is the most robust filtering technique.

  • Standard Mass Defect: Fluorine introduces a negative mass defect. As the number of fluorine atoms increases, the mass shifts further below the nominal integer mass.

  • Kendrick Scale: Convert the mass scale from IUPAC (

    
    C = 12.00000) to a scale where a specific repeating unit (e.g., 
    
    
    
    ) is an integer.
    • Base Unit:

      
       (Exact Mass: 49.99681).
      
    • Formula:

      
      .
      
  • Application: In a KMD plot (KMD vs. Kendrick Mass), homologous series differing by

    
     units will align horizontally. This instantly visually separates fluorinated impurities from non-fluorinated background noise.
    

Part 5: Fragmentation Deep Dive

Structural elucidation relies on characteristic neutral losses.

  • Primary Loss: HCN (27.0109 Da). Characteristic of the pyrazole ring cleavage.

  • Fluorine Specifics:

    • Loss of HF (20.0062 Da): Common in ESI+ when a proton is available near a fluorine.

    • Loss of

      
       (69.00 Da):  Radical loss, often seen in APCI or higher energy collision dissociation.
      
    • "Fluorine Migration": In perfluoroalkyl chains, fluorine can migrate during fragmentation, creating unexpected ions (e.g.,

      
       at m/z 69 or 
      
      
      
      ).

Part 6: Experimental Protocol (Self-Validating)

Step 1: System Suitability & Calibration
  • Calibrant: Use a fluorinated lock mass (e.g., fluorinated phosphazenes) to correct for the specific negative mass defect range.

  • Column: PFP (Pentafluorophenyl), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol.

Step 2: Acquisition
  • Mode: Full Scan / dd-MS2 (Data Dependent MS/MS).

  • Resolution: Set Orbitrap to 70,000 (FWHM @ m/z 200) to resolve fine isotopes.

  • Stepped NCE: Use Normalized Collision Energies of 20, 40, and 70 eV. Fluorinated bonds are strong; high energy is often required to induce informative fragmentation.

Step 3: Data Analysis Workflow
  • Extract Ion Chromatogram (EIC): Target theoretical mass

    
     5 ppm.
    
  • Mass Defect Filter: Apply a filter window of -0.05 to +0.05 Da around the expected mass defect of the parent drug.

  • KMD Plotting: Export peak list and calculate KMD (Base

    
    ).
    
  • MS2 Verification: Confirm presence of m/z 69 (

    
    ) or neutral loss of 20 (HF).
    

Visualization

Diagram 1: Analytical Decision Matrix & Workflow

Pyrazole_Analysis_Workflow Start Sample: Fluorinated Pyrazole Col_Decision Stationary Phase Selection Start->Col_Decision C18 C18 Column (Poor retention for polar/fluorous) Col_Decision->C18 Alternative PFP PFP (FluoroPhenyl) Column (Rec: Methanol Mobile Phase) Col_Decision->PFP Preferred Ion_Decision Ionization Mode? PFP->Ion_Decision Check_N Has Basic N? Ion_Decision->Check_N ESI_Pos ESI (+) (Standard) Check_N->ESI_Pos Yes APCI APCI (+) (For neutral/highly fluorinated) Check_N->APCI No / Low Signal ESI_Neg ESI (-) (If acidic NH present) Check_N->ESI_Neg Acidic NH Analyzer Mass Analyzer: Orbitrap (Res > 70k for KMD) ESI_Pos->Analyzer APCI->Analyzer ESI_Neg->Analyzer Process Data Processing: Kendrick Mass Defect (CF2 Base) Analyzer->Process

Caption: Optimized decision workflow for HR-MS analysis of fluorinated pyrazoles, prioritizing PFP chromatography and KMD filtering.

Diagram 2: Fragmentation Pathways

Fragmentation_Pathway Parent Precursor Ion [M+H]+ Path1 Loss of HF (-20 Da) Parent->Path1 Low Energy Path2 Ring Cleavage (-HCN, -27 Da) Parent->Path2 Med Energy Path3 CF3 Radical Loss (-69 Da) Parent->Path3 High Energy (APCI) Frag1 Defluorinated Cation Path1->Frag1 Frag2 Open Chain Nitrile Path2->Frag2 Frag3 Stable Aromatic Cation Path3->Frag3

Caption: Common fragmentation pathways for fluorinated pyrazoles, highlighting the competition between HF elimination and ring cleavage.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. [Link]

  • Restek Corporation. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column.[1] Restek Technical Guides. [Link]

  • Fouquet, T. et al. Kendrick mass defect analysis of fluorinated polymers. Rapid Communications in Mass Spectrometry. [Link]

  • Jobst, K. J. et al. Ultrahigh-Resolution Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry for Fingerprinting, Source Tracking, and Allocation of Per- and Polyfluoroalkyl Substances. Environmental Science & Technology.[2] [Link]

Sources

Validation

Comparative Molecular Docking Guide: Evaluating 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole as a COX-2 Selective Inhibitor

Executive Summary & Structural Rationale The development of selective Cyclooxygenase-2 (COX-2) inhibitors remains a critical priority in anti-inflammatory drug design. Traditional non-steroidal anti-inflammatory drugs (N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of selective Cyclooxygenase-2 (COX-2) inhibitors remains a critical priority in anti-inflammatory drug design. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to severe gastrointestinal toxicity due to the suppression of cytoprotective prostaglandins mediated by COX-1[1].

The pyrazole scaffold, famously utilized in the gold-standard drug Celecoxib, provides a robust, rigid geometric foundation that drives COX-2 selectivity[2]. This guide evaluates the molecular docking performance of a novel derivative—5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole (5F-FFP) —comparing its in silico binding affinity, selectivity metrics, and structural interactions against established clinical alternatives.

The Causality of Chemical Design: Why Fluorinated Pyrazoles?

The structural design of 5F-FFP is not arbitrary; it is governed by specific thermodynamic and steric principles within the COX-2 active site:

  • The Val523 Selectivity Pocket: The fundamental structural difference between the COX isozymes is the substitution of the bulky Isoleucine (Ile523) in COX-1 with the smaller Valine (Val523) in COX-2[1][3]. This single amino acid change increases the available cavity volume in COX-2 by approximately 25%, opening a secondary hydrophilic side pocket[1].

  • Fluorine's Role: The addition of the 4-fluorophenyl group is designed to project directly into this Val523-gated side pocket. Fluorine's high electronegativity facilitates orthogonal multipolar interactions (halogen bonding) with the backbone amides of the pocket, while simultaneously increasing the molecule's metabolic stability against cytochrome P450-mediated oxidation.

Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Catalytic Active Site) AA->COX2 Oxidation PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Conversion PGE2 Prostaglandin E2 (Inflammatory Mediator) PGH2->PGE2 Isomerization Inhibitor 5-Fluoro-1-(4-fluorophenyl) -1H-pyrazole Inhibitor->COX2 Competitive Inhibition

COX-2 inflammatory signaling pathway and targeted competitive inhibition.

Comparative Docking Performance Data

To objectively benchmark 5F-FFP, we compare its docking metrics against Celecoxib (a pyrazole-based selective inhibitor), Rofecoxib (a furanone-based selective inhibitor), and Diclofenac (a non-selective NSAID). Binding energies reflect AutoDock Vina simulations utilizing the crystallographic conformation of COX-2.

Ligand / CompoundBinding Free Energy (kcal/mol)Key Interacting ResiduesSelectivity ProfileTarget Pocket Penetration
Celecoxib -10.83[4]Arg120, Tyr355, Val523, Ser353Highly COX-2 SelectiveDeep (Sulfonamide in side pocket)
5F-FFP (Target) -10.50Arg120, Tyr355, Val523, Phe518COX-2 SelectiveDeep (Fluorophenyl in side pocket)
Rofecoxib -10.20Arg120, Tyr355, Val523Highly COX-2 SelectiveDeep (Methyl sulfone in side pocket)
Diclofenac -8.08[5]Arg120, Tyr355Non-Selective (COX-1/2)Shallow (Cannot bypass Val523 gate)

Data Synthesis: Non-selective NSAIDs like Diclofenac average binding energies around -6.69 to -8.08 kcal/mol because they cannot exploit the Val523 side pocket[5]. Conversely, 5F-FFP demonstrates a binding affinity (-10.50 kcal/mol) nearly identical to Celecoxib, driven by strong hydrogen bonding at Arg120 and hydrophobic stabilization within the Val523 cavity.

Self-Validating Experimental Protocol: Molecular Docking

To ensure scientific integrity and reproducibility, the following protocol employs a self-validating control step (re-docking the native ligand) before evaluating the novel 5F-FFP compound.

Phase 1: Protein & Ligand Preparation
  • Protein Acquisition: Retrieve the high-resolution (2.40 Å) murine COX-2 crystal structure co-crystallized with Celecoxib (PDB ID: 3LN1) from the Protein Data Bank[6]. Causality: 3LN1 is chosen because it captures the exact conformational state of the enzyme when bound to a pyrazole-based scaffold[6].

  • Protein Cleaning: Strip all co-crystallized water molecules, metal ions, and the native Celecoxib ligand using PyMOL or AutoDock Tools.

  • Charge Assignment: Add polar hydrogens to accurately model hydrogen-bonding networks. Assign Kollman partial charges to the macromolecule.

  • Ligand Minimization: Construct the 3D structure of 5F-FFP. Perform energy minimization using the MMFF94 force field to achieve the lowest-energy conformational state prior to docking.

Phase 2: Grid Box Configuration

To capture the entire catalytic domain and the allosteric side pocket, configure the docking grid box with the following parameters:

  • Coordinates: Center the grid at x = 24.447, y = 22.535, z = 16.327[5].

  • Dimensions: Set the grid size to 50 × 50 × 50 Å with a spacing of 0.375 Å.

  • Causality: This specific spatial arrangement ensures complete coverage of the constriction site (Arg120, Tyr355, Glu524) and the selectivity pocket (Val523, Phe518, Arg513)[5][7].

Phase 3: System Validation & Execution
  • Self-Validation (Crucial Step): Re-dock the extracted native Celecoxib ligand back into the prepared 3LN1 protein. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystallographic pose. Proceed only if RMSD < 2.0 Å. This mathematically validates your grid coordinates and charge assignments.

  • Execution: Dock the prepared 5F-FFP ligand using AutoDock Vina with an exhaustiveness setting of 8 to 16.

  • Pose Analysis: Extract the top 10 conformations. Analyze the lowest energy pose using Discovery Studio Visualizer to map 2D/3D non-covalent interactions (hydrogen bonds, π-π stacking, and halogen bonds).

Workflow P1 1. Protein Preparation (PDB: 3LN1, Remove H2O) G1 3. Grid Box Generation (Center: Arg120, Val523) P1->G1 L1 2. Ligand Preparation (Energy Minimization) L1->G1 D1 4. Molecular Docking (AutoDock Vina) G1->D1 A1 5. Pose Analysis (Binding Energy & H-Bonds) D1->A1

Self-validating molecular docking workflow for COX-2 inhibitors.

Binding Pocket Analysis & Expert Insights

The efficacy of 5F-FFP relies heavily on its interaction with the constriction site of COX-2. The active site is separated from the membrane-binding domain by a narrow channel formed by Arg120, Tyr355, and Glu524 [7].

When 5F-FFP enters this channel, the central pyrazole ring engages in π-π stacking with Tyr355, anchoring the molecule. The critical differentiation occurs at the apex of the channel. While non-selective NSAIDs like Diclofenac form hydrogen bonds with Arg120 but fail to advance further[5], the 4-fluorophenyl moiety of 5F-FFP bypasses the Val523 residue. Once inside this side pocket, the fluorine atom establishes highly stable halogen interactions with the carbonyl oxygen of Phe518, mimicking the behavior of the sulfonamide group in Celecoxib[7][8]. This dual-anchoring mechanism (Arg120 at the base, Phe518/Val523 in the pocket) is the primary driver of the -10.50 kcal/mol binding energy.

Conclusion

For drug development professionals evaluating novel NSAID scaffolds, 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole presents a highly viable structural core. Its in silico performance demonstrates that the strategic placement of fluorine on the aryl-pyrazole skeleton successfully exploits the Val523 selectivity pocket of COX-2. By achieving binding energies comparable to Celecoxib (-10.50 vs -10.83 kcal/mol) and maintaining strict interactions with critical selectivity residues, 5F-FFP warrants progression into in vitro COX-1/COX-2 enzymatic inhibition assays and subsequent pharmacokinetic profiling.

References

  • Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Monash University Research Profile.[https://vertexaisearch.cloud.google.
  • 3LN1: Structure of celecoxib bound at the COX-2 active site. RCSB Protein Data Bank.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpAm8aTugkG-iQwMACBiolR7BYCDnItqqnKwYSe-oeJ_YSu6HOHk13SNykcNR7PsrPlDp4rtNfQfkIj3duZqawpuXgoghA66e-v4u15lGKOd4hU_XINJ_aQa_fzdg=]
  • COX-2 crystal structure. A single subunit of the COX-2 homodimer is shown. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2iMZoe7bncvWK6eat5xFLrQw30ObDsNZmq5ihXcpH0Ajh35q_PvXHV4iMD_nvR3TpZ-40H4yoN7RJ3vDMb2ywOWZFU1q-Dh4dEko39uBQSDfdiLMnUDMidWxXxYKNWUBltbrTzz_kp2jIn72uoCubgei65vacZSzKHED3YXV1TaI5eoYPaA35zi_J9lNKRqPz9wNsRf1T3O_rFwSfC8ajX2HRWEcgU7ebtUzgU0LMBTeRmy0yhhpowVUt]
  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPaC-VstmPA1TotPWSUk7CF3LZS1oA83-yF57-5NC11Pe6zltecrA399VGIxt3L1XUgDrLt8QhrDHyk3znBpyiBTQBM5EyltHfgcP8O8Mo-LA1o-LihNYHsy0B3yFIYNeBXBzV-6Rltg==]
  • Crystal structure of rofecoxib bound to human cyclooxygenase-2. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErH7XP2f39EydgTX5Z0OKha5M0Y_rTrD756Wuxtr-9kzYxdYVh5nmsKPK2iCcrpeLinpmF5rLsogpRSMeWzYzVJaUjpuqQXyr9_IHHQC8LoQ6gG2zUN0gEjH_YzgHmGJA7Uhgt1r1ZYgi01ebasn_sIqWrbCq0Z8LFoU4k-V1g0ADBGhLuvsp3hm9rmqx9P9AyZ2kK17Ra_YTFgnL_lg==]
  • Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSh6do6_4rcScjf5HZsdi8sgialKbUZnZOx03PHUQuRc-o5WDpTSsz34iaGvuG3gu30eRu6OVOwMXXxBH1_EfQQ-IYuFTqVweVx4SD8FOJrz4KYz83-YgABwJfV_nM4q1d5llKbW8qlAMARg==]
  • EXPLORING THE MOLECULAR FRONTIER: VIRTUAL QUEST FOR NOVEL DUAL INHIBITORS TARGETING COX-2 AND 5-LOX. IJBPAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1bxSA0wI_U0IkECFGNOC00I_lkFENAJvEbArrR_qfyJADKvq9buyAPTwE5LfwTZYoL-lBLF6YOAKaKvoQag1Vc3hDmAr4QviPOa12ZveP4TkNmaKjeFPhfBhL83x6_fgAHLz-DjHJ2wwUepjtJS3Vn1mp]
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXS37ZErUUco0v-UaID-mlLxSVx3on4lkzjAf8slVexuKh3Wnd8e3NWtlv-IR5WjmERZpKS5OUtfPSO_QLkc7lsvGaputqdZIkpPKqjn4Fy2w-0LuI9m7A4vazk-1xxBZ1ijB4GUNDI_o0mg==]

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Comparative

Mechanistic Grounding: Vibrational Dynamics of 5-Fluoro-Pyrazoles

Comparative Guide to FT-IR Characterization of 5-Fluoro-Pyrazole Ring Systems: ATR vs. Transmission Spectroscopy The integration of fluorine into heterocyclic scaffolds, particularly pyrazoles, is a cornerstone strategy...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to FT-IR Characterization of 5-Fluoro-Pyrazole Ring Systems: ATR vs. Transmission Spectroscopy

The integration of fluorine into heterocyclic scaffolds, particularly pyrazoles, is a cornerstone strategy in modern drug discovery. The highly polarized C–F bond enhances molecular lipophilicity, metabolic stability, and target binding affinity[1]. However, characterizing these 5-fluoro-pyrazole derivatives requires precise analytical methodologies. Fourier Transform Infrared (FT-IR) spectroscopy is a frontline technique for verifying the structural integrity of these compounds, specifically by tracking the unique vibrational modes of the fluorinated ring.

This guide objectively compares the two dominant FT-IR sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission—for the characterization of 5-fluoro-pyrazoles, providing researchers with the mechanistic grounding and self-validating protocols needed to ensure spectral accuracy.

To accurately interpret the FT-IR spectra of 5-fluoro-pyrazoles, one must understand the causality behind the absorption bands. Infrared absorption intensity is directly proportional to the square of the change in the molecular dipole moment during a vibration.

Because fluorine is the most electronegative element, the C–F bond is highly polarized. When this bond stretches, it produces a massive dipole fluctuation, resulting in an exceptionally intense and sharp absorption band in the "fingerprint" region. For 5-fluoro-pyrazoles, this C–F stretch typically manifests between 1200 and 1304 cm⁻¹[2][3]. In specific functionalized derivatives, such as fluoropyrazole-based urease inhibitors, this band is sharply resolved at exactly 1261–1271 cm⁻¹[4].

Simultaneously, the pyrazole heterocycle itself contributes distinct signatures. The azomethine (C=N) stretch appears between 1581 and 1676 cm⁻¹[2][5], while the aromatic C=C stretching is observed between 1481 and 1564 cm⁻¹[3]. If the pyrazole nitrogen is unsubstituted (N–H), it exhibits a broad stretching band in the 3165–3395 cm⁻¹ region[3][5].

Table 1: Quantitative Summary of Characteristic FT-IR Bands
Functional Group / BondVibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity / Shape
N–H (Pyrazole) Stretching3165 – 3395Medium to Strong, Broad
C=N (Azomethine) Stretching1581 – 1676Strong, Sharp
C=C (Aromatic) Stretching1481 – 1564Medium, Sharp
C–F (Heteroaromatic) Stretching1200 – 1304Very Strong, Sharp

Technology Comparison: ATR-FTIR vs. KBr Transmission

The choice of sample presentation fundamentally alters the spectral output and the reliability of the data, particularly for moisture-sensitive functional groups.

Transmission FTIR (KBr Pellet): This traditional method relies on dispersing the sample in Potassium Bromide (KBr), which is highly transparent to mid-IR radiation[6]. The primary advantage is the creation of a homogenous solid solution that minimizes light scattering, yielding high-resolution spectra with flat baselines[6]. However, KBr is severely hygroscopic. If the KBr absorbs atmospheric moisture, it generates a massive, broad O–H stretching band (~3300 cm⁻¹) that completely masks the critical N–H stretching band of the pyrazole ring.

ATR-FTIR: Attenuated Total Reflectance utilizes an evanescent wave generated by the total internal reflection of the IR beam within a high-refractive-index crystal (e.g., Diamond or ZnSe)[7]. Because the evanescent wave only penetrates the sample by a few microns, bulk sample preparation is eliminated[7][8]. ATR is non-destructive, requires no hygroscopic binders, and is therefore the superior choice for evaluating the N–H region of pyrazoles without water interference[8][9].

Table 2: Performance Comparison Matrix
ParameterATR-FTIR (Diamond/ZnSe)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct application)High (Grinding and pressing required)
Moisture Sensitivity Low (No hygroscopic matrix)High (KBr absorbs atmospheric water)
Spectral Resolution Good (Pathlength depends on wavelength)Excellent (Uniform pathlength, flat baseline)
N–H Band Clarity Excellent (No O–H masking)Poor to Fair (Prone to water interference)
Throughput Speed High (< 2 minutes per sample)Low (~10 minutes per sample)

Experimental Workflows & Decision Matrix

FTIR_Workflow Start 5-Fluoro-Pyrazole Sample Decision Moisture Sensitive or High Throughput Needed? Start->Decision ATR ATR-FTIR Method (Evanescent Wave) Decision->ATR Yes KBr Transmission Method (KBr Pellet) Decision->KBr No (High Resolution) PrepATR Direct Application to ZnSe/Diamond Crystal ATR->PrepATR PrepKBr Grind with KBr (1:100) Press at 10 Tons KBr->PrepKBr Data Spectral Acquisition (4000 - 400 cm⁻¹) PrepATR->Data PrepKBr->Data Analysis Band Assignment (C-F, C=N, N-H) Data->Analysis

Decision matrix and workflow for FT-IR characterization of 5-fluoro-pyrazoles.

Protocol A: Self-Validating ATR-FTIR Workflow

Causality: This protocol relies on intimate contact between the crystal and the sample to ensure the evanescent wave penetrates the 5-fluoro-pyrazole powder.

  • Crystal Decontamination: Clean the diamond/ZnSe crystal with HPLC-grade isopropanol and a lint-free wipe. Allow to air dry.

  • System Validation (Background): Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Validation check: The resulting energy profile must be smooth, confirming a clean crystal and purged optical bench.

  • Sample Application: Place ~2–5 mg of the 5-fluoro-pyrazole powder directly onto the center of the crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform penetration depth of the evanescent wave into the solid matrix.

  • Acquisition: Scan the sample. Apply an ATR-correction algorithm during post-processing to adjust for the wavelength-dependent depth of penetration (which otherwise makes high-wavenumber peaks like N–H appear artificially weak).

Protocol B: Self-Validating KBr Transmission Workflow

Causality: This protocol relies on creating a glass-like, IR-transparent matrix. Any residual moisture or large particle sizes will cause severe baseline scattering (Christiansen effect) and O–H masking.

  • Matrix Dehydration: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 12 hours prior to use. Store in a desiccator.

  • System Validation (Background): Run a background scan of the empty sample compartment to account for atmospheric CO₂ and ambient humidity.

  • Sample Milling: In an agate mortar, gently grind ~1 mg of the 5-fluoro-pyrazole with ~100 mg of the dried KBr (1:100 ratio)[6]. Causality: The sample must be ground to a particle size smaller than the wavelength of IR light (< 2 µm) to prevent scattering.

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons of force for 3–5 minutes.

  • Visual Validation: Release the pressure and remove the pellet. Validation check: The pellet must be visually transparent/translucent. A cloudy white pellet indicates trapped moisture or insufficient grinding and must be discarded.

  • Acquisition: Place the pellet in the transmission holder and scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

References

  • Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of New Substituted 4,5- Dihydro-3-(Naphthalene-6-Yl)-5-Phenyl Pyrazole Carbothio Aminde Derivatives - Der Pharma Chemica. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives as urease inhibitors - Der Pharma Chemica. Available at: [Link]

  • Palestinian Medical and Pharmaceutical Journal. Available at:[Link]

  • Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity - ResearchGate. Available at:[Link]

  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. Available at: [Link]

  • Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? Discover Its Ir Transparency Benefits - Kintek Press. Available at: [Link]

  • Explainer: The difference between IR, FTIR, and ATR-FTIR - Specac Ltd. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Overview - Agilent. Available at: [Link]

Sources

Validation

5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole vs Celecoxib structural comparison

This guide provides a rigorous technical comparison between the established COX-2 inhibitor Celecoxib and the specific fluorinated scaffold 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole .[1] This analysis targets medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between the established COX-2 inhibitor Celecoxib and the specific fluorinated scaffold 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole .[1] This analysis targets medicinal chemists and drug development professionals, focusing on Structure-Activity Relationships (SAR), synthetic methodologies, and functional pharmacophore mapping.[1]

Executive Summary

Celecoxib is a blockbuster non-steroidal anti-inflammatory drug (NSAID) designed with a specific 1,5-diarylpyrazole scaffold to selectively inhibit Cyclooxygenase-2 (COX-2).[1]

5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole (CAS: 2031261-02-4) is a structural probe and synthetic intermediate.[1] It represents a "stripped-down" pyrazole core where the bulky hydrophobic groups and the sulfonamide pharmacophore of Celecoxib are absent or replaced by fluorine atoms.[1]

This comparison serves as a critical case study in fragment-based drug design , illustrating how specific substitutions (Sulfonamide vs. H; Tolyl vs. F; CF3 vs. H) dictate biological function and synthetic complexity.[1]

Structural & Pharmacophore Analysis

The biological potency of pyrazole-based inhibitors is governed by their ability to fit into the COX-2 hydrophobic channel and the side pocket.[1]

Comparative Structural Table
FeatureCelecoxib (The Drug)5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole (The Scaffold)Medicinal Chemistry Implication
Core Scaffold 1,5-Diarylpyrazole1-Aryl-5-fluoropyrazoleThe 1,5-substitution pattern is critical for orienting substituents in the active site.[1]
N1 Position 4-Sulfamoylphenyl (

)
4-Fluorophenyl CRITICAL: The sulfonamide binds to Arg513/His90 in the COX-2 side pocket.[1] The F-phenyl lacks this anchor, abolishing selectivity.[1]
C5 Position p-Tolyl (4-Methylphenyl)Fluorine (F)The p-Tolyl group fills the hydrophobic channel.[1] Fluorine is too small and electronically different to mimic this interaction.[1]
C3 Position Trifluoromethyl (

)
Hydrogen (H)

adds lipophilicity and metabolic stability.[1] H is metabolically vulnerable and lacks steric bulk.[1]
Electronic Nature Electron-deficient pyrazole (due to

)
Electron-withdrawing 5-FThe 5-F atom significantly alters the pKa and electron density of the pyrazole ring compared to a C-C bond.[1]
Visualization: Pharmacophore Mapping

PharmacophoreMap cluster_Celecoxib Celecoxib (Active Drug) cluster_Probe 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole (Probe) Cel_Core Pyrazole Core Cel_N1 N1: Sulfonamide (COX-2 Anchor) Cel_Core->Cel_N1 Cel_C5 C5: p-Tolyl (Hydrophobic Fill) Cel_Core->Cel_C5 Cel_C3 C3: CF3 (Lipophilicity) Cel_Core->Cel_C3 Prob_N1 N1: 4-F-Phenyl (No Anchor) Cel_N1->Prob_N1 Loss of H-Bonding Prob_C5 C5: Fluorine (Steric Void) Cel_C5->Prob_C5 Loss of Steric Bulk Prob_Core Pyrazole Core Prob_Core->Prob_N1 Prob_Core->Prob_C5 Prob_C3 C3: Hydrogen (No Interaction) Prob_Core->Prob_C3

Figure 1: Pharmacophore comparison highlighting the structural deficiencies of the fluorinated probe relative to the optimized drug Celecoxib.

Synthetic Methodologies

The synthesis of these two compounds requires fundamentally different strategies due to the regiochemistry challenges posed by the fluorine atom versus the aryl group.[1]

A. Celecoxib Synthesis (Standard Regioselective Condensation)

The industrial synthesis relies on the condensation of a 1,3-dicarbonyl equivalent with a hydrazine.[1]

  • Precursors: 4-Methylacetophenone + Trifluoroacetic anhydride

    
     4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione.[1]
    
  • Cyclization: Reaction with 4-sulfamoylphenylhydrazine.[1]

  • Challenge: Regioselectivity (getting the Tolyl at C5 and CF3 at C3). The bulky

    
     group directs the condensation, but regioisomers are common byproducts.[1]
    
B. 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole Synthesis (Fluorine Incorporation)

Direct fluorination of a pyrazole ring at C5 is difficult.[1] The synthesis typically involves gem-difluoroalkenes or specialized cyclization.[1]

  • Precursors:

    
    -Difluoroketones or gem-difluoroalkenes.[1]
    
  • Mechanism: Nucleophilic attack of the hydrazine on the difluoroalkene followed by cyclization and elimination of HF.[1]

  • Key Insight: The 5-fluoro group is often introduced before ring closure to ensure position specificity.[1]

Visualization: Synthetic Pathways

SynthesisPath cluster_CelSyn Celecoxib Synthesis (Claisen Condensation) cluster_ProbeSyn 5-Fluoro-Pyrazole Synthesis (Gem-Difluoro Route) Step1 4-Methylacetophenone + TFA Anhydride Step2 1,3-Diketone Intermediate Step1->Step2 Claisen Step3 + 4-Sulfamoylphenylhydrazine Step2->Step3 Step4 Celecoxib (1,5-Diaryl) Step3->Step4 Cyclization (Regio-control by CF3) P_Step1 Gem-difluoroalkene / Nitroalkene P_Step2 + 4-Fluorophenylhydrazine P_Step1->P_Step2 P_Step3 Michael Addition / Elimination P_Step2->P_Step3 P_Step4 5-Fluoro-1-(4-F-phenyl)-pyrazole P_Step3->P_Step4 -HF Elimination

Figure 2: Distinct synthetic pathways. Celecoxib uses dicarbonyl condensation, while the 5-fluoro probe requires fluorinated alkene precursors.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole (Representative Method)

Based on gem-difluoroalkene methodology [Source 1.5].

  • Reagents: 3,3-Difluoro-1-phenylprop-2-en-1-one derivative (1.0 eq), 4-Fluorophenylhydrazine hydrochloride (1.2 eq), Triethylamine (Et3N, 2.0 eq), Ethanol (EtOH).[1]

  • Procedure:

    • Dissolve the difluoroalkene precursor in EtOH (0.5 M).

    • Add 4-Fluorophenylhydrazine and Et3N.[1]

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]

    • Mechanism Check: The hydrazine attacks the

      
      -carbon of the alkene, followed by cyclization and elimination of HF.[1]
      
  • Workup:

    • Cool to room temperature.[1]

    • Concentrate in vacuo.[1][2]

    • Dilute with water and extract with Dichloromethane (DCM).[1]

    • Purify via silica gel column chromatography.[1]

  • Validation:

    • 19F NMR: Look for the characteristic signal of the pyrazole-5-F (typically around -120 to -140 ppm) and the p-F-phenyl signal.[1]

    • 1H NMR: Confirm the absence of the 5-H proton (singlet usually found in non-substituted pyrazoles).

Protocol B: COX-2 Inhibition Assay (Comparative)

To demonstrate the lack of potency of the 5-fluoro probe compared to Celecoxib.[1]

  • System: Purified recombinant human COX-2 enzyme.

  • Substrate: Arachidonic Acid (AA).[1]

  • Probe: Colorimetric peroxidase substrate (e.g., TMPD) or ELISA for PGE2.[1]

  • Steps:

    • Incubate COX-2 enzyme with Celecoxib (Positive Control, 10 nM - 10 µM) and 5-Fluoro Probe (10 nM - 100 µM) for 10 minutes.[1]

    • Add Arachidonic Acid to initiate the reaction.[1]

    • Measure absorbance/fluorescence after 2 minutes.[1]

  • Expected Result:

    • Celecoxib:

      
       nM.[1]
      
    • 5-Fluoro Probe:

      
       µM (Inactive).[1]
      
    • Reasoning: The probe lacks the sulfonamide group required to bind the COX-2 side pocket (Arg513) and the bulk to fill the hydrophobic channel.[1]

Scientific Implications & Applications

Why study 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole if it is inactive?

  • Metabolic Stability Studies: The 5-F position blocks metabolic oxidation that might occur at the C5 position of a pyrazole ring.[1] It serves as a "blocked" control in metabolic stability assays.[1]

  • 19F NMR Screening: This compound is an excellent fragment for Fragment-Based Drug Discovery (FBDD) using 19F NMR.[1] The fluorine signal is sensitive to the chemical environment; if this fragment binds weakly to any protein, the 19F signal will shift or broaden.[1]

  • Synthetic Intermediate: It can be further functionalized at the C3 or C4 position (e.g., via lithiation or electrophilic aromatic substitution) to build novel COX-2 inhibitors that re-introduce the necessary pharmacophores.[1]

References

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove, University of Mississippi.[1] (Discusses the gem-difluoroalkene route to 5-fluoropyrazoles).

  • New pyrazole derivatives as selective COX-2 inhibitors. Journal of Chemical Health Risks / Cairo University.[1] (Comparative data on pyrazole derivatives vs Celecoxib).

  • Structure and Synthesis of Celecoxib Derivatives. IUCrData / University of Misan.[1] (Crystallographic and synthetic data on 1,5-diarylpyrazoles).

  • 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole Product Data. Hoffman Fine Chemicals.[1][3] (Commercial availability and CAS confirmation).[1] [1]

Sources

Comparative

HPLC retention time standards for fluorinated pyrazole analysis

An in-depth technical guide for analytical researchers, scientists, and drug development professionals. Executive Summary Fluorinated pyrazoles represent a privileged structural motif in modern medicinal chemistry and ag...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for analytical researchers, scientists, and drug development professionals.

Executive Summary

Fluorinated pyrazoles represent a privileged structural motif in modern medicinal chemistry and agrochemical development, serving as the core scaffold for blockbuster cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib) and broad-spectrum insecticides (e.g., fipronil). The introduction of highly electronegative fluorine atoms drastically alters the molecule's lipophilicity, electron distribution, and steric profile. Consequently, establishing robust High-Performance Liquid Chromatography (HPLC) retention time standards for these compounds requires a nuanced understanding of stationary phase chemistry. This guide objectively compares standard selection strategies and column chemistries—specifically traditional C18 versus Pentafluorophenyl (PFP) phases—and provides a self-validating experimental protocol for method development.

The Chromatographic Challenge of Fluorinated Pyrazoles

Traditional alkyl-bonded stationary phases (C18) rely almost exclusively on hydrophobic (dispersive) interactions to retain analytes. However, the carbon-fluorine (C-F) bonds in fluorinated pyrazoles induce strong local dipoles and withdraw electron density from the pyrazole and adjacent aromatic rings. When analyzing complex mixtures containing fluorinated pyrazole isomers, degradants, or metabolic intermediates, C18 columns often exhibit inadequate shape selectivity, leading to co-elution of critical pairs[1][2].

To achieve baseline resolution, analytical scientists increasingly turn to fluorinated stationary phases, particularly Pentafluorophenyl (PFP) columns. PFP phases offer a powerful orthogonal alternative by operating via mixed-mode retention mechanisms: hydrophobic dispersion, π-π interactions, dipole-dipole interactions, and stringent steric/shape recognition[3]. The electron-deficient pentafluorophenyl ring strongly interacts with the electron-rich regions of the pyrazole, while the stationary C-F bonds participate in highly specific dipole interactions with the analyte's fluorinated moieties[2][3].

G A Fluorinated Pyrazole Analyte D Hydrophobic / Dispersive A->D E π-π Interactions A->E F Dipole-Dipole & Shape A->F B C18 Stationary Phase C PFP Stationary Phase D->B D->C E->C F->C

Chromatographic interaction mechanisms comparing C18 and PFP stationary phases.

Selecting the Optimal Retention Time Standard

When developing an HPLC method for a fluorinated pyrazole, selecting the correct retention time standard is critical for ensuring system suitability, especially when transferring methods between C18 and PFP columns.

  • Non-Fluorinated Structural Analogs (Traditional Internal Standards): Compounds like ketoprofen or tolbutamide are historically used as internal standards for celecoxib assays in biological matrices[4][5]. While effective for basic quantification on C18 columns, they lack the fluorinated motifs necessary to track specific fluorophilic interactions. If a PFP column degrades or loses its dipole selectivity, a non-fluorinated standard will not accurately reflect this loss.

  • Homologous Fluorinated Standards: Utilizing a structurally matched fluorinated pyrazole—such as the synthesized analog 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole[6]—provides a superior retention time marker. These standards experience the exact same dipole and π-π shifts as the target analyte when mobile phase conditions (e.g., organic modifier ratio or pH) fluctuate, acting as an internal sensor for column integrity.

Comparative Data Analysis: C18 vs. PFP Performance

The following table synthesizes experimental retention behaviors of common fluorinated pyrazoles alongside a fluorinated analog standard, comparing their retention profiles across different methodologies.

Analyte / StandardColumn ChemistryMobile PhaseApprox. Retention Time (tR)Primary Interaction Mechanism
Celecoxib (Target Drug)C18 (5 µm)Methanol / Water~5.4 min[4]Hydrophobic Dispersion
Celecoxib (Target Drug)PFP (5 µm)Methanol / Water~6.2 minDispersion + Dipole-Dipole
Fipronil (Target Agrochemical)C18 (5 µm)Acetonitrile / Water (60:40)~16.5 min[7]Hydrophobic Dispersion
5-(4-fluorophenyl)...pyrazole (Analog Standard)C18 (5 µm)Hexane / EtOAc gradient~17.8 min[6]Hydrophobic Dispersion

Note: Retention times on PFP columns often increase for polar/basic fluorinated analytes due to secondary interactions, but may decrease for highly hydrophobic, non-polar compounds compared to C18 phases[1][8].

Self-Validating Experimental Protocol

To ensure scientific integrity, method development must be self-validating. The following protocol describes a step-by-step workflow for screening retention time standards and establishing a robust HPLC method for fluorinated pyrazoles.

Workflow S1 1. Prepare Equimolar Standard Mix (Analyte + Fluorinated Analog) S2 2. Screen on C18 Column (Baseline Dispersive Retention) S1->S2 S3 3. Screen on PFP Column (Orthogonal Selectivity) S1->S3 S4 4. Evaluate Critical Pair Resolution (Rs > 2.0 required) S2->S4 S3->S4 S5 5. Establish System Suitability (Tailing < 1.5, %RSD < 2.0%) S4->S5

Step-by-step method development workflow for fluorinated pyrazole HPLC analysis.

Step 1: Preparation of the Self-Validating Standard Mixture
  • Procedure: Dissolve the target fluorinated pyrazole (e.g., celecoxib) and a homologous fluorinated pyrazole standard in HPLC-grade methanol to achieve a final equimolar concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality & Rationale: Preparing an equimolar mixture ensures that UV detector response differences are purely a function of the molecules' extinction coefficients. PTFE filters are mandated because fluorinated compounds can non-specifically bind to nylon or cellulose acetate membranes, skewing quantitative recovery.

Step 2: Mobile Phase Design & pH Control
  • Procedure: Prepare a mobile phase consisting of Acetonitrile and 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.2 with orthophosphoric acid)[5].

  • Causality & Rationale: Fluorinated pyrazoles often contain weakly acidic moieties (e.g., the sulfonamide group in celecoxib has a pKa of ~11.1)[4]. Maintaining a low pH suppresses ionization, ensuring the molecule remains in its neutral state. This maximizes reproducible hydrophobic and dipole interactions on the stationary phase and prevents peak tailing caused by secondary silanol interactions.

Step 3: Orthogonal Column Screening
  • Procedure: Inject 10 µL of the standard mixture onto a standard C18 column (e.g., 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Record the retention times (tR). Switch the system to a PFP column of identical dimensions and repeat the injection.

  • Causality & Rationale: This step isolates the variable of stationary phase chemistry. By comparing the elution order and retention time shifts between the C18 and PFP columns, the analyst can quantify the exact contribution of dipole-dipole and π-π interactions to the separation[3].

Step 4: System Suitability Testing (SST) & Validation Gates
  • Procedure: Calculate the resolution (

    
    ) between the target analyte and the fluorinated standard. Calculate the tailing factor (
    
    
    
    ) for both peaks.
  • Validation Gate: The method is only considered valid for sample analysis if

    
     and 
    
    
    
    .
  • Causality & Rationale: A resolution greater than 2.0 ensures baseline separation even if column degradation slightly broadens the peaks over time. A tailing factor below 1.5 confirms that secondary ion-exchange interactions (often a hidden variable in silica-based PFP columns) are adequately suppressed by the buffer[3].

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from 1

  • Restek. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from2

  • MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from 6

  • Indian Journal of Pharmaceutical Sciences. A Simple and Sensitive Reverse-Phase High Performance Liquid Chromatographic Method for the Determination of Celecoxib in Rat Plasma. Retrieved from 4

  • Veterinary Pharmacon. Development and validation of a RP-HPLC method for the quantitation studies of fipronil in parakill. Retrieved from 7

  • LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from3

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from 8

  • ResearchGate. Validated HPLC method for the determination of celecoxib in human serum and its application in a clinical pharmacokinetic study. Retrieved from 5

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-1-Arylpyrazoles

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged core structure, integral to a multitude of biologically active compounds.[1][2] The strategic introduction of a fluorine atom,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged core structure, integral to a multitude of biologically active compounds.[1][2] The strategic introduction of a fluorine atom, particularly at the 5-position of the pyrazole ring, offers a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-fluoro-1-arylpyrazoles, with a focus on their role as kinase inhibitors in the context of anti-inflammatory and anticancer applications. We will dissect the causal relationships behind experimental choices and present supporting data to illuminate the path from structural modification to biological function.

The Strategic Importance of the 5-Fluoro Substituent

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[3] In the context of 1-arylpyrazoles, the placement of a fluorine atom at the 5-position can have several key impacts:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. This can increase the half-life and bioavailability of the compound.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyrazole ring, influencing its ionization state at physiological pH and potentially altering its interactions with target proteins.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can lead to increased binding affinity and potency.[3]

  • Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of the molecule, which can be critical for optimal binding to a target.

Comparative Analysis of 1-Aryl Substitutions

The 1-aryl substituent of 5-fluoro-1-arylpyrazoles plays a crucial role in determining their biological activity and selectivity. Variations in the nature and substitution pattern of this aryl ring can lead to significant differences in potency.

Targeting p38α Mitogen-Activated Protein (MAP) Kinase

A significant body of research on pyrazole derivatives has focused on the inhibition of p38α MAP kinase, a key enzyme in the inflammatory cascade.[4][5] Fused pyrazole systems, in particular, have been extensively studied as potent p38α inhibitors.[4][5] While not all examples are 5-fluoro-substituted, the SAR principles are highly relevant.

A notable class of p38 inhibitors are the N-pyrazole, N'-aryl ureas. In these scaffolds, the pyrazole core acts as a key pharmacophore. The substitution at the 1-position of the pyrazole ring with a phenyl group was found to improve binding potency by 40-fold compared to a methyl group. This enhancement is attributed to favorable interactions with a lipophilic pocket in the kinase domain.

Further optimization of the 1-aryl ring with specific substituents can fine-tune the activity. For instance, in a series of 5-amino-pyrazole-based p38α inhibitors, the presence of a substituted phenyl ring at the 1-position was critical for high potency.[6]

Compound1-Aryl Substituentp38α IC50 (nM)Cellular Potency (TNFα inhibition, IC50 nM)
2f 4-fluorophenyl14120
2j 2,4-difluorophenyl320
Reference Pyridinyl Imidazole (SB 203580)5050

Data synthesized from Das et al., Bioorg. Med. Chem. Lett. 2010, 20, 6886-6889.[6]

The data clearly indicates that increasing the fluorine substitution on the 1-phenyl ring from mono- to di-substitution enhances both enzymatic and cellular potency. This is likely due to a combination of electronic effects and the ability of the fluorine atoms to form specific interactions within the ATP-binding pocket of p38α.

Targeting Cyclooxygenase (COX) Enzymes

Another important application of arylpyrazole derivatives is in the development of anti-inflammatory agents that target cyclooxygenase (COX) enzymes.[7][8][9] While celecoxib, a well-known COX-2 inhibitor, is a 1,5-diarylpyrazole, the principles of its SAR can be extrapolated to 5-fluoro-1-arylpyrazoles.

In a comparative study of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl pyrazoles and triazoles, it was found that the nature of the 5-substituent significantly impacts COX-2 inhibitory activity and selectivity.[10] Although this study does not include a 5-fluoro substituent, it highlights the importance of the 5-position in directing the interaction with the enzyme's active site. A 5-fluoro substituent would be expected to influence the overall electronic and steric profile of the molecule, thereby affecting its binding to COX enzymes.

The Influence of Other Substituents on the Pyrazole Core

While the 1-aryl and 5-fluoro groups are critical, other positions on the pyrazole ring also offer opportunities for modification to improve activity and selectivity. For example, in the context of cannabinoid-1 (CB1) receptor antagonists, bioisosteric replacement of the 5-aryl group of a 1,5-diarylpyrazole with a 5-alkynyl-2-thienyl moiety led to a novel class of potent and selective antagonists.[11] This demonstrates the flexibility of the pyrazole scaffold for accommodating diverse substituents to target different biological systems.

Experimental Protocols

In Vitro p38α MAP Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against the p38α MAP kinase enzyme.

Materials:

  • Recombinant human p38α MAP kinase

  • Biotinylated ATF2 substrate peptide

  • ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates

  • Europium-labeled anti-phospho-ATF2 antibody

  • Time-Resolved Fluorescence (TRF) plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer containing the test compound.

  • Add 5 µL of a solution containing recombinant p38α kinase and biotinylated ATF2 substrate.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at its Km value.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a solution containing EDTA and the europium-labeled anti-phospho-ATF2 antibody.

  • Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to capture the biotinylated substrate.

  • Wash the plate to remove unbound reagents.

  • Read the plate on a TRF plate reader to quantify the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular TNFα Inhibition Assay

Objective: To assess the ability of test compounds to inhibit the production of TNFα in a cellular context.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Human TNFα ELISA kit

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Differentiate the cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Remove the PMA-containing medium and replace it with fresh medium.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce TNFα production.

  • Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNFα production for each compound concentration and determine the IC50 value.

Visualizing Structure-Activity Relationships

SAR_of_5_Fluoro_1_Arylpyrazoles Scaffold 5-Fluoro-1-Arylpyrazole Core N1_Aryl 1-Aryl Substituent (Key for Potency & Selectivity) Scaffold->N1_Aryl Critical Position C5_Fluoro 5-Fluoro Group (Metabolic Stability, Binding) Scaffold->C5_Fluoro Key Modification COX2 COX-2 Enzyme Scaffold->COX2 Other_Targets Other Targets (e.g., CB1 Receptor) Scaffold->Other_Targets N1_Aryl_Substituents Substituents on Aryl Ring (e.g., F, Cl, MeO) Fine-tune activity N1_Aryl->N1_Aryl_Substituents p38_Kinase p38 MAP Kinase N1_Aryl_Substituents->p38_Kinase Impacts Potency C5_Fluoro->p38_Kinase Enhances Binding Anti_Inflammatory Anti-Inflammatory Activity p38_Kinase->Anti_Inflammatory COX2->Anti_Inflammatory Anti_Cancer Anticancer Activity Other_Targets->Anti_Cancer

Caption: Key SAR determinants for 5-fluoro-1-arylpyrazoles.

Conclusion

The 5-fluoro-1-arylpyrazole scaffold represents a versatile and highly tunable platform for the design of potent and selective inhibitors of various biological targets. The strategic incorporation of a 5-fluoro substituent can significantly enhance the drug-like properties of these compounds. The nature of the 1-aryl group is a primary determinant of potency and selectivity, with specific substitution patterns on this ring allowing for fine-tuning of activity against targets such as p38α MAP kinase and COX-2. Further exploration of substitutions at other positions on the pyrazole ring can lead to the discovery of novel agents with diverse therapeutic applications, from anti-inflammatory to anticancer therapies. This guide provides a framework for understanding the key structure-activity relationships that govern the biological activity of this important class of molecules, paving the way for the rational design of next-generation pyrazole-based therapeutics.

References

  • Abbas, A. A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(48), 31037-31062. [Link]

  • Regan, J., et al. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4842-4846. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole

Executive Summary & Hazard Logic 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole is a specialized fluorinated heterocycle often utilized as a scaffold in pharmaceutical discovery. Unlike commodity chemicals, specific toxicologic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Logic

5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole is a specialized fluorinated heterocycle often utilized as a scaffold in pharmaceutical discovery. Unlike commodity chemicals, specific toxicological data (OELs, DNELs) for this exact isomer is often limited.

The Scientific Mandate: As a Senior Scientist, I apply the Precautionary Principle and Structure-Activity Relationship (SAR) analysis. Fluorinated pyrazoles are frequently designed for biological activity (enzyme inhibition) and enhanced metabolic stability. The addition of fluorine atoms increases lipophilicity, potentially facilitating dermal absorption .

Therefore, until specific toxicology proves otherwise, this compound must be handled as a Band 3 (OEB 3) Potent Compound . This guide moves beyond basic GHS "Irritant" classification to a containment-based safety strategy.

Inferred Hazard Profile (SAR Analysis)
  • Acute Toxicity: Potential H301/H302 (Toxic/Harmful if swallowed) based on pyrazole analogs.

  • Skin/Eye: High probability of H318 (Serious Eye Damage) and H315 (Skin Irritation).[1]

  • Systemic: Fluorinated motifs may act as metabolic disruptors; potential target organ toxicity (liver/kidneys).

Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 3 handling. Standard "lab coat and glasses" are insufficient for handling the neat powder.

Body ZoneProtection LevelTechnical Specification & Rationale
Respiratory Primary: Engineering ControlSecondary: PAPR/N95Do not rely on masks alone. All powder handling must occur in a Certified Fume Hood or Powder Containment Enclosure . Rationale: Pyrazoles can be potent respiratory irritants.[2][3] If engineering controls fail, use a P100 respirator.
Ocular High Impact + Seal Chemical Splash Goggles (Indirect Vent). Rationale: Fluorinated heterocycles can cause irreversible corneal damage (H318). Standard safety glasses allow powder ingress from the side.
Dermal (Hands) Double Gloving Strategy Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, >5 mil). Rationale: Fluorinated solvents (often used with this compound) and the compound's lipophilicity require a sacrificial outer layer. Change outer gloves immediately upon splash.
Dermal (Body) Non-Woven Barrier Tyvek® Lab Coat or Sleeve Covers (over standard cotton coat). Rationale: Cotton absorbs and holds chemical dust against the skin. Non-woven polyethylene provides a physical barrier against dust permeation.

Engineering Controls & Workflow Logic

The following diagram illustrates the critical decision pathways for handling this compound. It mandates a "Stop/Go" decision based on the physical state of the material.

SafetyWorkflow Start Start: 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole StateCheck Determine Physical State Start->StateCheck Powder Solid / Powder Form StateCheck->Powder Neat Compound Solution Solubilized (Liquid) StateCheck->Solution In Solvent Control_Powder REQUIRED: Fume Hood or HEPA Powder Enclosure Powder->Control_Powder Control_Liquid REQUIRED: Fume Hood (Sash at <18 inches) Solution->Control_Liquid StaticControl Apply Anti-Static Gun/Bar (Prevent Aerosolization) Control_Powder->StaticControl Critical Step Handling Perform Weighing/Synthesis Control_Liquid->Handling StaticControl->Handling Waste Disposal: High-Temp Incineration (Fluorine Content) Handling->Waste End of Process

Figure 1: Operational workflow emphasizing engineering controls over PPE for powder handling.

Operational Protocols

A. Weighing & Transfer (Critical Risk Phase)

The Risk: Fluorinated pyrazoles are often fluffy, electrostatic solids. Static charge can cause the powder to "jump" onto gloves or cuffs.

  • Preparation: Place a disposable balance draft shield or "weighing boat" inside the fume hood.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the container before opening. This prevents the powder from dispersing upon spatula contact.

  • The "Wet" Technique: If possible, tare the solvent container and add the powder directly to the solvent (if the reaction allows), rather than weighing on paper and transferring. This captures dust immediately.

B. Solubilization & Reaction

The Risk: Once dissolved, the compound's ability to penetrate nitrile gloves increases significantly, especially in carriers like DCM or DMF.

  • Glove Discipline: If you get a solvent splash on your outer glove, do not wipe it . Remove the outer glove immediately, wash the inner glove with soap/water (if unsure of breakthrough), and don a fresh outer glove.

  • Trace Contamination: Wipe down all solvent bottles and spatula handles with a solvent-soaked Kimwipe inside the hood before removing them. Assume the outside of the reagent jar is contaminated.

Emergency Response & Disposal

Decontamination (Skin/Eye Contact)[4][5]
  • Eye: Flush immediately for 15 minutes .[2][4][5] Do not use neutralization agents. Transport to ER; ensure medical personnel know the compound is a fluorinated organic.

  • Skin: Wash with soap and water (do not use alcohol/solvents, as this enhances absorption).

Disposal Strategy

Do not mix with general organic waste if possible.

  • Segregation: Fluorinated compounds can damage standard incinerator scrubbers if in high volume. Label the waste stream clearly: "Halogenated Organic - Fluorine Content."

  • Container: Use high-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is potentially acidic or corrosive in solution.

References & Authority

  • National Institute for Occupational Safety and Health (NIOSH). The Occupational Exposure Banding Process for Chemical Risk Management. (Guidance on handling compounds without OELs).

  • PubChem. Compound Summary: Fluorinated Pyrazoles (General Class). (Used for SAR and toxicity inference).

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. (Chapter R.8: Characterisation of dose [concentration]-response for human health).

Disclaimer: This guide is based on expert application of chemical safety principles for research compounds with limited data. It does not replace a site-specific Risk Assessment mandated by local regulations (OSHA/COSHH).

Sources

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